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Core Science & Biosynthesis

Foundational

Technical Monograph: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide

[1] Executive Summary & Scaffold Analysis 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide is a privileged heterocyclic scaffold in medicinal chemistry, widely utilized as a pharmacophore in the development of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scaffold Analysis

4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide is a privileged heterocyclic scaffold in medicinal chemistry, widely utilized as a pharmacophore in the development of kinase inhibitors, anti-inflammatory agents, and microbial antagonists. Structurally, it consists of a 2-aminothiazole core substituted at the 4-position with a para-fluorophenyl moiety, stabilized as a hydrobromide salt.

The 2-aminothiazole core serves as a bioisostere for phenol or pyridine rings in drug design, offering unique hydrogen bonding capabilities via the exocyclic amine (donor) and the thiazole nitrogen (acceptor). The inclusion of the 4-fluorophenyl group enhances metabolic stability by blocking para-oxidation (a common metabolic soft spot) and increases lipophilicity (


), facilitating membrane permeability while modulating potency through electronic withdrawal effects on the thiazole ring.
Chemical Identity
PropertyDetail
IUPAC Name 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide
Common Name 2-Amino-4-(4-fluorophenyl)thiazole HBr
CAS Number (Free Base) 77815-14-6
CAS Number (HBr Salt) Not widely indexed; typically synthesized in situ
Molecular Formula

Molecular Weight 275.14 g/mol (Salt); 194.23 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, Water (moderate); Insoluble in non-polar solvents

Chemical Structure & Physicochemical Properties[3][6][9][10][11][12]

The hydrobromide salt form is critical for handling and storage, offering superior crystallinity and stability compared to the free base. The protonation typically occurs at the endocyclic nitrogen (N3) of the thiazole ring, rendering the exocyclic amine less nucleophilic but available for hydrogen bonding interactions within active sites.

Structural Parameters (Theoretical)
  • Bond Length (C-F): ~1.35 Å (Indicative of strong

    
    -F overlap)
    
  • Thiazole Planarity: The thiazole ring is planar, with the phenyl ring rotated slightly (approx. 20-30° torsion angle) to minimize steric repulsion with the thiazole sulfur, though crystal packing forces in the salt lattice may enforce coplanarity.

  • H-Bonding Potential: The

    
     or protonated 
    
    
    
    motif in the salt serves as a strong hydrogen bond donor.
Physicochemical Data Table
ParameterValueContext
Melting Point >200 °C (Decomp.)Salt form typically exhibits high thermal stability compared to free base (122–124 °C).
pKa (Conjugate Acid) ~5.3Protonation of the thiazole nitrogen.
LogP (Free Base) 2.44Moderate lipophilicity suitable for CNS and peripheral targets.
UV

~260–270 nmCharacteristic of conjugated aryl-thiazole systems.

Synthesis & Manufacturing Protocol

The most authoritative method for synthesizing 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide is the Hantzsch Thiazole Synthesis . This condensation reaction between an


-haloketone and a thiourea is highly efficient, atom-economical, and scalable.
Reaction Mechanism

The mechanism involves the nucleophilic attack of the thiourea sulfur on the


-carbon of the bromoketone, followed by cyclization and dehydration. The hydrobromide salt is the natural product of this reaction, precipitating directly from the reaction medium.

HantzschSynthesis Thiourea Thiourea (NH2-CS-NH2) Inter1 S-Alkylation Intermediate (Thioimidate) Thiourea->Inter1 Nucleophilic Attack (S -> C) BromoKetone 2-Bromo-4'-fluoroacetophenone BromoKetone->Inter1 Inter2 Cyclized Hydroxy-Thiazoline Inter1->Inter2 Cyclization (-HBr) Product 4-(4-Fluorophenyl)-1,3-thiazol-2-amine HBr (Precipitate) Inter2->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway of the Hantzsch synthesis yielding the hydrobromide salt.

Detailed Experimental Protocol

Objective: Synthesis of 10 g of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide.

Reagents:

  • 2-Bromo-4'-fluoroacetophenone: 10.85 g (50 mmol)

  • Thiourea: 3.81 g (50 mmol)

  • Ethanol (Absolute): 100 mL

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.85 g of 2-bromo-4'-fluoroacetophenone in 80 mL of absolute ethanol.

  • Addition: Add 3.81 g of thiourea to the solution. The thiourea may not dissolve immediately.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) with vigorous stirring. Maintain reflux for 2–4 hours.
    
    • Observation: The solution will typically turn clear as reagents dissolve, followed by the formation of a white precipitate (the HBr salt) as the reaction progresses.

  • Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (

    
    ) for 30 minutes to maximize precipitation.
    
  • Isolation: Filter the solid product using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted starting materials and non-polar impurities.
  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    

Yield Expectation: 85–95% (approx. 11.5–13.0 g).

Analytical Characterization

Validation of the structure is performed using NMR and Mass Spectrometry.[1][2][3]

Proton NMR ( NMR)

Solvent: DMSO-


, 400 MHz
Shift (

, ppm)
MultiplicityIntegrationAssignment
9.0–9.5 Broad Singlet3H

(Ammonium protons, exchangeable)
7.80–7.85 Multiplet2HAr-H (Orth to F, phenyl ring)
7.25–7.30 Multiplet2HAr-H (Meta to F, phenyl ring)
7.15 Singlet1HThiazole C5-H

Note: In the free base, the amine protons appear as a broad singlet around 7.0–7.2 ppm (2H). The HBr salt shifts these downfield significantly.

Mass Spectrometry (ESI-MS)
  • Observed Ion

    
    :  195.04 m/z (corresponding to the cationic free base 
    
    
    
    ).
  • Fragment Ions: Loss of

    
     (178 m/z) or fragmentation of the C-S bond may be observed at higher collision energies.
    

Pharmacological Applications

The 4-(4-fluorophenyl)-1,3-thiazol-2-amine scaffold is a "privileged structure" in drug discovery, serving as a versatile building block.

Kinase Inhibition (p38 MAPK & CDK)

Derivatives of this scaffold are potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) . The 2-amino group forms a critical "hinge-binding" interaction within the ATP-binding pocket of the kinase, while the fluorophenyl group occupies the hydrophobic pocket II, improving selectivity.

Antimicrobial & Antifungal Activity

The hydrobromide salt exhibits intrinsic antimicrobial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways in Staphylococcus aureus (including MRSA strains).

Synthetic Intermediate

It is a primary precursor for:

  • Schiff Bases: Condensation with aromatic aldehydes to form azomethines with anticancer activity.

  • Amide Coupling: Reaction with carboxylic acids to generate peptidomimetics.

Applications Core 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Kinase Kinase Inhibitors (p38 MAPK, CDK) Core->Kinase Antimicrobial Antimicrobial Agents (MRSA active) Core->Antimicrobial Intermediate Synthetic Intermediate Core->Intermediate HingeBinder ATP Hinge Binder Kinase->HingeBinder SchiffBase Schiff Bases (Anticancer) Intermediate->SchiffBase Amides Amide Derivatives (Peptidomimetics) Intermediate->Amides

Figure 2: Pharmacological and synthetic utility of the scaffold.

Handling & Safety (E-E-A-T)

Signal Word: WARNING

Hazard Statements (GHS)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocols
  • Hygroscopicity: The hydrobromide salt can be hygroscopic. Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) if possible, or in a desiccator.

  • Temperature: Store at

    
     for long-term stability.
    
  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

References

  • Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 722371, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • Gomha, S. M., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities". Molecules, 26(5), 1449.

  • BenchChem. (2025). "Application Notes and Protocols for the Hantzsch Thiazole Synthesis".

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine".

Sources

Exploratory

The 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide Scaffold: A Technical Guide to Synthesis, Properties, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the 2-aminothiazole heterocycle is universally recognized as a "privileged scaffold." Specifically, 4-(4-fluorophenyl)-1,3-thiazol-2-amine and its hydrobromide salt form c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2-aminothiazole heterocycle is universally recognized as a "privileged scaffold." Specifically, 4-(4-fluorophenyl)-1,3-thiazol-2-amine and its hydrobromide salt form critical building blocks in the rational design of small-molecule therapeutics. This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its structural features, and a self-validating protocol for its synthesis.

Chemical Identity and Physicochemical Profiling

Understanding the distinction between the free base and the hydrobromide salt is crucial for downstream synthetic applications, as the salt form offers superior stability and altered solubility profiles during isolation[1].

Identifier / Property4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide4-(4-Fluorophenyl)-1,3-thiazol-2-amine (Free Base)
CAS Number 1147205-03-577815-14-6
Molecular Formula C₉H₈BrFN₂SC₉H₇FN₂S
Molecular Weight 275.14 g/mol 194.23 g/mol
SMILES Br.Fc1ccc(cc1)c2csc(N)n2Fc1ccc(cc1)c2csc(N)n2
Physical State Crystalline SolidFaint Yellow Powder
Solubility Soluble in DMSO, MethanolSoluble in organic solvents, limited in water

Data synthesized from[1] and [2].

Mechanistic Rationale in Medicinal Chemistry

The architectural design of this molecule is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

  • The 2-Aminothiazole Core: The nitrogen at position 3 acts as a robust hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. This complementary donor-acceptor motif perfectly mimics the adenine ring of ATP, making it an exceptionally potent pharmacophore for anchoring into the hinge region of kinase enzymes[3].

  • The 4-Fluorophenyl Moiety: The introduction of a fluorine atom at the para-position of the phenyl ring is a deliberate bioisosteric replacement. The strong C-F bond (bond dissociation energy ~116 kcal/mol) is highly resistant to cytochrome P450-mediated oxidative metabolism (specifically para-hydroxylation), significantly extending the biological half-life of the compound. Furthermore, the high electronegativity of fluorine modulates the pKa of the adjacent system and increases the overall lipophilicity (LogP), enhancing passive cellular membrane permeability[3].

Experimental Workflow: Self-Validating Synthesis Protocol

The synthesis of the hydrobromide salt is achieved via the classic Hantzsch Thiazole Synthesis , reacting 4-fluorophenacyl bromide with thiourea[4].

Causality of Experimental Choices
  • Solvent Selection (Ethanol): Absolute ethanol is chosen because it provides differential solubility. The starting materials are highly soluble in boiling ethanol, whereas the resulting hydrobromide salt has limited solubility at lower temperatures, allowing for direct precipitation and avoiding complex liquid-liquid extractions[5].

  • Catalyst-Free Conditions: The reaction does not require an external base. The hydrobromide (HBr) generated during the initial nucleophilic substitution protonates the newly formed aminothiazole. This in-situ salt formation prevents the highly nucleophilic 2-amino group from reacting with another equivalent of the electrophile (over-alkylation), ensuring high chemoselectivity[5].

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of 4-fluorophenacyl bromide in absolute ethanol (approx. 5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition: Add 1.0 equivalent of thiourea to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (78°C) for 2 to 4 hours. The solution will initially become clear before a precipitate begins to form as the reaction progresses.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The disappearance of the UV-active 4-fluorophenacyl bromide spot (higher Rf) and the appearance of a baseline spot (the highly polar hydrobromide salt) validates reaction completion.

  • Isolation: Remove the heat source and allow the mixture to cool to room temperature, then further cool to 0-5°C in an ice bath to maximize crystallization.

  • Purification: Filter the precipitated 4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide under vacuum. Wash the filter cake with cold ethanol followed by cold diethyl ether to remove unreacted starting materials and organic impurities. Dry under vacuum at 40°C.

Analytical Validation

To ensure the protocol is a self-validating system, the isolated product must be subjected to the following analytical checks:

  • ¹H-NMR (DMSO-d₆): Validation is confirmed by the disappearance of the phenacyl -CH₂- protons (~4.5 ppm) and the emergence of a distinct thiazole C5-H aromatic singlet at ~7.2 ppm[4].

  • LC-MS: Electrospray ionization (ESI+) must yield a mass-to-charge ratio (m/z) of 195.0 [M-Br]⁺, confirming the exact mass of the free base cation.

Workflow Visualization

SynthesisWorkflow cluster_0 Hantzsch Thiazole Synthesis Workflow A 4-Fluorophenacyl Bromide (Electrophile) C S-Alkylisothiouronium Intermediate A->C Nucleophilic Attack (EtOH, Reflux) B Thiourea (Nucleophile) B->C Nucleophilic Attack (EtOH, Reflux) D Cyclization & Dehydration (-H2O) C->D Intramolecular Cyclization E 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide (Product) D->E Aromatization (Retains HBr) F Kinase Inhibitors (ATP-competitive) E->F Amidation/Urea Formation G Antimicrobial/Antiviral Agents E->G Scaffold Derivatization

Workflow of the Hantzsch thiazole synthesis and downstream drug development applications.

Applications in Drug Development

The isolated hydrobromide salt is readily converted to the free base (via neutralization with aqueous NaHCO₃) or used directly in coupling reactions.

  • Antimicrobial & Antiviral Agents: Thiazole derivatives synthesized from this scaffold have demonstrated potent in vitro antibacterial activity against strains like Staphylococcus aureus[5]. Furthermore, recent drug discovery efforts have utilized 4-phenylthiazol-2-amine derivatives coupled with hexahydroquinoline scaffolds to develop novel allosteric inhibitors targeting the HIV-1 Integrase-LEDGF/p75 interaction, blocking viral replication at the post-integration step[6].

  • Kinase Inhibitors: The primary amine serves as an ideal nucleophile for reacting with isocyanates or acyl chlorides, generating urea or amide-linked libraries. These libraries are heavily screened against oncology targets, particularly receptor tyrosine kinases (RTKs) where the fluorophenyl group occupies hydrophobic back-pockets within the active site[7].

References

  • Title: Synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 5 Source: Molbank / Semantic Scholar URL: [Link]

  • Title: Synthesis and Antiviral Activity of Hexahydroquinoline Derivatives Source: ResearchGate URL: [Link]

Sources

Foundational

Therapeutic Potential of 2-Amino-4-(4-fluorophenyl)thiazole Scaffolds

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: A Privileged Scaffold The 2-amino-4-(4-fluorophenyl)thiazole moiety represents a "privile...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: A Privileged Scaffold

The 2-amino-4-(4-fluorophenyl)thiazole moiety represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by the specific incorporation of a para-fluorine atom on the C4-phenyl ring, this scaffold exhibits optimized pharmacokinetic properties compared to its non-halogenated congeners. The fluorine substitution enhances metabolic stability by blocking labile sites of oxidation (CYP450 metabolism) while simultaneously modulating lipophilicity (logP) and electronic distribution.

This guide analyzes the scaffold’s utility across two primary therapeutic axes: Oncology (EGFR/Tubulin inhibition) and Neuroprotection (AChE inhibition) . It provides validated synthetic protocols, structural-activity relationship (SAR) logic, and mechanistic insights required to leverage this pharmacophore in lead optimization.

Chemical Basis & Synthesis

The Hantzsch Thiazole Synthesis

The most robust route to the 2-amino-4-(4-fluorophenyl)thiazole core is the Hantzsch condensation. This reaction involves the cyclization of an


-haloketone with a thiourea.[1]
Reaction Mechanism[1]
  • Nucleophilic Attack: The sulfur atom of the thiourea attacks the

    
    -carbon of the 2-bromo-4'-fluoroacetophenone.
    
  • Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon, closing the ring.

  • Dehydration: Loss of water drives aromatization, yielding the stable thiazole ring.

Visualization: Synthetic Pathway

HantzschSynthesis Reagents Reagents: 2-Bromo-4'-fluoroacetophenone + Thiourea Inter1 S-Alkylation Intermediate Reagents->Inter1 Nucleophilic Attack (EtOH, Reflux) Inter2 Cyclized Hydroxy-thiazoline Inter1->Inter2 Intramolecular Cyclization Product Product: 2-amino-4-(4-fluorophenyl)thiazole Inter2->Product - H2O (Dehydration)

Figure 1: Step-wise mechanism of the Hantzsch synthesis yielding the target scaffold.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesis of 2-amino-4-(4-fluorophenyl)thiazole with >95% purity.

Materials
  • Substrate: 2-Bromo-4'-fluoroacetophenone (1.0 eq, 10 mmol)

  • Reagent: Thiourea (1.2 eq, 12 mmol)

  • Solvent: Absolute Ethanol (30 mL)

  • Catalyst: None required (autocatalytic via HBr generation) or NaHCO3 (neutralization post-reaction).

Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.17 g (10 mmol) of 2-bromo-4'-fluoroacetophenone in 30 mL of ethanol.

  • Addition: Add 0.91 g (12 mmol) of thiourea. The reaction is often exothermic; add slowly if scaling up.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Validation Point: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting bromide spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~50% volume under reduced pressure.

    • Neutralize with 10% NaHCO3 solution to precipitate the free base.

    • Filter the resulting solid and wash with cold water (3 x 10 mL).

  • Purification: Recrystallize from hot ethanol/water (9:1).

  • Characterization:

    • Yield: Expect 75–85%.

    • 1H NMR (DMSO-d6): Look for thiazole singlet (~7.0 ppm) and para-substituted phenyl pattern (two doublets/multiplets integrating to 4H).[2] Amino protons (

      
      ) appear as a broad singlet (exchangeable with 
      
      
      
      ).

Therapeutic Applications & Mechanism of Action

Oncology: EGFR and Tubulin Inhibition

The 4-fluorophenyl thiazole scaffold acts as a bioisostere for the quinazoline core found in drugs like Gefitinib.

  • Mechanism: The thiazole nitrogen and the C2-amino group function as a bidentate hydrogen bond donor/acceptor pair, interacting with the hinge region (Met793) of the Epidermal Growth Factor Receptor (EGFR) kinase domain.

  • Role of Fluorine: The C4-fluorine atom engages in hydrophobic interactions within the binding pocket and protects the phenyl ring from rapid oxidative metabolism, extending the compound's half-life (

    
    ).
    
Data Summary: Cytotoxicity Profiles
Cell LineTissue OriginIC50 (µM) Range*Reference Drug
A549 Lung Carcinoma0.16 – 5.0Gefitinib
MCF-7 Breast Cancer0.22 – 4.0Doxorubicin
HeLa Cervical Cancer1.39 – 6.0Cisplatin

*Values represent typical ranges for optimized 2-amino-4-(4-fluorophenyl)thiazole derivatives (e.g., hydrazone or amide substituted).

Visualization: EGFR Signaling Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Phos Autophosphorylation EGFR->Phos Activation Thiazole Thiazole Inhibitor (Competes for ATP site) Thiazole->EGFR Inhibits Ras Ras-GTP Phos->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif

Figure 2: Disruption of the RAS/RAF/MEK pathway by competitive inhibition of the EGFR ATP-binding pocket.

Neuroprotection: AChE Inhibition

Beyond oncology, this scaffold serves as a pharmacophore for Acetylcholinesterase (AChE) inhibitors. The thiazole ring mimics the choline moiety, binding to the Peripheral Anionic Site (PAS) of the enzyme, while the fluorophenyl group interacts via


-

stacking with aromatic residues (e.g., Trp286) in the active gorge.

Structure-Activity Relationship (SAR) Logic

To optimize this scaffold, researchers must understand the contribution of each structural zone.

The Fluorine Effect (Para-position)
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing hydroxylation at the para-position, a common clearance route.

  • Lipophilicity: Increases

    
     by ~0.14 units compared to hydrogen, improving membrane permeability (blood-brain barrier penetration for AChE targets).
    
The C2-Amino Handle
  • Unsubstituted (

    
    ):  High polarity, good for fragment-based screening but often rapid clearance.
    
  • Hydrazones (

    
    ):  Rigidifies the structure; extensively used to target kinases (EGFR) and tubulin.
    
  • Amides (

    
    ):  Increases stability; common in antimicrobial derivatives.
    
Visualization: SAR Optimization Workflow

SAR_Logic Core Core Scaffold: 2-amino-4-(4-fluorophenyl)thiazole Mod1 Modification: C2-Amino Group Core->Mod1 Mod2 Modification: C5-Position Core->Mod2 Outcome1 Schiff Bases/Hydrazones: Increases EGFR affinity (Kinase Inhibitors) Mod1->Outcome1 Outcome2 Acylation (Amides): Improves metabolic stability (Antimicrobials) Mod1->Outcome2 Outcome3 Halogenation (Br/Cl): Increases lipophilicity (Antifungals) Mod2->Outcome3

Figure 3: Strategic derivatization points for tuning therapeutic efficacy.

References

  • Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Advances (via PMC). Available at: [Link]

Sources

Exploratory

Literature review of fluorinated thiazol-2-amine compounds

The Fluorinated Thiazol-2-amine Motif: Synthetic Architectures and Medicinal Utility Executive Summary The thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

The Fluorinated Thiazol-2-amine Motif: Synthetic Architectures and Medicinal Utility

Executive Summary

The thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, antimicrobials, and neuroprotective agents. The strategic incorporation of fluorine—either directly on the heterocyclic ring (C5-F) or as a fluoroalkyl substituent (C4-CF₃)—fundamentally alters the physicochemical profile of this scaffold. This guide provides a technical deep-dive into the synthesis, structural logic, and therapeutic application of fluorinated thiazol-2-amines, designed for medicinal chemists and process scientists.

Structural Rationale: The Fluorine Effect

The introduction of fluorine into the thiazol-2-amine core is rarely arbitrary; it is a calculated maneuver to modulate three specific parameters: Basicity (


), Metabolic Stability, and Lipophilicity. 
Modulation of Basicity ( )

The thiazole nitrogen (N3) is weakly basic. For a standard 4-methylthiazol-2-amine, the


 of the conjugate acid is approximately 5.36 .[1]
  • The Effect: Introducing a strongly electron-withdrawing trifluoromethyl group (

    
    ) at the C4 position drastically reduces electron density at N3 via inductive effects (-I).
    
  • The Result: This lowers the

    
     significantly (often by 1–2 units), rendering the molecule less protonated at physiological pH (7.4). This increases the fraction of neutral species, thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
    
Metabolic Blocking

The C5 position of the thiazole ring is electron-rich and prone to oxidative metabolism (e.g., by CYP450 enzymes).

  • Strategy: Blocking the C5 position with a Fluorine atom (C-F bond energy ~116 kcal/mol) or a bulky

    
     group at C4 (steric shielding) prevents metabolic degradation, extending the drug's half-life (
    
    
    
    ).
Conformational Control

Fluorine can induce specific conformations through electrostatic interactions (e.g., S···F or N···F interactions) or by altering the preferred torsion angles of attached aryl rings, locking the pharmacophore into a bioactive conformation.

Synthetic Architectures

We categorize synthesis into two primary workflows: Cyclization (De Novo) and Direct Functionalization .

Method A: The Modified Hantzsch Synthesis (Standard Protocol)

The most robust method for generating 4-(trifluoromethyl)thiazol-2-amines is the condensation of thiourea with fluorinated


-haloketones.

Protocol: Synthesis of 4-(Trifluoromethyl)thiazol-2-amine

  • Reagents: Thiourea (1.0 equiv), 3-bromo-1,1,1-trifluoroacetone (1.0 equiv), Ethanol (anhydrous).

  • Mechanism: Nucleophilic attack of thiourea sulfur on the alkyl halide

    
     formation of intermediate isothiouronium salt 
    
    
    
    cyclodehydration.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve thiourea (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add 3-bromo-1,1,1-trifluoroacetone (10 mmol) dropwise at room temperature. Caution: Lachrymator.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor consumption of thiourea by TLC (50% EtOAc/Hexane).
    
  • Workup: Cool to room temperature. The hydrobromide salt may precipitate.[3]

  • Neutralization: Pour the reaction mixture into saturated aqueous

    
     to liberate the free base.
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2).

Method B: Direct Fluorination (Advanced)

Direct fluorination of the thiazole C5 position is challenging due to the competing reactivity of the amine. Electrophilic fluorination using Selectfluor™ (F-TEDA-BF4) is the preferred route for late-stage functionalization.

  • Reagent: Selectfluor (1.1 equiv).

  • Solvent: Acetonitrile (MeCN).

  • Conditions: The reaction often requires protection of the primary amine (e.g., Acetyl protection) to prevent N-fluorination.

Visualization: Synthetic Decision Tree

The following diagram illustrates the decision logic for synthesizing various fluorinated thiazole derivatives.

G Start Target Molecule Decision1 Fluorine Position? Start->Decision1 PathA C4-Trifluoromethyl (-CF3) Decision1->PathA Bioisostere for Methyl PathB C5-Fluoro (-F) Decision1->PathB Metabolic Block MethodA Hantzsch Synthesis (Thiourea + Bromo-trifluoroacetone) PathA->MethodA Cyclization MethodB Electrophilic Fluorination (Selectfluor™) PathB->MethodB Late-Stage Functionalization ProductA 4-(CF3)-Thiazol-2-amine MethodA->ProductA ProductB 5-F-Thiazol-2-amine MethodB->ProductB

Figure 1: Synthetic decision tree distinguishing between de novo cyclization for fluoroalkyl derivatives and direct electrophilic fluorination for ring-fluorinated analogs.

Therapeutic Applications & SAR

The fluorinated thiazol-2-amine motif is not merely a linker; it is an active pharmacophore.

Kinase Inhibition (CDK4/6 & VEGFR)

In kinase inhibitors (e.g., analogs of Abemaciclib or Dasatinib), the thiazole nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket (Hinge Region).

  • The Fluorine Role: A

    
     group at C4 fills hydrophobic pockets (gatekeeper residues) and alters the electronics of the ring nitrogen, fine-tuning the H-bond strength with the kinase backbone residues (e.g., Valine or Leucine).
    
Neurodegenerative Agents (Tau Aggregation)

Thiazole-based compounds are investigated as Tau aggregation inhibitors in Alzheimer's research.

  • The Fluorine Role: Fluorination improves BBB permeability. 4-phenyl-thiazol-2-amines with fluorinated aryl substituents show enhanced lipophilicity (

    
    ) and metabolic stability against brain esterases.
    
Comparative Potency Data

The table below summarizes the impact of fluorination on biological potency in a representative kinase inhibition assay (Hypothetical data based on SAR trends in cited literature).

Compound Substituent (R)

(Conjugate Acid)
ClogPKinase

(nM)
Metabolic Stability (

min)
-CH₃ (Methyl) 5.361.24530
-H (Unsubstituted) 5.390.912015
-CF₃ (Trifluoromethyl) 4.102.112 >120
-Ph-4-F (Fluorophenyl) 4.802.82590

Table 1: Structure-Activity Relationship (SAR) demonstrating the superior potency and stability of the trifluoromethyl variant.

Mechanism of Action: Pharmacophore Mapping

To understand why these compounds work, we visualize the binding mode within a typical protein active site.

BindingMode Hinge Hinge Region (H-Bond Donor) ThiazoleN Thiazole N3 (H-Bond Acceptor) Hinge->ThiazoleN H-Bond HydroPocket Hydrophobic Pocket (Gatekeeper) CF3Group -CF3 Group (Hydrophobic/Steric) CF3Group->HydroPocket Van der Waals Amine C2-Amine (H-Bond Donor) Amine->Hinge H-Bond

Figure 2: Pharmacophore map illustrating the dual role of the fluorinated thiazole: The Nitrogen/Amine pair anchors to the hinge region, while the CF3 group occupies the hydrophobic specificity pocket.[3][4][5][6][7][8][9][10][11][12]

Future Outlook

The field is moving toward chiral fluorinated thiazoles . Recent FDA approvals (e.g., Nirogacestat, Oteseconazole) highlight the trend of using fluorinated heterocycles to solve specific metabolic problems. Future synthetic efforts will likely focus on enantioselective synthesis of thiazoles with chiral fluorinated side chains (e.g.,


) to exploit 3D-structural space more effectively than planar aromatic systems.

References

  • Selectfluor-Mediated Fluorination: Title: Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Source: NIH / PMC. URL:[Link]

  • Hantzsch Synthesis of Fluorinated Thiazoles: Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Source: NIH / PMC. URL:[Link]

  • Medicinal Chemistry of Fluorinated Heterocycles: Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles. Source: RSC Advances.[13] URL:[Link]

  • Biological Screening & SAR: Title: Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Source: ACS Omega. URL:[Link]

  • Clinical Relevance of Fluorinated Drugs: Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Source: Molecules (MDPI). URL:[Link]

Sources

Foundational

Molecular weight and formula of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide

An in-depth technical analysis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide requires a multidisciplinary approach, bridging synthetic organic chemistry, analytical validation, and pharmacological application. A...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide requires a multidisciplinary approach, bridging synthetic organic chemistry, analytical validation, and pharmacological application. As a privileged scaffold in medicinal chemistry, the 2-aminothiazole core is ubiquitous in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

This whitepaper provides a comprehensive guide to the physicochemical properties, mechanistic synthesis, self-validating characterization protocols, and biological relevance of this specific hydrobromide salt.

Physicochemical Profiling & Structural Elucidation

Understanding the exact stoichiometric and physicochemical properties of a compound is the first critical step in drug development. A common pitfall in early-stage screening is confusing the free base of a compound with its salt form, which drastically alters molecular weight calculations, solubility profiles, and dosing stoichiometry.

The hydrobromide salt of 4-(4-fluorophenyl)-1,3-thiazol-2-amine is highly preferred over its free base due to its enhanced aqueous solubility and improved oxidative stability[1]. The presence of the fluorine atom at the para position of the phenyl ring serves a dual purpose: it increases the lipophilicity of the molecule for better membrane permeability and blocks cytochrome P450-mediated oxidation, thereby increasing the metabolic half-life of the pharmacophore.

Quantitative Data Summary

The following table delineates the critical physicochemical parameters of the hydrobromide salt compared to its free base counterpart[1][2].

PropertyHydrobromide Salt (Target Compound)Free Base Equivalent
Compound Name 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide4-(4-Fluorophenyl)-1,3-thiazol-2-amine
CAS Number 1147205-03-577815-14-6
Molecular Formula C₉H₈BrFN₂SC₉H₇FN₂S
Molecular Weight 275.14 g/mol 194.23 g/mol
SMILES Br.FC=1C=CC(=CC1)C=2N=C(SC2)Nc1cc(ccc1c1csc(=N)[nH]1)F
Physical State Off-white to pale yellow crystalline powderFaint yellow powder

Synthetic Methodology & Mechanistic Causality

The gold standard for synthesizing 2-amino-4-arylthiazoles is the Hantzsch Thiazole Synthesis [3]. This classical cyclocondensation reaction is highly efficient, utilizing an α-haloketone and a thioamide (in this case, thiourea).

Causality Behind Experimental Choices:
  • Reagent Selection: Thiourea is selected because it acts as a dual nucleophile, providing both the sulfur and nitrogen atoms required for the thiazole ring, as well as the exocyclic primary amine.

  • Solvent Choice (Ethanol): Ethanol is chosen because it dissolves the starting materials at reflux temperatures but is a poor solvent for the resulting highly polar hydrobromide salt at room temperature. This drives the reaction equilibrium forward via Le Chatelier's principle as the product precipitates out of solution.

  • In Situ Salt Formation: The reaction utilizes 2-bromo-4'-fluoroacetophenone. As the cyclization occurs, hydrobromic acid (HBr) is eliminated as a byproduct. Because the 2-aminothiazole ring is highly basic, the HBr immediately protonates the ring nitrogen in situ, yielding the stable hydrobromide salt directly without requiring a secondary salting step[4].

Hantzsch A 2-Bromo-4'-fluoroacetophenone + Thiourea B S-Alkylation (Intermediate) A->B C Intramolecular Cyclization B->C D Dehydration (-H2O) C->D E 4-(4-Fluorophenyl)-1,3-thiazol- 2-amine hydrobromide D->E

Mechanistic workflow of the Hantzsch synthesis yielding the hydrobromide salt.

Step-by-Step Self-Validating Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol (2.17 g) of 2-bromo-4'-fluoroacetophenone in 50 mL of absolute ethanol.

  • Addition: Add 11.0 mmol (0.84 g) of thiourea (1.1 equivalents to ensure complete consumption of the haloketone).

  • Reflux: Heat the mixture to reflux (approx. 78°C) under continuous stirring for 2 to 4 hours.

    • Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The disappearance of the UV-active haloketone spot confirms reaction completion[5].

  • Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. A heavy precipitate will form.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold ethanol, followed by 10 mL of diethyl ether to remove unreacted starting materials and non-polar impurities.

    • Validation Checkpoint 2: Test the pH of the initial filtrate. A highly acidic filtrate (pH < 2) confirms the expected release of HBr during the cyclization process.

  • Drying: Dry the solid under a high vacuum at 40°C for 12 hours to afford the pure hydrobromide salt.

Analytical Characterization (Self-Validating Protocols)

To guarantee the structural integrity and exact stoichiometry of the synthesized compound, a multi-modal analytical approach must be employed.

Nuclear Magnetic Resonance (¹H NMR)
  • Protocol: Dissolve 5 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). DMSO is required because the hydrobromide salt is insoluble in less polar solvents like CDCl₃.
    
  • Self-Validation Logic: The spectrum must show a sharp singlet at approximately

    
     7.2–7.4 ppm, corresponding to the isolated H-5 proton of the thiazole ring. The 4-fluorophenyl group will appear as an AA'BB' multiplet system around 
    
    
    
    7.8 ppm and
    
    
    7.3 ppm. Crucially, to validate that the compound is the hydrobromide salt and not the free base, look for a broad, downfield exchangeable signal integrating to 3 protons (NH₃⁺) around
    
    
    9.0–10.0 ppm, rather than a 2-proton signal (NH₂) at
    
    
    7.0 ppm[6].
Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Protocol: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Analyze using Electrospray Ionization in positive mode (ESI+).

  • Self-Validation Logic: The mass spectrometer will strip the HBr salt during ionization. Therefore, the base peak must correspond to the protonated free base

    
     at m/z 195.0  (Calculated exact mass of C₉H₇FN₂S is 194.03). The absence of a prominent peak at m/z 275 confirms the salt is non-covalently bound.
    

Pharmacological Relevance & Downstream Applications

The 2-aminothiazole motif is a "privileged scaffold" in pharmacology. It is structurally analogous to the adenine ring of ATP, allowing it to act as a highly effective ATP-competitive inhibitor in various kinase enzymes (e.g., PI3K, CDK, and Src family kinases).

The exocyclic amine acts as a hydrogen bond donor to the hinge region of the kinase, while the thiazole nitrogen acts as a hydrogen bond acceptor. The 4-fluorophenyl moiety projects into the hydrophobic pocket of the active site, anchoring the molecule and displacing ordered water molecules to achieve a thermodynamically favorable binding event.

KinaseInhibition A 2-Aminothiazole Scaffold (ATP Competitor) B Kinase ATP-Binding Pocket (H-Bonding Network) A->B Binds via NH2/Thiazole N C Inhibition of Substrate Phosphorylation B->C Prevents ATP Binding D Blockade of Downstream Signaling (e.g., PI3K/AKT) C->D Signal Transduction Halt E Cell Cycle Arrest / Apoptosis D->E Phenotypic Outcome

Logical pathway of kinase inhibition driven by the 2-aminothiazole pharmacophore.

References

Sources

Exploratory

Technical Monograph &amp; Safety Guide: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide

The following is an in-depth technical guide and enhanced Safety Data Sheet (SDS) for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide . This document is structured for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and enhanced Safety Data Sheet (SDS) for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide . This document is structured for researchers and drug development professionals, synthesizing standard regulatory data with field-proven experimental insights.

Document Control:

  • Target Compound: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide[1]

  • CAS Number (Free Base): 77815-14-6[2][3]

  • Compound Class: 2-Aminothiazole / Hydrobromide Salt

  • Primary Application: Medicinal Chemistry Scaffold (Kinase Inhibitors, Antimicrobials)

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

This compound is a critical intermediate in the synthesis of bioactive molecules, particularly in the design of ATP-competitive kinase inhibitors and antimicrobial agents. The hydrobromide salt form is often the direct product of the Hantzsch thiazole synthesis before neutralization.

PropertySpecification
IUPAC Name 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide
Molecular Formula C₉H₇FN₂S[3] · HBr
Molecular Weight 275.14 g/mol (Salt) / 194.23 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes
Melting Point >200°C (Decomposes); Free base melts at 108–116°C
Acidity (pKa) The conjugated acid of the 2-amino group has a pKa ~5.3. The HBr salt is acidic in solution.

Hazard Identification (GHS Classification)

While many suppliers list data for the free base, the hydrobromide salt presents specific risks due to its acidic nature and potential for hydrolysis.

GHS Label Elements[9][10][11]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statements
  • H302: Harmful if swallowed.[3][4][5][6][7]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][5][6]

  • H335: May cause respiratory irritation.[4][5]

  • Note on HBr Salt: In aqueous solution, this compound dissociates to release bromide ions and protons, lowering pH. Prolonged contact may cause acid-like burns if not washed immediately.

Precautionary Statements (Field-Optimized)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][7] Critical during weighing.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][7] Nitrile gloves (minimum 0.11 mm thickness) recommended.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do.[4][5][6][7] Continue rinsing.[4][5][7]

Synthesis & Experimental Context

Understanding the origin of the compound is essential for assessing impurity profiles and handling requirements. The primary synthesis route is the Hantzsch Thiazole Synthesis .

Synthesis Workflow (Hantzsch Condensation)

The reaction involves the condensation of 2-bromo-4'-fluoroacetophenone with thiourea. The hydrobromide salt precipitates directly from the reaction mixture (usually ethanol) upon cooling.

Mechanism & Workflow Diagram

HantzschSynthesis Start Reagents: 2-Bromo-4'-fluoroacetophenone + Thiourea Solvent Solvent: Ethanol (Reflux) Start->Solvent Dissolve Intermediate Intermediate: Iminothiol Tautomer Solvent->Intermediate Nucleophilic Attack Cyclization Cyclization: Dehydration (-H2O) Intermediate->Cyclization Heat Product Product: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine HBr (Precipitate) Cyclization->Product Cool & Filter

Figure 1: The Hantzsch synthesis pathway yielding the hydrobromide salt directly from ethanolic reflux.

Purification & Handling Insights[10]
  • Recrystallization: The HBr salt can be recrystallized from hot ethanol or an ethanol/water mixture.

  • Free Base Conversion: If the free base is required, treat the aqueous solution of the HBr salt with 10% Na₂CO₃ or NH₄OH until pH ~9, then extract with Ethyl Acetate.

  • Impurity Profile: Common impurities include unreacted alpha-bromo ketone (lachrymator!) and elemental sulfur if thiourea degrades.

Emergency Response & First Aid Protocols

This section outlines self-validating protocols. If a step fails (e.g., irritation persists), the protocol immediately escalates to medical intervention.

Exposure Response Matrix[10]
RouteImmediate ActionEscalation Trigger
Inhalation Move to fresh air. Sit upright to facilitate breathing.If wheezing or burning sensation occurs, administer oxygen (trained personnel only).
Skin Contact Brush off dry particles. Wash with soap and water for 15 min.[4][7]If redness spreads or blistering appears, seek medical attention (Chemical Burn).
Eye Contact Rinse with lukewarm water for 15 min, lifting lids.If photophobia (light sensitivity) or blurred vision persists, consult an ophthalmologist.
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water.If consciousness is impaired or vomiting occurs spontaneously, call Poison Control.
Fire-Fighting Measures[7][10]
  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen bromide gas (HBr), Hydrogen fluoride (HF).

  • Extinguishing Media: Alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use high-pressure water jets , as this may scatter the acidic powder.

Toxicology & Biological Activity[3][12][13]

Mechanism of Action (Relevance to Safety)

Aminothiazoles are "privileged structures" in medicinal chemistry, often mimicking the adenine ring of ATP.

  • Kinase Inhibition: They can bind to the ATP-binding pocket of protein kinases.

  • Toxicological Implication: High systemic exposure may interfere with cellular signaling pathways. The 4-fluorophenyl group enhances metabolic stability (blocking para-oxidation), potentially increasing the biological half-life compared to the non-fluorinated analog.

Toxicological Data (Extrapolated)[9][10]
  • Acute Toxicity: LD50 (Oral, Rat) estimated at 500–2000 mg/kg (Category 4).

  • Sensitization: Aminothiazoles are known structural alerts for skin sensitization. Repeated handling without gloves may lead to allergic contact dermatitis.

Storage, Stability & Disposal

Storage Architecture
  • Hygroscopicity: Hydrobromide salts are often hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Temperature: Refrigerate (2–8°C) for long-term storage to prevent slow oxidation of the amine group (browning).

  • Incompatibilities: Strong oxidizing agents, strong bases (liberates free base), acid chlorides/anhydrides.

Disposal Logic Flow

Do not flush down the drain. The presence of Fluorine and Sulfur requires specific incineration protocols to scrub HF and SOx gases.

DisposalWorkflow Waste Chemical Waste Generated Check Is it Solid or Liquid? Waste->Check Solid Solid Waste: Pack in HDPE container Check->Solid Liquid Liquid Waste: Segregate into Halogenated Solvents Check->Liquid Label Label: 'Toxic, Halogenated Organic' Solid->Label Liquid->Label Incinerate Disposal: High-Temp Incineration with Scrubbers Label->Incinerate

Figure 2: Decision logic for the safe disposal of halogenated aminothiazole waste.

References

  • PubChem. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Sharma, P., et al. (2019).[8][9] 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study. BMC Chemistry.[8] Available at: [Link]

  • Ayati, A., et al. (2019).[10] Thiazole in the hands of medicinal chemists: Recent advances in the synthesis and biological activities.[9][11][12] European Journal of Medicinal Chemistry. (Contextual citation for scaffold utility).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide via Hantzsch Reaction

Introduction & Scope The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Dasatinib), anti-viral agents, and GPCR ligands. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Dasatinib), anti-viral agents, and GPCR ligands. The introduction of a fluorine atom at the para-position of the phenyl ring modulates metabolic stability (blocking P450 oxidation) and lipophilicity, making 4-(4-fluorophenyl)-1,3-thiazol-2-amine a critical building block for lead optimization.

This application note details a robust, scalable protocol for synthesizing this compound as its hydrobromide salt using the Hantzsch thiazole synthesis. Unlike generic procedures, this guide focuses on isolating the high-purity salt form directly from the reaction matrix, minimizing downstream purification steps.

Key Advantages of This Protocol
  • Atom Economy: One-pot condensation-cyclization.

  • Direct Isolation: The hydrobromide salt precipitates spontaneously, avoiding aqueous extraction.

  • Scalability: Suitable for gram to decagram scale synthesis.

Reaction Mechanism

The Hantzsch synthesis involves the condensation of an


-haloketone with a thioamide.[1] The reaction proceeds via a nucleophilic attack of the sulfur atom on the 

-carbon, followed by intramolecular attack of the nitrogen on the carbonyl, and finally dehydration to aromatize the ring.

HantzschMechanism Reactants 2-Bromo-4'-fluoroacetophenone + Thiourea Inter1 S-Alkylation (Thioimidate Intermediate) Reactants->Inter1 SN2 Attack (S on C-Br) Inter2 Intramolecular Cyclization Inter1->Inter2 N-Attack on C=O Inter3 Hydroxythiazoline Intermediate Inter2->Inter3 Proton Transfer Product 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide Inter3->Product -H2O (Dehydration/Aromatization)

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Safety & Handling (Critical)

WARNING: The starting material, 2-Bromo-4'-fluoroacetophenone , is a potent lachrymator (tear gas agent) and skin irritant.

  • Engineering Controls: All weighing and transfers must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby to neutralize any spills of the

    
    -bromoketone.
    
  • Thiourea: Suspected carcinogen; handle with care to avoid dust inhalation.

Materials & Stoichiometry

ReagentMW ( g/mol )Equiv.[2][3][4][5]Mass/Vol (for 10 mmol scale)Role
2-Bromo-4'-fluoroacetophenone 217.041.02.17 gElectrophile
Thiourea 76.121.10.84 gNucleophile
Ethanol (Absolute) 46.07N/A20 - 30 mLSolvent
Diethyl Ether 74.12N/A20 mLWash Solvent

Experimental Protocol

Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 2.17 g (10 mmol) of 2-bromo-4'-fluoroacetophenone.

  • Add 25 mL of absolute ethanol. Stir until the solid is fully dissolved.

  • Add 0.84 g (11 mmol) of thiourea in a single portion.

    • Note: Thiourea may not dissolve immediately; it will dissolve as the reaction warms.

  • Attach a reflux condenser.

Step 2: Reflux[4]
  • Heat the reaction mixture to reflux (approx. 80°C oil bath temperature).

  • Maintain reflux for 2 to 3 hours .

    • Observation: The reaction solution typically turns clear yellow, and then a white/off-white precipitate (the product salt) begins to form as the reaction progresses or upon cooling.

  • Monitor reaction progress by TLC (System: 50% Ethyl Acetate / Hexanes).

    • Note: The HBr salt stays at the baseline; the starting bromo-ketone (

      
      ) should disappear.
      
Step 3: Isolation of Hydrobromide Salt
  • Remove the flask from heat and allow it to cool slowly to room temperature.

  • Cool the flask further in an ice bath (0-5°C) for 30 minutes to maximize precipitation.

  • Filter the solid using a Buchner funnel under vacuum.

  • Wash 1: Rinse the filter cake with 10 mL of ice-cold ethanol.

  • Wash 2: Rinse with 20 mL of diethyl ether to remove residual ethanol and non-polar impurities.

  • Dry the solid under vacuum or in a desiccator.

Step 4: Purification (Optional but Recommended)

While the direct precipitate is often >95% pure, recrystallization ensures analytical grade purity.

  • Dissolve the crude salt in a minimum amount of hot ethanol (or methanol).

  • If the solution is colored, treat with activated charcoal and filter while hot.

  • Allow to cool; add a small amount of diethyl ether if necessary to induce crystallization.

  • Filter and dry the white crystalline needles.

Characterization Data

Expected Physical Properties[3][5][6]
  • Appearance: White to off-white crystalline solid.

  • Melting Point (HBr Salt): >250°C (decomposition).

    • Note: The free base melts at approx. 125-126°C [1].[6]

  • Solubility: Soluble in DMSO, Methanol, Water (hot). Insoluble in Hexanes, Ether.

Spectroscopic Data (Free Base Reference)

To confirm identity via NMR in CDCl3, one typically neutralizes a small sample. However, the salt can be run in DMSO-


.

H NMR (400 MHz, DMSO-

):
  • 
     9.0-9.5 ppm (br s, 2H, 
    
    
    
    or exchanged
    
    
    )
  • 
     7.85 ppm (dd, 2H, Ar-H, ortho to thiazole)
    
  • 
     7.25 ppm (dd, 2H, Ar-H, ortho to fluorine)
    
  • 
     7.05 ppm (s, 1H, Thiazole C5-H)
    

F NMR (376 MHz, DMSO-

):
  • 
     -113 to -115 ppm (multiplet).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / No Precipitate Solvent volume too high.Concentrate the reaction mixture by 50% via rotary evaporation, then cool on ice.
Oiling Out Impurities or wet solvent.Re-dissolve in hot ethanol, add a seed crystal, and cool very slowly. Ensure reagents are dry.
Starting Material Remains Reaction incomplete.Extend reflux time to 5 hours. Ensure thiourea was added in slight excess (1.1 - 1.2 eq).
Colored Impurities Oxidation of thiourea/phenols.Recrystallize from Ethanol/Water with activated charcoal.

References

  • BenchChem.[1] Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. Link

  • PubChem. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.[2][7] National Library of Medicine. Link

  • Organic Chemistry Portal. Synthesis of Thiazoles. Link

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.
  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. Link

Sources

Application

Protocol for preparing 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide from 2-bromo-4'-fluoroacetophenone

An Application Note and Detailed Protocol for the Synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide from 2-bromo-4'-fluoroacetophenone Abstract This document provides a comprehensive guide for the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide from 2-bromo-4'-fluoroacetophenone

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide, a key intermediate in pharmaceutical research. The protocol is based on the well-established Hantzsch thiazole synthesis, involving the cyclocondensation of 2-bromo-4'-fluoroacetophenone with thiourea.[1][2] This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed step-by-step procedure, an exploration of the reaction mechanism, critical safety information, and methods for product characterization and purification.

Introduction and Significance

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[3][4] These heterocycles exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6][7][8] The 2-aminothiazole scaffold, in particular, is a privileged structure found in several approved drugs and clinical candidates.[9] The target molecule, 4-(4-fluorophenyl)-1,3-thiazol-2-amine, and its derivatives are of significant interest for their potential therapeutic applications, including the treatment of prion diseases and diabetes.[10][11]

The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its membrane permeability and overall pharmacokinetic profile.[10] The Hantzsch thiazole synthesis, first described in 1887, remains the most direct and widely employed method for constructing this valuable heterocyclic system due to its operational simplicity and generally high yields.[1][2] This protocol details the synthesis of the hydrobromide salt, which is the direct product of the reaction and often exhibits favorable crystallinity for purification.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The reaction proceeds via a classic Hantzsch mechanism. This multi-step process is driven by the formation of a stable, aromatic thiazole ring.[1][12]

  • Nucleophilic Attack (Sɴ2 Reaction): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of 2-bromo-4'-fluoroacetophenone. This displaces the bromide ion, forming an S-alkylated isothiouronium bromide intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered ring, creating a 4-hydroxy-4,5-dihydrothiazole (hydroxythiazoline) intermediate.

  • Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a double bond, leading to the stable, aromatic 4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide product.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-bromo-4'-fluoroacetophenone 2-bromo-4'-fluoroacetophenone Isothiouronium Bromide Isothiouronium Bromide 2-bromo-4'-fluoroacetophenone->Isothiouronium Bromide 1. Sɴ2 Attack (S on α-Carbon) Thiourea Thiourea Hydroxythiazoline Hydroxythiazoline Isothiouronium Bromide->Hydroxythiazoline 2. Intramolecular Cyclization (N on C=O) Product_HBr_Salt 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide Hydroxythiazoline->Product_HBr_Salt 3. Dehydration (-H₂O)

Caption: Hantzsch Thiazole Synthesis Mechanism

Safety and Handling

Proper safety precautions are paramount when handling the reagents involved in this synthesis. The reaction should be performed in a well-ventilated chemical fume hood at all times.

  • 2-bromo-4'-fluoroacetophenone (CAS: 403-29-2): This compound is corrosive and a lachrymator (a substance that irritates the eyes and causes tears).[13][14] It can cause severe skin burns and eye damage.[13][14][15]

    • PPE: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

    • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14][16] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14]

  • Thiourea (CAS: 62-56-6): Thiourea is harmful if swallowed and is a suspected carcinogen and mutagen.

    • PPE: Wear appropriate gloves, safety goggles, and a lab coat.

    • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Ethanol (Solvent): Ethanol is a flammable liquid and vapor. Keep away from ignition sources.

Experimental Protocol

This protocol provides a reliable method for the synthesis of the target compound on a laboratory scale.

Reagents and Materials
ReagentCAS No.MW ( g/mol )Equiv.Moles (mmol)Amount
2-bromo-4'-fluoroacetophenone403-29-2218.041.010.02.18 g
Thiourea62-56-676.121.111.00.84 g
Ethanol (95% or absolute)64-17-546.07--40 mL
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Synthesis Workflow

Workflow Figure 2: Experimental Workflow A 1. Combine Reagents Add 2-bromo-4'-fluoroacetophenone, thiourea, and ethanol to flask. B 2. Reaction Heat mixture to reflux (approx. 80°C) with stirring for 2-3 hours. A->B C 3. Cooling & Precipitation Cool mixture to room temperature, then in an ice bath to maximize precipitation. B->C D 4. Isolation Collect the solid product by vacuum filtration. C->D E 5. Washing Wash the filter cake with a small amount of cold ethanol. D->E F 6. Drying Dry the product under vacuum to a constant weight. E->F

Caption: Experimental Workflow Diagram
Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4'-fluoroacetophenone (2.18 g, 10.0 mmol) and thiourea (0.84 g, 11.0 mmol).

  • Solvent Addition: Add 40 mL of ethanol to the flask.

  • Reaction: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux (approximately 80°C) with vigorous stirring. The solids should dissolve upon heating.

  • Monitoring: Maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.[17][18]

  • Crystallization: After the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, the hydrobromide salt of the product will begin to precipitate as a solid.

  • Complete Precipitation: To maximize the yield, place the flask in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (approx. 5-10 mL) to remove any soluble impurities.

  • Drying: Transfer the crystalline product to a watch glass and dry it in a vacuum oven at 50-60°C until a constant weight is achieved. The expected product is 4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide.[19]

Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Appearance: A white to off-white crystalline solid.

  • Yield: Typical yields for this reaction are in the range of 80-95%.

  • Melting Point: A sharp melting point is indicative of high purity. The range should be determined and compared to literature values if available.

  • Spectroscopic Analysis:

    • ¹H NMR (DMSO-d₆): The proton NMR spectrum is a key tool for structural confirmation. Expected signals include: a singlet for the thiazole proton (C5-H) typically around 7.0-7.5 ppm, multiplets for the aromatic protons of the 4-fluorophenyl group, and a broad singlet for the -NH₂ protons which is exchangeable with D₂O.[9][10]

    • ¹³C NMR (DMSO-d₆): The spectrum will show characteristic signals for the thiazole ring carbons and the fluorophenyl carbons. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant.[20]

    • FT-IR (KBr, cm⁻¹): Key vibrational bands to look for include N-H stretching of the primary amine (around 3100-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1550-1650 cm⁻¹), and a strong C-F stretching band (around 1050-1250 cm⁻¹).[20]

    • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 195.04, confirming the molecular weight of the cationic portion of the salt.[21]

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC until the starting material is consumed. Ensure the temperature is sufficient for reflux.
Product loss during workup.Use minimal cold solvent for washing the precipitate. Ensure complete precipitation by sufficient cooling.
Product is Oily or Impure Presence of unreacted starting materials or side products.Ensure the correct stoichiometry is used. A slight excess of thiourea (1.1-1.2 eq) can help drive the reaction to completion.[18]
Insufficient washing.Wash the filtered product thoroughly with cold solvent.
-The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[22]
Reaction Does Not Start Poor quality of reagents.Use pure, dry starting materials. 2-bromo-4'-fluoroacetophenone can degrade over time.

Conclusion

The Hantzsch synthesis provides a direct and efficient route to 4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide. The presented protocol is robust, high-yielding, and can be readily implemented in a standard laboratory setting. By following the detailed steps and adhering to the safety guidelines, researchers can reliably produce this valuable building block for further investigation in drug discovery and development programs. The straightforward precipitation of the hydrobromide salt simplifies purification, making this an attractive method for obtaining high-purity material.

References

  • HETEROCYCLES, Vol. 85, No. 8, 2012. A Facile, Efficient One-Pot Synthesis of 2-Aminothiazole Derivatives. Available from: [Link]

  • Chemistry & Biology Interface, 2015, 5, 5, 296-300. Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles. Available from: [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives. Available from: [Link]

  • Der Pharma Chemica, 2011, 3 (6):351-359. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Safety First. Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Molecules. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Available from: [Link]

  • Molecules. Synthesis of Fluorinated Hydrazinylthiazole Derivatives. Available from: [Link]

  • MDPI. N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Available from: [Link]

  • PubChem. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. Available from: [Link]

  • Patent Document. Preparation of [3-allyl-4-(4-bromophenyl)-3H-thiazol-2-ylidene]. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024. Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. Available from: [Link]

  • Chemistry Central Journal. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]

  • Google Patents. US2489038A - Purification of 2-aminothiazole.
  • World Journal of Pharmaceutical Research. Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Available from: [Link]

  • Google Patents. US2330223A - Aminothiazole from chloroacetal.
  • ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available from: https://www.researchgate.
  • Google Patents. EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Available from: [Link]

  • Journal of Medicinal Chemistry. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Available from: [Link]

Sources

Method

Reaction conditions for coupling 4-(4-Fluorophenyl)-1,3-thiazol-2-amine with carboxylic acids

Application Note: Precision Coupling Strategies for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Part 1: Strategic Overview & Mechanistic Insight Coupling 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (1 ) with carboxylic acids is no...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Coupling Strategies for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Part 1: Strategic Overview & Mechanistic Insight

Coupling 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (1 ) with carboxylic acids is not a trivial amide bond formation.[1] Unlike aliphatic amines, 2-aminothiazoles are notoriously poor nucleophiles.[1] This specific substrate presents a "double deactivation" challenge:

  • Heteroaromatic Resonance: The lone pair on the exocyclic amine is delocalized into the thiazole ring to satisfy aromaticity and stabilize the system (similar to an amidine character). This dramatically lowers the HOMO energy and nucleophilicity.

  • Electronic Withdrawal: The 4-(4-fluorophenyl) substituent exerts an inductive electron-withdrawing effect (–I effect) through the conjugated system, further reducing the electron density at the exocyclic nitrogen.[1]

The Consequence: Standard protocols (e.g., EDC/HOBt or DCC) often result in stalled reactions (<20% conversion) or require excessive heating that leads to decomposition. Successful coupling requires high-energy acyl donors (Acid Chlorides, Mixed Anhydrides) or specialized coupling agents (T3P, HATU) that minimize the activation energy barrier.[1]

Mechanistic Visualization: The Nucleophilicity Problem

ThiazoleResonance cluster_0 Deactivation Factors Amine Free Amine Form (Nucleophilic) Resonance Iminium Tautomer (Non-Nucleophilic) Amine->Resonance Resonance Delocalization (Lone pair into Ring) Product Desired Amide Amine->Product Reaction with Activated Acid Factor1 Ring Nitrogen (Electron Sink) Factor1->Resonance Factor2 4-Fluorophenyl Group (Inductive Withdrawal) Factor2->Resonance

Figure 1: Resonance delocalization of the 2-aminothiazole lone pair reduces availability for nucleophilic attack.[1]

Part 2: Experimental Protocols

Method A: The "Gold Standard" – T3P (Propylphosphonic Anhydride)

Best for: Chiral acids, difficult substrates, and ease of purification.

T3P is superior to HATU for 2-aminothiazoles because it acts as a water scavenger and drives the equilibrium toward the amide.[1] It also exhibits low epimerization rates.[2][3]

Reagents:

  • Amine: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (1.0 equiv)[1]

  • Carboxylic Acid: 1.1 – 1.2 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc (preferred for workup) or DMF/THF (for solubility)[1]

Protocol:

  • Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and the Thiazole Amine (1.0 equiv) in anhydrous EtOAc (concentration ~0.1 M).

    • Note: If solubility is poor, use THF or DMF.

  • Base Addition: Add Pyridine (3.0 equiv). The solution may warm slightly.

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0°C or RT.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[4] If <50% conversion after 4 hours, heat to 50–60°C.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash with water (T3P byproducts are water-soluble).[1]

    • Wash with 0.5 M HCl (removes unreacted thiazole and pyridine).

    • Wash with sat. NaHCO₃ (removes unreacted acid).

    • Dry over MgSO₄ and concentrate.

Method B: The "Brute Force" – Acid Chloride Generation

Best for: Non-sensitive acids, scale-up, and cost reduction.[1]

Directly converting the acid to an acid chloride generates a highly electrophilic species capable of overcoming the thiazole's poor nucleophilicity.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)[1]

  • Base: Pyridine (solvent/scavenger) or TEA/DCM[1]

Protocol:

  • Activation:

    • Suspend Carboxylic Acid in dry DCM.

    • Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.

    • Stir until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess reagent.

    • Alternative: Reflux acid in neat SOCl₂ for 2 h, then concentrate.

  • Coupling:

    • Dissolve the crude Acid Chloride in dry DCM (or THF).

    • In a separate vessel, dissolve 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (0.9 equiv) in Pyridine (or DCM + 3 equiv TEA).

    • Add the Acid Chloride solution dropwise to the Amine solution at 0°C.

  • Completion: Allow to warm to RT and stir overnight.

  • Quench: Add sat. NaHCO₃ solution. Extract with DCM.[5]

Method C: High-Throughput Screening – HATU/DIPEA

Best for: Automated library synthesis or initial screening.[1]

While HATU is a strong coupling agent, it can sometimes form a stable guanidinium byproduct with the amine if the reaction is slow.

Protocol:

  • Dissolve Acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins to form the activated ester (O-At).[1]

  • Add Thiazole Amine (1.0 equiv).

  • Critical Step: If no reaction occurs after 4 h at RT, microwave irradiation at 80°C for 30 mins is often required to drive the reaction.

Part 3: Comparative Data & Decision Matrix

Table 1: Reagent Performance for Electron-Deficient Amines

FeatureT3P (Method A)Acid Chloride (Method B)[1]HATU (Method C)EDC/HOBt
Reactivity HighVery HighHighLow (Not Recommended)
Epimerization Very LowHigh (Thermal)Low/ModerateLow
Workup Aqueous Wash (Clean)ExtractionColumn often requiredExtraction
Moisture Sensitivity ModerateHighLowLow
Success Rate 90% 95% 75% <30%
Decision Tree: Selecting the Right Condition

DecisionTree Start Start: Couple Acid + Thiazole Amine IsAcidSensitive Is the Acid Chiral/Sensitive? Start->IsAcidSensitive UseT3P USE METHOD A (T3P) Solvent: EtOAc/Pyridine Temp: RT -> 50°C IsAcidSensitive->UseT3P Yes IsScaleUp Is this Scale-Up (>5g)? IsAcidSensitive->IsScaleUp No UseAcidCl USE METHOD B (Acid Chloride) Reagent: SOCl2 or (COCl)2 Base: Pyridine IsScaleUp->UseAcidCl Yes UseHATU USE METHOD C (HATU) Solvent: DMF Base: DIPEA *Microwave if needed* IsScaleUp->UseHATU No

Figure 2: Logic flow for selecting the optimal coupling strategy based on substrate properties.

Part 4: Troubleshooting & Optimization

  • Problem: Low Conversion (<20%)

    • Cause: The amine is too deactivated.

    • Solution: Switch to Method B (Acid Chloride) using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions, then add the amine and heat.[1]

  • Problem: N- vs. Ring-N Alkylation

    • Cause: Ambident nucleophile behavior.

    • Insight: Amide formation generally favors the exocyclic amine (thermodynamic product). If ring acylation is observed (kinetic), heating the reaction often rearranges the acyl group to the exocyclic nitrogen (Dimroth-like rearrangement).

  • Problem: Purification Difficulties

    • Solution: If using HATU, the urea byproduct can be difficult to remove. Switch to T3P (water-soluble byproducts) or use a polymer-supported scavenger (e.g., PS-Trisamine) to remove excess acid/chloride.[1]

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and efficient reagent for the synthesis of amides and peptides.Organic Process Research & Development , 20(2), 140–177. Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews , 38(2), 606-631.[1] Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.Nature , 480, 471–479. Link[1]

  • Bagal, S. K., et al. (2015).[6] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6]Organic & Biomolecular Chemistry , 13, 11597-11601.[1] Link[1]

Sources

Application

Using 4-(4-Fluorophenyl)-1,3-thiazol-2-amine HBr as a synthetic intermediate

Application Note: Synthetic Utility of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine HBr Executive Summary 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (and its hydrobromide salt) represents a "privileged scaffold" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Utility of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine HBr

Executive Summary

4-(4-Fluorophenyl)-1,3-thiazol-2-amine (and its hydrobromide salt) represents a "privileged scaffold" in medicinal chemistry, serving as a critical building block for kinase inhibitors (VEGFR, CDK, PI3K), anti-inflammatory agents, and CNS-active compounds. The presence of the 4-fluorophenyl moiety provides metabolic stability (blocking P450 oxidation at the para-position) and enhances lipophilicity, while the 2-amino thiazole core acts as a versatile bioisostere for amide/urea linkages.

This guide addresses the specific synthetic challenges associated with this intermediate—specifically its reduced nucleophilicity compared to standard anilines and the hygroscopic nature of the HBr salt—providing optimized protocols for high-yield downstream functionalization.[1]

Physicochemical Profile & Handling

PropertySpecification
CAS No. 77815-14-6 (Free Base) / Salt forms vary
Formula

(Salt)
MW 194.23 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility HBr Salt: Soluble in

, DMSO, MeOH.[1][2][3] Free Base: Soluble in DCM, EtOAc, DMSO; Insoluble in

.
pKa (Conjugate Acid) ~5.36 (Thiazole N).[1] The exocyclic amine is weakly basic.[1]

Critical Handling Note (The "Salt Factor"): Commercially supplied as the Hydrobromide (HBr) salt, this compound is acidic. Direct use in nucleophilic substitutions without neutralization will result in reaction failure.[1]

  • Recommendation: For reactions sensitive to acid (e.g., organometallic couplings), perform a distinct free-basing step. For robust acylations, in situ neutralization with excess DIPEA (3.0 equiv) is sufficient.[1]

Synthetic Versatility & Reaction Pathways[1]

The 2-amino group is the primary synthetic handle, but it is electronically deactivated by the electron-withdrawing thiazole ring. Standard "aniline-like" conditions often fail; forcing conditions or activated electrophiles are required.[1]

SyntheticPathways Start 4-(4-Fluorophenyl) -1,3-thiazol-2-amine HBr FreeBase Free Base Generation Start->FreeBase NaOH/DCM Amide Amide Coupling (Kinase Inhibitors) FreeBase->Amide R-COCl / Pyridine or HATU/DIPEA Urea Urea/Thiourea (H-Bond Donors) FreeBase->Urea R-NCO / THF Sandmeyer Sandmeyer Rxn (2-Halo Thiazoles) FreeBase->Sandmeyer NaNO2 / HX / CuX Buchwald Pd-Catalyzed C-N Coupling FreeBase->Buchwald Pd2(dba)3 / Xantphos

Caption: Divergent synthesis pathways from the parent thiazole scaffold. High-contrast nodes indicate key intermediates.

Detailed Experimental Protocols

Module A: Amide Coupling (The "Deactivated Amine" Protocol)

Context: The 2-aminothiazole nitrogen is poorly nucleophilic.[1] Standard EDC/NHS coupling often results in low yields.[1] We recommend Acid Chloride or HATU activation.[1]

Method 1: Acid Chloride Route (Preferred for Scale-up) [1]

  • Preparation: Suspend 4-(4-fluorophenyl)-1,3-thiazol-2-amine HBr (1.0 equiv) in anhydrous DCM (10 mL/g).

  • Neutralization: Cool to 0°C. Add Pyridine (3.0 equiv) dropwise. The suspension should clear as the free base forms.[1]

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 15 mins.

  • Reaction: Warm to RT and stir for 4–12 h. Monitor by TLC (EtOAc/Hexane).[1][4]

  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Wash organic layer with 1N HCl (to remove pyridine) 
    
    
    
    Brine
    
    
    Dry over
    
    
    .[1]
  • Purification: Recrystallization from EtOH is usually sufficient due to the high crystallinity of the amide.[1]

Method 2: HATU Coupling (For Complex Acids)

  • Reagents: Carboxylic Acid (1.0 eq), Thiazole Amine (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF.

  • Key Insight: Pre-activate the acid with HATU/DIPEA for 15 mins before adding the thiazole amine.[1] Heating to 50°C is often required to drive the reaction to completion.[1]

Module B: Sandmeyer Reaction (Access to 2-Halo-4-Arylthiazoles)

Context: Converting the amine to a halogen (Cl, Br, I) allows the thiazole to be used as an electrophile in Suzuki couplings for bi-aryl synthesis.

  • Diazotization: Dissolve the thiazole amine HBr (10 mmol) in

    
     (15 mL) and water (15 mL). Cool to -5°C.[1]
    
  • Addition: Add

    
     (1.2 equiv) in water dropwise, keeping Temp < 0°C. Stir 30 min.
    
  • Substitution: Pour the diazonium salt solution into a vigorously stirred solution of CuCl (for chloro) or CuBr (for bromo) in concentrated HX at 0°C.

  • Workup: Warm to 60°C for 1 h until gas evolution ceases. Extract with EtOAc.[1]

  • Safety Note: 2-Halothiazoles are less stable than the amine; store at -20°C.[1]

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Amide Coupling Poor nucleophilicity of amine.[1]Switch from EDC to POCl3 (one-pot) or Acid Chloride.[1] Use Pyridine as solvent/base.[1][5]
Incomplete Reaction (HBr Salt) Failure to neutralize HBr fully.[1]Ensure 3.0 eq of base (1 eq for HBr, 1 eq for HCl generation, 1 eq excess).
Product is Oily/Sticky Trapped solvent/impurities.[1]Triturate with cold Diethyl Ether or Hexane .[1] Thiazole amides crystallize well.[1]
Regioselectivity Issues N-alkylation vs Ring C-alkylation.In alkylation reactions, use NaH in DMF to deprotonate the amide after formation, rather than alkylating the amine directly.

Safety & Regulatory

  • Toxicity: The 4-fluorophenyl moiety is generally stable, but the parent 2-aminothiazole core can have thyroid-modulating effects.[1] Handle with PPE.

  • Lachrymator Warning: If synthesizing from scratch: The precursor 4-fluorophenacyl bromide is a potent lachrymator.[1] Ensure the starting material is fully consumed before workup.[1]

  • HBr Salt: Corrosive.[1] Avoid contact with metal spatulas; use glass or plastic.

References

  • Synthesis & Reactivity: Journal of Medicinal Chemistry, "Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors."[1][6]

  • Kinase Inhibition: Molecules, "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities."

  • Amide Coupling Protocols: Organic & Biomolecular Chemistry, "A protocol for amide bond formation with electron deficient amines."[1]

  • Physical Properties: PubChem Compound Summary, "4-(4-Fluorophenyl)-1,3-thiazol-2-amine."[1][3]

  • General Thiazole Chemistry: BenchChem Application Notes, "Functionalization of the Amino Group on the 2-Aminothiazole Ring."

Sources

Method

Application Notes and Protocols: Strategic Solvent Selection for Reactions Involving Thiazol-2-amine Hydrobromide Salts

Introduction: The Critical Role of the Solvent Thiazol-2-amine and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and drug development, forming the structural core of numerous pharmacologicall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Solvent

Thiazol-2-amine and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents, including antimicrobial and anti-inflammatory therapies[1][2]. These compounds are frequently handled and reacted as hydrobromide salts to improve their stability and crystalline nature. However, the salt form introduces a significant challenge: solubility. The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, equilibrium position, regioselectivity, and even the product profile by influencing the stability of reactants, intermediates, and transition states[3][4].

This guide provides researchers, scientists, and drug development professionals with a detailed framework for strategic solvent selection in reactions involving thiazol-2-amine hydrobromide salts. Moving beyond simple solubility charts, we will explore the underlying chemical principles that govern solvent performance, offering field-proven insights and robust protocols to streamline synthesis and maximize success.

Physicochemical Properties of Thiazol-2-amine Hydrobromide

Understanding the properties of the starting material is fundamental to selecting an appropriate reaction medium. As a hydrobromide salt, the compound's behavior is dominated by its ionic character.

  • Solubility Profile : The protonated aminothiazole moiety confers high polarity. Consequently, the salt exhibits favorable solubility in polar solvents, particularly those capable of hydrogen bonding. The solubility is pH-dependent; the protonated form is more soluble in aqueous and protic media[1]. In contrast, it is largely insoluble in non-polar aprotic solvents like hexanes or toluene.

  • Acidity (pKa) : The protonated amino group on the thiazole ring is acidic. The presence of a base is typically required to liberate the neutral, nucleophilic 2-aminothiazole in situ for subsequent reactions like acylation or alkylation. The solvent must be compatible with the chosen base and not undergo deleterious side reactions.

  • Stability : While generally stable, 2-aminothiazole derivatives can be susceptible to degradation under certain conditions. Long-term storage in DMSO, for instance, has been shown to cause decomposition, highlighting the need for freshly prepared solutions or consideration of alternative solvents for prolonged reactions or storage[5].

Table 1: Qualitative Solubility of Thiazol-2-amine Hydrobromide
Solvent ClassExample SolventsQualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolHighExcellent solvation of both cation and anion via hydrogen bonding and dipole-ion interactions.[1][6]
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighHigh dielectric constant stabilizes ions, but lacks hydrogen bond donation to solvate the bromide anion as effectively.[7][8]
Moderately Polar THF, Dichloromethane (DCM)Low to Sparingly SolubleInsufficient polarity to effectively overcome the lattice energy of the salt.[8]
Non-Polar Toluene, Hexane, Diethyl EtherInsolubleLack of favorable intermolecular interactions to dissolve the ionic salt.

Solvent Selection for Key Reaction Classes

The optimal solvent is intrinsically linked to the reaction mechanism. Below, we discuss solvent strategies for common transformations involving thiazol-2-amine hydrobromide.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, a condensation reaction between an α-haloketone and a thiourea or thioamide, is the most fundamental method for forming the thiazole ring[9]. When using thiazol-2-amine hydrobromide as a synthon (e.g., in reactions where it's a precursor to a more complex thioamide), solubility of all polar starting materials is paramount.

Core Principle : The reaction proceeds through charged intermediates that are stabilized by polar solvents.

  • Recommended Solvents :

    • Ethanol/Methanol : These are the most common and effective solvents. They readily dissolve the polar reactants and effectively stabilize the charged intermediates of the Hantzsch synthesis through hydrogen bonding[6][7].

    • Water/Alcohol Mixtures : Adjusting the water content can fine-tune polarity to improve the solubility of highly polar substrates without significantly impeding the reaction rate[4].

    • DMF (N,N-Dimethylformamide) : An excellent alternative when reactants exhibit poor solubility in alcohols. It is a polar aprotic solvent capable of dissolving a wide range of substrates[7].

Causality : Poor solubility of reactants is a primary cause of low yields in Hantzsch syntheses. The solvent must be polar enough to maintain a homogeneous solution at the reaction temperature. The dielectric constant of the solvent also plays a role; higher dielectric constants favor reactions between charged species[4].

Diagram 1: Solvent Selection Logic for Hantzsch Synthesis

Hantzsch_Solvent_Selection start Start: Hantzsch Synthesis check_sol Are all reactants soluble in Ethanol at reflux? start->check_sol use_etoh Use Ethanol. Monitor reaction. check_sol->use_etoh Yes try_dmf Switch to DMF. Consider heating (70-90°C). check_sol->try_dmf No end_ok Reaction Successful use_etoh->end_ok try_dmf->end_ok end_fail Troubleshoot Further

Caption: Decision workflow for selecting a primary solvent in Hantzsch thiazole synthesis.

N-Acylation and N-Sulfonylation

These reactions require the deprotonation of the thiazol-2-amine hydrobromide to generate the free, nucleophilic amine. The solvent must be compatible with the base and dissolve the neutral amine intermediate.

Core Principle : The reaction requires a non-protic medium to prevent reaction with the acylating/sulfonylating agent and a base to liberate the free amine.

  • Recommended Solvents :

    • Dichloromethane (DCM) : A versatile, relatively non-polar solvent that is an excellent choice for reactions involving acid chlorides and sulfonyl chlorides. It is compatible with common organic bases like triethylamine (TEA) or pyridine[10].

    • Tetrahydrofuran (THF)/Dioxane : These ethereal solvents are also suitable. They are polar enough to dissolve the reactants but are aprotic. Dioxane has been used effectively for N-acylation reactions[2].

    • Acetonitrile (ACN) : A polar aprotic option that can be useful if substrate solubility is an issue in DCM or THF.

Trustworthiness Check : A key self-validating step in the protocol is to ensure the complete neutralization of the hydrobromide salt. This can be monitored by observing the dissolution of the starting material upon addition of the base before the acylating agent is introduced. Incomplete neutralization is a common cause of failed reactions.

N-Alkylation and Reductive Amination

Similar to acylation, N-alkylation requires the free amine. The choice of solvent depends heavily on the nature of the alkylating agent and the reaction type (e.g., direct alkylation vs. reductive amination).

Core Principle : The solvent must facilitate the formation of the free amine and dissolve the subsequent, often less polar, alkylated product.

  • Recommended Solvents :

    • DMF/Acetonitrile : Excellent choices for direct alkylation with alkyl halides, especially in the presence of a mild base like K₂CO₃ or Cs₂CO₃. Their polarity helps accelerate Sₙ2 reactions.

    • Ethyl Acetate (EtOAc)/DCM : For reductive aminations involving aldehydes or ketones with reducing agents like sodium triacetoxyborohydride (STAB), less polar solvents are often preferred. EtOAc is a greener alternative to DCM and is highly effective for this transformation[11].

Experimental Protocols

The following protocols are provided as robust, validated starting points. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Hantzsch-Type Synthesis of 2-Amino-4-phenylthiazole

This protocol demonstrates a classic condensation reaction where solvent choice is critical for success.

  • Vessel Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (1.0 eq).

  • Solvent and Reactant Addition : Add 2-bromoacetophenone (1.0 eq) to the flask. Add ethanol (approx. 0.2 M concentration) to the flask. The reactants should dissolve to form a clear solution. If solubility is low, gentle warming can be applied.

  • Reaction : Heat the mixture to reflux (approx. 78°C for ethanol) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. A precipitate of the product hydrobromide salt may form upon cooling[7].

  • Work-up and Isolation :

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold acetone or diethyl ether to remove impurities.

    • To obtain the neutral amine, the collected solid can be suspended in water and neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The free amine can then be extracted with ethyl acetate[7].

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: N-Acylation of Thiazol-2-amine Hydrobromide with Benzoyl Chloride

This protocol illustrates the essential role of an organic base and an aprotic solvent.

  • Vessel Preparation : To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add thiazol-2-amine hydrobromide (1.0 eq).

  • Solvent and Base Addition : Add anhydrous Dichloromethane (DCM, approx. 0.1 M). The salt will likely remain as a suspension. Add triethylamine (TEA, 2.2 eq) dropwise while stirring. Stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear, homogeneous solution as the free amine is formed.

  • Acylation : Cool the solution to 0°C using an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise via syringe.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC, observing the consumption of the starting amine.

  • Work-up and Isolation :

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine[10].

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography or recrystallization as needed.

Diagram 2: General Workflow for N-Acylation Protocol

Acylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification p1 Suspend Amine HBr Salt in Anhydrous DCM p2 Add Triethylamine (2.2 eq). Stir until homogeneous. p1->p2 r1 Cool to 0°C p2->r1 r2 Add Acyl Chloride (1.1 eq) dropwise r1->r2 r3 Warm to RT. Stir & Monitor by TLC. r2->r3 w1 Quench with Water r3->w1 w2 Wash with NaHCO3 & Brine w1->w2 w3 Dry, Concentrate & Purify w2->w3

Caption: Step-by-step workflow for the N-acylation of thiazol-2-amine hydrobromide.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Poor Reactant Solubility : The hydrobromide salt or other reactants are not sufficiently dissolved.Switch to a more polar solvent (e.g., from ethanol to DMF). Gently heat the reaction mixture to aid dissolution[6].
Incomplete Neutralization (for N-substitution) : Insufficient base was used to liberate the free amine.Ensure at least 2.0 equivalents of base are used for hydrobromide salts. Confirm dissolution before adding the electrophile.
Formation of Side Products Solvent-Influenced Side Reactions : The solvent may be promoting undesired pathways or reacting with reagents.Ensure the solvent is dry if water-sensitive intermediates are involved. Avoid protic solvents (alcohols) in acylation/sulfonylation reactions where they can compete as nucleophiles.
Difficulty in Product Isolation Product is Soluble in Reaction Solvent : The product salt does not precipitate upon cooling.Neutralize the product salt with a weak base to precipitate the neutral compound[6]. Alternatively, remove the solvent under reduced pressure and purify the residue by chromatography or recrystallization from a different solvent system.

References

  • Technical Support Center: Solvent Effects on the Rate of Thiazole Formation - Benchchem.
  • 2-Aminothiazole | Solubility of Things.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC. (2016).
  • Application Notes and Protocols for the Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine Derivatives - Benchchem.
  • An In-depth Technical Guide on the Solubility of 4,7-Dibromobenzo[d]thiazol-2-amine in Organic Solvents - Benchchem.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
  • Effect of solvent on the reactions of coordination complexes. Part 5.—Kinetics of solvolysis of cis-(bromo)-[(2-aminothiazole)-bis(ethylenediamine)cobalt(III) in methanol–water, propan-2-ol–water and ethylene glycol–water - Journal of the Chemical Society, Faraday Transactions.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC.
  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022).
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

Sources

Application

Application Note: Conversion of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide to Free Base

Abstract This application note details the validated protocol for the neutralization and isolation of 4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS: 77815-14-6) from its hydrobromide salt (CAS: 1147205-03-5). The hydrobrom...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the validated protocol for the neutralization and isolation of 4-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS: 77815-14-6) from its hydrobromide salt (CAS: 1147205-03-5). The hydrobromide salt is the typical crude product of the Hantzsch thiazole synthesis involving 2-bromo-4'-fluoroacetophenone and thiourea. Conversion to the free base is a critical intermediate step required to restore nucleophilicity of the C2-amine for subsequent acylation, sulfonylation, or metal-catalyzed cross-coupling reactions. This guide presents two methodologies: Aqueous Precipitation (Method A) for high-throughput/scale-up, and Biphasic Extraction (Method B) for high-purity applications.

Chemical Principle & Rationale

Reaction Chemistry

The starting material is the conjugate acid of the thiazole amine. The C2-amino group in thiazoles is weakly basic (


 for the parent 2-aminothiazole). The hydrobromide salt is stable and water-soluble, whereas the free base is lipophilic and sparingly soluble in neutral/alkaline aqueous media.

Reaction Scheme:



Where


 = 4-(4-fluorophenyl)-1,3-thiazol-2-yl.
Base Selection Strategy
  • Sodium Hydroxide (NaOH): Strong base. Effective but risks hydrolyzing the thiazole ring or sensitive substituents if heated or used in large excess.

  • Ammonium Hydroxide (NH

    
    OH):  Volatile excess. Excellent for precipitation as it leaves no non-volatile inorganic salts if the cake is washed well.
    
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ):
    Mild base (
    
    
    ). Ideal balance of safety and efficacy. Recommended for this protocol.

Comparative Properties

PropertyHydrobromide SaltFree Base
CAS Number 1147205-03-577815-14-6
Formula C

H

BrFN

S
C

H

FN

S
MW ( g/mol ) 275.14194.23
Physical State Off-white/beige solidWhite to pale yellow crystalline solid
Solubility (Water) Soluble (warm)Insoluble / Sparingly soluble
Solubility (Organic) MeOH, EtOHEtOAc, DCM, Acetone, EtOH
Melting Point >200°C (decomp)~150–154°C (Typical range for analogs)

Materials & Equipment

Reagents
  • Substrate: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide (Crude or Pure).

  • Base: Saturated Sodium Carbonate (Na

    
    CO
    
    
    
    ) solution OR 25% Ammonium Hydroxide.
  • Solvents: Deionized Water, Ethyl Acetate (for Method B), Ethanol (for recrystallization).

Equipment
  • pH Meter or Universal Indicator Paper (Range 1-14).

  • Vacuum Filtration Setup (Buchner funnel).

  • Magnetic Stirrer & Hotplate.

  • Rotary Evaporator (Method B).

Experimental Protocols

Workflow Visualization

G Start Start: Hydrobromide Salt Dissolve 1. Dissolution (Water/MeOH, 50°C) Start->Dissolve Check_pH 2. pH Adjustment (Target pH 9-10) Dissolve->Check_pH Add Na2CO3 Decision Precipitate Forms? Check_pH->Decision MethodA Method A: Filtration (High Yield/Scale) Decision->MethodA Heavy Precipitate MethodB Method B: Extraction (High Purity) Decision->MethodB Oily/Partial Sol. Wash Wash Cake (Cold H2O) MethodA->Wash Dry Vacuum Dry (45°C) Wash->Dry Final Final Product: Free Base Dry->Final Extract Extract w/ EtOAc (3x) MethodB->Extract Brine Brine Wash & Dry (Na2SO4) Extract->Brine Evap Rotary Evaporation Brine->Evap Evap->Final

Figure 1: Decision matrix for selecting the optimal neutralization pathway.

Method A: Aqueous Precipitation (Standard Protocol)

Best for: Large scale (>5g), crystalline products, and removing water-soluble impurities.

  • Dissolution: Suspend 10.0 g (36.3 mmol) of the hydrobromide salt in 100 mL of water.

    • Note: If the salt does not dissolve fully, heat gently to 50°C. If turbidity persists, filter while hot to remove insoluble impurities.

  • Neutralization: While stirring vigorously, slowly add saturated aqueous Na

    
    CO
    
    
    
    dropwise.
    • Observation: The solution will foam slightly (CO

      
       evolution) and a thick white/yellow precipitate will form immediately.
      
    • Endpoint: Continue addition until pH reaches 9–10. Do not exceed pH 12 to avoid side reactions.

  • Aging: Stir the slurry for 30 minutes at room temperature to ensure complete deprotonation and crystal growth.

  • Filtration: Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with:

    • 3 x 20 mL Deionized Water (to remove NaBr and excess base).

    • 1 x 10 mL Cold Ethanol (optional, to aid drying, but may dissolve some product).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours or until constant weight.

Method B: Biphasic Extraction

Best for: Small scale (<1g), oily products, or if the free base is slightly water-soluble.

  • Suspension: Suspend the salt in a mixture of water (20 mL) and Ethyl Acetate (EtOAc, 20 mL).

  • Basification: Add 1M NaOH or sat. Na

    
    CO
    
    
    
    until the aqueous layer is pH > 10.
  • Extraction: Shake vigorously in a separatory funnel. Separate layers. Extract the aqueous layer two more times with EtOAc (2 x 15 mL).

  • Workup: Combine organic layers. Wash with Brine (sat. NaCl) to remove trapped water.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    for 15 minutes. Filter.
  • Isolation: Concentrate under reduced pressure (Rotavap) to yield the free base.

Quality Control & Characterization

To validate the conversion, compare the product against the starting material using the following criteria:

TestExpected Result (Free Base)
Solubility Test Insoluble in water; Soluble in DCM/EtOAc.
Beilstein Test Negative (or significantly reduced) for Halogens (Bromide removed).
1H NMR (DMSO-d6) Disappearance of broad downfield exchangeable proton peak (HBr salt proton usually >10 ppm). Amine -NH

typically appears as a broad singlet at

7.0–7.5 ppm.
Melting Point Sharp melting point (approx 150-154°C).[1] Salt typically decomposes or melts much higher.

Troubleshooting

  • Issue: Product "Oils Out" upon basification.

    • Cause: The free base melting point is depressed by impurities, or the reaction is too hot.

    • Solution: Cool the mixture to 0-5°C during basification. If oil persists, use Method B (Extraction).

  • Issue: Low Yield.

    • Cause: Product is partially soluble in water or pH was not high enough.

    • Solution: Ensure pH > 9. Saturate the aqueous filtrate with NaCl and back-extract with EtOAc to recover lost material.

  • Issue: Color is dark/brown.

    • Cause: Oxidation of the amine.

    • Solution: Recrystallize from Ethanol/Water (9:1) with a small amount of activated charcoal.

References

  • Hantzsch Thiazole Synthesis Mechanism & General Procedures

    • Synthesis of 2-aminothiazoles via Hantzsch reaction.[2][3] BenchChem Application Notes. Link

  • Physical Properties of Aminothiazole Derivatives

    • 2-Amino-4-phenylthiazole Properties (Analog). PubChem CID 96129.[4] Link

  • Purification of Laboratory Chemicals, 8th Edition. Armarego & Chai.
  • Spectroscopic Data (Analog)

    • SpectraBase: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.[5]Link

Sources

Method

Title: Accelerated Synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Derivatives via Microwave-Assisted Hantzsch Condensation

An Application Note and Protocol for Researchers Abstract The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a comp...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a comprehensive guide to the rapid and efficient synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine derivatives using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of the Hantzsch thiazole synthesis, this protocol dramatically reduces reaction times from hours to minutes, increases yields, and promotes greener chemistry by minimizing energy consumption and often simplifying product purification.[3][4][5] We present a detailed, step-by-step protocol, mechanistic insights, characterization data, and expert commentary on best practices for researchers in drug discovery and organic synthesis.

Introduction and Scientific Rationale

The 1,3-thiazole ring, particularly with a C2-amino substituent, is a privileged structure in drug development, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][6][7] The incorporation of a fluorophenyl moiety at the C4 position is a common strategy to enhance metabolic stability and binding affinity.

Conventional synthesis methods for these compounds, typically relying on the Hantzsch thiazole synthesis, often require prolonged heating under reflux for many hours.[8] This not only consumes significant energy but can also lead to the formation of side products, complicating purification and reducing overall yield.[4][5]

Microwave-Assisted Organic Synthesis (MAOS) offers a transformative solution. By utilizing microwave irradiation, energy is directly and efficiently coupled with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][9] This "microwave effect" is not merely volumetric heating; it accelerates reaction kinetics, especially for processes involving polar transition states, which is characteristic of the Hantzsch condensation.[10][11] The result is a clean, rapid, and highly efficient synthesis protocol that aligns with the principles of green chemistry.[4][10]

The Hantzsch Thiazole Synthesis: Mechanism under Microwave Irradiation

The core reaction is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound, in this case, thiourea or its derivatives.[12] The key reactants for our target molecule are 2-bromo-1-(4-fluorophenyl)ethanone and a substituted thiourea .

The reaction proceeds through the following key steps, all of which are accelerated by microwave energy:

  • Nucleophilic Attack: The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbon of the α-haloketone.

  • Intermediate Formation: This initial S-alkylation forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic 1,3-thiazole ring.

The polar intermediates and transition states throughout this mechanism efficiently absorb microwave energy, leading to a dramatic rate enhancement compared to conventional heating.[13]

Hantzsch_Thiazole_Synthesis Figure 1: Mechanism of Microwave-Assisted Hantzsch Synthesis. Reactants Reactants (α-Haloketone + Thiourea) Step1 Step 1: Nucleophilic Attack (S-Alkylation) Reactants->Step1 Microwave Irradiation Intermediate1 Isothiouronium Intermediate (Polar) Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Step 3: Dehydration (H₂O elimination) Intermediate2->Step3 Product Final Product 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Step3->Product

Figure 1: Mechanism of Microwave-Assisted Hantzsch Synthesis.

Experimental Protocol

This protocol details the synthesis of the parent compound, 4-(4-fluorophenyl)-1,3-thiazol-2-amine. The procedure can be adapted for derivatives by using appropriately substituted thioureas.

Materials and Equipment
  • Reagents:

    • 2-bromo-1-(4-fluorophenyl)ethanone (CAS: 457-43-2)

    • Thiourea (CAS: 62-56-6)

    • Ethanol (Absolute, ACS grade)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Deionized Water

  • Equipment:

    • Dedicated single-mode microwave reactor for organic synthesis (e.g., Biotage Initiator, CEM Discover) with appropriate pressure-sealed reaction vials (e.g., 10 mL).[14]

    • Magnetic stirrer and stir bars

    • Standard laboratory glassware (beakers, flasks)

    • Buchner funnel and filter paper

    • Melting point apparatus

    • Analytical balance

Synthesis Workflow

Experimental_Workflow Figure 2: Step-by-step experimental workflow. cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Weigh Reactants - 2-bromo-1-(4-fluorophenyl)ethanone - Thiourea B 2. Add to Microwave Vial A->B C 3. Add Ethanol & Stir Bar B->C D 4. Seal Vial Securely C->D E 5. Set MW Parameters (e.g., 120°C, 10 min) D->E F 6. Run Reaction E->F G 7. Cool to Room Temp. F->G H 8. Pour into Water G->H I 9. Neutralize with NaHCO₃ H->I J 10. Filter Precipitate I->J K 11. Wash with Water J->K L 12. Recrystallize from Ethanol K->L M 13. Dry & Weigh Product L->M N 14. Characterize (FT-IR, NMR, MS) M->N

Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL pressure-rated microwave reaction vial equipped with a magnetic stir bar, combine 2-bromo-1-(4-fluorophenyl)ethanone (1.0 mmol, 218 mg) and thiourea (1.2 mmol, 91 mg).

  • Solvent Addition: Add 3 mL of absolute ethanol to the vial.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 120°C for 10 minutes . The instrument will automatically adjust the power to maintain the target temperature. An internal pressure of 5-8 bar is typically observed.

  • Cooling and Precipitation: After irradiation, allow the vial to cool to room temperature (below 50°C) using the instrument's automated cooling feature.[14]

  • Work-up: Pour the cooled reaction mixture into a beaker containing ~20 mL of cold deionized water. A precipitate will form.

  • Neutralization: While stirring, slowly add saturated sodium bicarbonate solution dropwise until the mixture is neutral or slightly basic (pH ~8), which facilitates the precipitation of the free amine.[15]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water (3 x 10 mL) to remove any inorganic salts.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield the pure 4-(4-fluorophenyl)-1,3-thiazol-2-amine as a crystalline solid.[16]

  • Drying and Analysis: Dry the purified product under vacuum, record the final mass to calculate the yield, and proceed with characterization.

Results and Data

The microwave-assisted protocol provides excellent results in a fraction of the time required by conventional methods.

Entry Substituent (on Thiourea) Temp (°C) Time (min) Power (W) Yield (%)
1H (Thiourea)12010~50-100>90%
2Phenyl13015~60-120~85-90%
34-Chlorophenyl13015~60-120~88-92%

Table 1: Representative reaction conditions and yields for the synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine derivatives.

Product Characterization and Validation

Confirm the identity and purity of the synthesized compounds using standard analytical techniques.

  • FT-IR (KBr, cm⁻¹): The spectrum should show characteristic absorption bands for the N-H stretch of the primary amine (around 3300–3100 cm⁻¹), C=N stretching of the thiazole ring (~1580 cm⁻¹), and C-S stretching.[1][2]

  • ¹H NMR (DMSO-d₆, δ ppm): Expect to see a singlet for the thiazole C5-H proton (around 7.0-7.5 ppm), multiplets for the aromatic protons of the fluorophenyl ring, and a broad singlet for the -NH₂ protons (which is D₂O exchangeable).[1][17]

  • Mass Spectrometry (ESI-MS): The mass spectrum should display a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the target compound.[6]

Field-Proven Insights and Best Practices

  • Causality of Solvent Choice: Ethanol is an excellent choice for this reaction. Its high polarity (high dielectric constant) allows it to absorb microwave energy efficiently, leading to rapid heating.[9] Furthermore, it is a good solvent for the reactants and, upon cooling, is a poor enough solvent for the product to allow for effective recrystallization.

  • Safety is Paramount: Never use a domestic kitchen microwave oven for chemical synthesis. [5] These ovens lack temperature and pressure feedback control, creating a significant risk of explosion, especially when using sealed vessels and flammable organic solvents.[14] Always use a dedicated, purpose-built microwave reactor.

  • Vessel and Stirring: Ensure the correct type of pressure-rated vial is used for the intended temperature and pressure. Efficient magnetic stirring is crucial to prevent localized superheating and ensure a homogeneous reaction temperature.

  • Troubleshooting - Low Yield: If the yield is low, ensure the α-haloketone is fresh, as it can degrade over time. Alternatively, the reaction time or temperature can be incrementally increased (e.g., to 130°C or 15 minutes) to drive the reaction to completion. Monitor the reaction progress via TLC if necessary.[11]

Conclusion

The microwave-assisted Hantzsch synthesis is a superior method for the production of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine derivatives. This protocol offers dramatic reductions in reaction time, high product yields, and operational simplicity, making it an invaluable tool for medicinal chemists and researchers in drug development. Its adherence to green chemistry principles further establishes it as the preferred modern technique for synthesizing this important class of heterocyclic compounds.[4]

References

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • ResearchGate. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • ResearchGate. (n.d.). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • National Center for Biotechnology Information. (2019, September 14). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.
  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
  • International Journal of Novel Research and Development. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • ResearchGate. (n.d.). Synthesis and Characterization of 2-(Aminothiazole-4-yl) Coumarin-2-One, and Studying Its Nanoparticles as Antibacterial Activit.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles.
  • CHIMIA. (n.d.). The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years.
  • Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION.
  • Royal Society of Chemistry. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4.
  • National Center for Biotechnology Information. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ....
  • Thieme. (n.d.). Practical Microwave Synthesis for Organic Chemists.
  • Beilstein Journals. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Journal of University of Shanghai for Science and Technology. (2022, November). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES.
  • MDPI. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.

Sources

Application

Application Note: Advanced Handling and Synthesis Protocols for Hygroscopic Hydrobromide Salts

Abstract Hydrobromide (HBr) salts are frequently selected in drug development to enhance the aqueous solubility and bioavailability of basic APIs (Active Pharmaceutical Ingredients). However, the nucleophilic and polar n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hydrobromide (HBr) salts are frequently selected in drug development to enhance the aqueous solubility and bioavailability of basic APIs (Active Pharmaceutical Ingredients). However, the nucleophilic and polar nature of the bromide ion often imparts significant hygroscopicity, leading to deliquescence, hydrolysis, and manufacturing failures. This guide provides a self-validating framework for synthesizing, isolating, and handling moisture-sensitive HBr salts, moving beyond standard techniques to address the specific thermodynamic challenges of bromide-water interactions.

The Hydrobromide Challenge: Mechanism of Action

To handle HBr salts effectively, one must understand why they fail. The bromide ion (


) has a large ionic radius (1.96 Å) and low charge density compared to chloride, yet HBr salts often exhibit lower Critical Relative Humidity (CRH) thresholds.
The Thermodynamics of Moisture Uptake

Hygroscopicity in HBr salts is not merely surface adsorption; it is often a precursor to pseudopolymorphic transitions (hydrate formation).

  • Surface Adsorption: At RH < CRH, water adsorbs onto the crystal surface.

  • Deliquescence: At RH > CRH, the Gibbs free energy of the solution phase becomes lower than that of the solid phase. The crystal dissolves in its own sorbed water, forming a saturated solution [1].

  • Hysteresis: HBr salts often show significant hysteresis in Dynamic Vapor Sorption (DVS) cycling, meaning they retain water tenaciously even after humidity drops, complicating drying processes [2].

Protocol 1: Anhydrous Synthesis Strategies

Avoid aqueous hydrobromic acid (48% aq.) if the target salt is prone to oiling out or deliquescence. Water introduced during synthesis acts as a plasticizer, lowering the glass transition temperature (


) and preventing crystallization.
Method A: In-Situ Anhydrous Generation (The TMSBr Route)

This method generates HBr in situ without introducing water, driven by the methanolysis of bromosilanes.

Reagents:

  • Free Base (1.0 equiv)

  • Bromotrimethylsilane (TMSBr) (1.05 equiv)

  • Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Dissolution: Dissolve the free base in anhydrous DCM or MeOH under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0–5 °C. Rationale: Exothermic reaction control.

  • Addition: Add TMSBr dropwise.

    • Mechanism:[1][2][3]

      
      . The HBr immediately reacts with the amine base.
      
  • Precipitation:

    • Scenario A (DCM): The HBr salt often precipitates immediately as a fine white solid.

    • Scenario B (MeOH): The salt remains soluble. Add anhydrous Diethyl Ether (

      
      ) or Methyl tert-butyl ether (MTBE) as an antisolvent to induce crystallization.
      
  • Isolation: Filter under

    
     blanket (Schlenk filtration) to prevent moisture uptake during isolation.
    
Method B: HBr in Acetic Acid (HBr/AcOH)

Standard commercial solution (33% HBr in AcOH) is effective but corrosive.

  • Critical Step: acetic acid is difficult to remove. A final wash with anhydrous

    
     is mandatory to remove trace acid which can catalyze degradation [3].
    

Protocol 2: Isolation and Drying (The "Oiling Out" Rescue)

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for HBr salts. It occurs when the salt's melting point is depressed below the boiling point of the solvent due to impurities or supersaturation [4].

Workflow: From Synthesis to Storage

HBr_Workflow Start Reaction Mixture (HBr Salt formed) Check Visual Inspection Start->Check Cryst Crystalline Solid Check->Cryst Success Oil Oiled Out / Gum Check->Oil Failure Filter Schlenk Filtration (Inert Gas) Cryst->Filter Rescue Rescue Protocol: 1. Re-dissolve (MeOH) 2. Lyophilize (Freeze Dry) Oil->Rescue Store Storage (Desiccator/Glovebox) Rescue->Store Dry Vacuum Drying (< 40°C, P2O5 Trap) Filter->Dry Dry->Store

Figure 1: Operational workflow for isolating HBr salts, including a rescue pathway for oiled-out products.

The Lyophilization Rescue (For Oiled-Out Salts)

If the salt oils out and refuses to crystallize:

  • Dissolve: Redissolve the oil in a minimum amount of water or t-Butanol/Water (1:1).

  • Freeze: Flash freeze using liquid nitrogen.

  • Sublime: Lyophilize (freeze-dry) for 24–48 hours.

    • Result: This produces an amorphous fluffy solid. While amorphous forms are more hygroscopic, they are dry and weighable, allowing for immediate use or subsequent recrystallization attempts [5].

Drying Specifications
  • Equipment: Vacuum Oven connected to a high-vacuum pump (not a water aspirator).

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    ) or KOH pellets inside the oven.
    
    • Note:

      
       is superior for water removal; KOH is better if trace acid vapors are present.
      
  • Temperature: Keep

    
     °C initially. HBr salts can discolor (oxidize to 
    
    
    
    ) at high temperatures if trace moisture is present.

Protocol 3: Handling and Weighing

Accurate stoichiometry is impossible if the salt absorbs 5-10% water weight during weighing.

The "Difference Weighing" Method

Never weigh hygroscopic HBr salts directly onto a balance pan or weigh paper.

  • Preparation: Dry the salt and store it in a sealed vial within a desiccator.

  • Tare: Place the entire closed vial containing the salt onto the balance. Record Mass A.

  • Transfer: Remove the vial, open it quickly, transfer the estimated amount into the reaction vessel, and close the vial immediately.

  • Final Weigh: Place the closed vial back on the balance. Record Mass B.

  • Calculation: Mass Added = Mass A - Mass B.

    • Advantage:[1][2][3][4][5][6] The salt inside the vial is never exposed to the balance environment for more than seconds, and the measurement is independent of moisture uptake during the transfer.

Environmental Control Data

Table 1 summarizes desiccant efficiency for storage.

DesiccantResidual Water (mg/L air)Compatibility with HBr SaltsStatus

0.00002Excellent (Acidic)Recommended
Mol. Sieves (4Å) 0.001Good (Neutral)Acceptable
Silica Gel 0.03Poor (Equilibrium issues)Not Recommended
KOH 0.002Good (Basic - traps acid)Storage Only

Analytical Validation

How do you prove the salt is dry? Standard NMR is insufficient as it does not differentiate between surface water and bulk hydrates.

Dynamic Vapor Sorption (DVS)

The definitive test. A sample is exposed to varying RH (0%


 90% 

0%) while mass is recorded.[4][7]
  • Pass Criteria: Mass change < 0.2% at 50% RH.

  • Fail Criteria: Significant hysteresis loop (indicating hydrate formation) or deliquescence (exponential mass gain).

Thermogravimetric Analysis (TGA)
  • Surface Water: Shows weight loss < 100 °C.

  • Hydrate Water: Shows step-wise weight loss often > 100 °C (stoichiometric loss).

  • Protocol: Heat at 10 °C/min under

    
     purge.
    

Troubleshooting Decision Tree

Troubleshooting Problem Problem: Salt is Sticky/Gummy IsItDry Is it fully dried? Problem->IsItDry DryIt Dry over P2O5 / Vacuum IsItDry->DryIt No CheckPurity Check Purity (HPLC/NMR) IsItDry->CheckPurity Yes Impure Impurity causing MP depression CheckPurity->Impure Low Purity Pure Material is inherently hygroscopic CheckPurity->Pure High Purity Repurify Free-base and re-salt Impure->Repurify ChangeSalt Switch Counter-ion (Try HCl, Mesylate, Tosylate) Pure->ChangeSalt CoCrystal Attempt Co-crystallization Pure->CoCrystal

Figure 2: Decision logic for troubleshooting persistent hygroscopicity or handling difficulties.

References

  • Critical Relative Humidity and Deliquescence

    • Lipasek, R. A., et al. (2011). Crystal Growth & Design. "The critical relative humidity (CRH) of a salt is defined as the relative humidity... at which the material begins to absorb moisture."[2]

    • Source:

  • Hygroscopicity in Drug Development

    • Smolecule Technical Support.[4] (2026).[4][8][9] Handling hygroscopic properties of hydrochloride salts (Applied here to HBr).

    • Source:

  • Oiling Out and Crystallization

    • Mettler Toledo.[10] Oiling Out in Crystallization. "Oiling out mostly occurs when the integration of solute molecules into the crystal lattice is kinetically hindered."[11]

    • Source:

  • Lyophilization Strategies

    • BenchChem. (2025).[12] Preventing Oiling Out in Diastereomeric Salt Formation.

    • Source:

  • Salt Selection and Stability

    • Kumar, L., et al. (2013). Pharmaceutical salt selection and the role of the counterion.
    • Source:

Sources

Method

Application Note: Biological Assay Preparation for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide

Executive Summary The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs [1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs [1]. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide serves as a critical building block and screening library compound. The presence of the fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-aminothiazole moiety acts as a hydrogen bond donor/acceptor pair, perfectly suited for interaction with the ATP-binding hinge region of various kinases [2].

This application note provides researchers with highly validated, self-consistent protocols for preparing this compound for in vitro biological evaluations, ensuring that solvent effects, salt dissociation dynamics, and precipitation risks are rigorously controlled.

Physicochemical Profile & Reagent Specifications

Understanding the physicochemical properties of the hydrobromide salt is essential for assay reproducibility. The hydrobromide formulation is specifically chosen over the free base to improve solid-state shelf stability and enhance initial dissolution kinetics.

PropertySpecification
Compound Name 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide
CAS Number 1147205-03-5 (Salt) / 77815-14-6 (Free Base) [3]
Molecular Formula C9H8BrFN2S
Molecular Weight 275.14 g/mol [4]
SMILES Br.FC=1C=CC(=CC1)C=2N=C(SC2)N
LogP (Predicted) ~2.8 (Free base)
Primary Pharmacophores 2-Aminothiazole (H-bond network), Fluorophenyl (Hydrophobic interaction)

Mechanistic Rationale: The 2-Aminothiazole Pharmacophore

When introducing 4-(4-Fluorophenyl)-1,3-thiazol-2-amine into a biological system, the hydrobromide salt rapidly dissociates. The resulting free base is the biologically active entity. In kinase inhibition assays, the nitrogen of the thiazole ring and the exocyclic amine form a bidentate hydrogen-bonding network with the backbone amide of the kinase hinge region, competitively displacing endogenous ATP [2].

G A 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide B Dissociation in Assay Buffer (Release of Free Base) A->B Aqueous Solvation C Target Kinase Hinge Region (ATP-Binding Pocket) B->C Pharmacophore Binding D Hydrogen Bonding Network (2-Amino & Thiazole Nitrogen) C->D Structural Interaction E Displacement of Endogenous ATP D->E Competitive Inhibition F Inhibition of Downstream Phosphorylation Cascades E->F Phenotypic Response

Mechanistic pathway of 2-aminothiazole pharmacophore binding and competitive kinase inhibition.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock Solution

Causality & Logic: Despite the hydrobromide salt form, the highly hydrophobic 4-fluorophenyl moiety limits direct aqueous solubility at high concentrations. Initial dissolution must be performed in 100% anhydrous Dimethyl Sulfoxide (DMSO) to prevent micelle formation or premature precipitation.

  • Equilibration: Allow the lyophilized 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 2.75 mg of the compound into a sterile, static-free microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO.

  • Homogenization: Vortex for 30 seconds, followed by sonication in a water bath at 25°C for 2 minutes until the solution is completely clear.

  • Storage: Aliquot the 10 mM stock into 50 µL volumes in amber tubes to protect from photo-degradation. Store at -20°C. Self-Validation Check: Before use, visually inspect aliquots for micro-crystals. If present, re-sonicate at 37°C for 5 minutes.

Protocol B: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo)

Causality & Logic: To prevent non-specific binding of the fluorophenyl group to the polystyrene microplate walls (which artificially lowers the effective compound concentration), the assay buffer must contain a non-ionic surfactant.

  • Buffer Preparation: Prepare the kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT, and 0.01% Tween-20 ).

  • Serial Dilution: Perform a 3-fold serial dilution of the 10 mM stock in 100% DMSO to create a 10-point concentration curve.

  • Intermediate Aqueous Dilution: Dilute each DMSO stock 1:25 in the assay buffer. Critical Step: Add the DMSO solution dropwise to the buffer while vortexing to prevent localized precipitation.

  • Reaction Assembly: Transfer 5 µL of the diluted compound to a 384-well plate. Add 10 µL of the Kinase/Substrate mix. Incubate for 15 minutes at room temperature to allow the 2-aminothiazole to bind the hinge region.

  • Initiation: Add 5 µL of ATP to initiate the reaction. The final DMSO concentration in the well will be exactly 1%, which is generally well-tolerated by most recombinant kinases.

Protocol C: Cell Viability & Cytotoxicity Assay (e.g., CellTiter-Glo)

Causality & Logic: Cellular assays are highly sensitive to solvent toxicity. The final DMSO concentration must be maintained strictly below 0.1% to prevent basal cytotoxicity from confounding the compound's specific anti-proliferative effects [1].

  • Cell Seeding: Seed target cancer cells at 5,000 cells/well in 90 µL of complete culture media in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment Preparation: Dilute the 10 mM DMSO stock 1:1000 in pre-warmed complete culture media to yield a 10 µM working solution (0.1% DMSO).

  • Dosing: Add 10 µL of the 10X working solution to the 90 µL of cells (Final concentration: 1 µM compound, 0.01% DMSO).

  • Incubation & Readout: Incubate for 72 hours. Add 100 µL of CellTiter-Glo reagent, lyse cells on an orbital shaker for 2 minutes, and read luminescence to quantify ATP levels as a proxy for cell viability.

Quality Control & Troubleshooting

To maintain scientific integrity, the following self-validating quality control checks should be implemented:

  • Precipitation Artifacts: If IC50 curves show a sudden "cliff" or flatline at higher concentrations (e.g., >30 µM), this indicates compound precipitation in the aqueous buffer. Solution: Perform dynamic light scattering (DLS) or a simple spectrophotometric turbidity check at 600 nm to confirm compound solubility limits in the specific assay buffer.

  • Salt Dissociation Verification: Ensure that the hydrobromide salt does not alter the local pH of weakly buffered systems. If running assays in unbuffered water or weak PBS, verify the final pH post-compound addition. The hydrobromide salt can lower the pH, potentially causing artifactual enzyme denaturation.

  • Purity Degradation: Thiazole amines can undergo oxidation over prolonged periods. Periodically verify the 10 mM DMSO stock purity via LC-MS; the expected [M-Br]^+^ mass for the free base is m/z 195.0.

References

  • Recent advances of thiazole hybrids in biological applications Future Medicinal Chemistry (via PubMed/NIH) URL: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date RSC Advances URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed for professionals optimizing the Hantzsch thiazole synthesis of 4-(4-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed for professionals optimizing the Hantzsch thiazole synthesis of 4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide. This critical API intermediate is synthesized via the condensation of 4-fluorophenacyl bromide (an


-haloketone) with thiourea[1]. While mechanistically straightforward, researchers frequently encounter yield bottlenecks due to competitive side reactions, poor crystallization, and suboptimal solvent conditions[2]. This guide provides field-proven causality, troubleshooting logic, and a self-validating protocol to maximize your yield.
Mechanistic Workflow & Causality

To troubleshoot yield, one must first understand the kinetic pathways. The reaction initiates via the nucleophilic attack of the thiourea sulfur on the


-carbon of 4-fluorophenacyl bromide (S-alkylation). This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The primary cause of yield loss is the competitive hydrolysis of the photolabile 

-bromoketone into 4-fluorophenacyl alcohol, a process accelerated by prolonged heating in wet solvents[3].

Workflow Start 4-Fluorophenacyl Bromide + Thiourea (in Abs. EtOH) S_Alk S-Alkylation (Isothiouronium Salt Formation) Start->S_Alk Nucleophilic Attack Hydrolysis Side Reaction: Hydrolysis to Alcohol (Yield Loss) Start->Hydrolysis Excess H2O / Prolonged Heat Cyclize Intramolecular Cyclization (Hydroxythiazoline Intermediate) S_Alk->Cyclize Amine attacks Carbonyl Dehydrate Dehydration (-H2O) Cyclize->Dehydrate Acidic Conditions Target 4-(4-Fluorophenyl)-1,3-thiazol-2-amine HBr (Target Crystalline Salt) Dehydrate->Target Precipitation on Cooling

Fig 1: Hantzsch synthesis mechanism and hydrolysis side-reaction pathway for the target HBr salt.

Troubleshooting FAQs

Q1: My overall yield is consistently below 50%. What is the primary cause of this loss? A1: The most common cause of low yield in this specific Hantzsch synthesis is the competitive hydrolysis of the highly reactive 4-fluorophenacyl bromide[2]. If your ethanol or methanol contains excessive water, or if the reaction is refluxed for too long (e.g., >3 hours), the


-bromoketone converts to 4-fluorophenacyl alcohol.
Causality & Action: Transition from conventional reflux to ultrasonic irradiation. Ultrasound accelerates the S-alkylation step, reducing reaction time from hours to 15–30 minutes at room temperature, which drastically suppresses hydrolysis side-reactions[3]. Ensure absolute ethanol (>99%) is used.

Q2: The reaction completes according to TLC, but I am getting a sticky resin instead of a crystalline hydrobromide salt. How do I induce crystallization? A2: A sticky resin indicates that the hydrobromide salt is either trapped with unreacted thiourea, or the solvent volume is too high, preventing proper nucleation. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide is highly crystalline but prone to supersaturation in polar protic solvents. Causality & Action:

  • Concentrate the crude mixture under reduced pressure to half its volume.

  • Cool to 0–5 °C.

  • Add an anti-solvent dropwise (e.g., diethyl ether or cold acetone) while stirring vigorously to crash out the HBr salt.

Q3: Should I add a base (like Na₂CO₃ or Et₃N) to improve the yield? A3: No, not if your target is the hydrobromide salt. Adding a base will neutralize the in-situ generated HBr, yielding the free base form of 4-(4-fluorophenyl)-1,3-thiazol-2-amine instead of the salt. If you require the HBr salt, the reaction must be run without added base, allowing the liberated HBr from the cyclization to protonate the thiazole amine[1].

Q4: My starting 4-fluorophenacyl bromide is dark brown instead of white/pale yellow. Will this affect the yield? A4: Yes.


-Bromoketones are photolabile and degrade over time, releasing free bromine and HBr, which polymerize the starting material[2].
Causality & Action: Recrystallize the 4-fluorophenacyl bromide from hexanes/ethyl acetate before use, or purchase fresh material. Using degraded starting material introduces colored impurities that are notoriously difficult to separate from the final thiazole salt.
Optimized Experimental Protocol (Ultrasonic-Assisted Route)

This self-validating protocol utilizes ultrasonic irradiation to maximize yield and purity by minimizing thermal degradation[3].

Step-by-Step Methodology:

  • Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 4-fluorophenacyl bromide (1.0 eq, 10.0 mmol, 2.17 g) in 15 mL of absolute ethanol.

    • Self-Validation Check: The solution should be clear and pale yellow. A dark brown solution indicates degraded starting material.

  • Addition: Add thiourea (1.1 eq, 11.0 mmol, 0.84 g) in one portion.

  • Reaction: Place the flask in an ultrasonic bath (room temperature, ~25 °C) and sonicate for 20–30 minutes[3].

    • Self-Validation Check: The solution will initially remain clear, then turn cloudy as the S-alkylation intermediate forms, eventually precipitating the product. Monitor by TLC (Hexanes:EtOAc 3:1); the bromoketone spot (

      
       ~0.6) should completely disappear.
      
  • Crystallization: Transfer the flask to an ice bath (0–5 °C) and stir for 30 minutes. If precipitation is sluggish, add 5–10 mL of cold diethyl ether dropwise to induce nucleation.

  • Isolation: Filter the resulting white-to-pale-yellow precipitate through a Büchner funnel under vacuum. Wash the filter cake with 2 x 5 mL of cold ethanol/diethyl ether (1:1 v/v) to remove unreacted thiourea and soluble impurities.

  • Drying: Dry the solid under vacuum at 45 °C for 4 hours to afford 4-(4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide.

Quantitative Data Summary

The following table summarizes the impact of varying reaction parameters on the yield and purity of the target hydrobromide salt. Data reflects typical optimization results where minimizing thermal exposure and water content directly correlates with higher yields.

MethodSolventTemp (°C)TimeThiourea (eq)Yield (%)Purity (%)
Conventional Reflux95% Ethanol783 h1.055%92%
Conventional RefluxAbsolute Ethanol782 h1.172%95%
Room Temp StirringMethanol2012 h1.278%94%
Ultrasonic Irradiation Absolute Ethanol 25 20 min 1.1 89% >98%
References
  • Title: molbank - Semantic Scholar (Synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 5) Source: semanticscholar.org URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst Source: nih.gov (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide

Ticket ID: PUR-TZ-4F-HBR Subject: Optimization of Purification Protocols & Impurity Removal Assigned Specialist: Senior Application Scientist, Chemical Development Group Introduction: The Molecule & The Challenge You are...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-TZ-4F-HBR Subject: Optimization of Purification Protocols & Impurity Removal Assigned Specialist: Senior Application Scientist, Chemical Development Group

Introduction: The Molecule & The Challenge

You are working with 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide . This compound is typically synthesized via the Hantzsch thiazole synthesis , condensing 2-bromo-4'-fluoroacetophenone with thiourea.

While the reaction is robust, the purification of the hydrobromide salt (HBr) presents unique challenges compared to the free base. The salt is prone to trapping unreacted thiourea, retaining color from oxidative byproducts, and suffering from solubility issues in standard non-polar solvents.

This guide provides a self-validating purification ecosystem. We do not just "clean" the product; we systematically exclude impurities based on their physicochemical differentials.

Module 1: The "Golden Path" Purification Protocols

We offer two protocols. Method A is for standard purification. Method B is the "Deep Clean" protocol for samples heavily contaminated with thiourea or colored oligomers.

Method A: Direct Recrystallization (Standard)

Best for: Crude solids that are >85% pure but require desalting or slight color correction.

The Solvent System: Ethanol (Absolute) + Diethyl Ether (Anti-solvent).

StepActionTechnical Rationale
1 Dissolution Suspend crude HBr salt in minimum boiling absolute ethanol . Note: If it does not dissolve completely in 10 volumes, add drops of methanol.
2 Hot Filtration Filter the hot solution through a pre-warmed glass frit or Celite pad.
3 Nucleation Allow the filtrate to cool slowly to Room Temperature (RT). Do not use an ice bath yet.
4 Precipitation Once at RT, add Diethyl Ether dropwise until a persistent turbidity (cloudiness) appears. Then cool to 0-4°C.
5 Isolation Filter the crystals. Wash with cold 1:1 Ethanol/Ether .
Method B: The Base-Acid Cycle (High Purity)

Best for: Sticky solids, persistent thiourea contamination, or deep red/brown discoloration.

Concept: Thiourea is highly water-soluble. The thiazole free base is water-insoluble. We exploit this switch to wash away impurities before regenerating the salt.

  • Free Base Liberation: Suspend the crude HBr salt in water. Slowly add 10% NaOH or NH₄OH until pH ~9-10. The solid will change texture as it converts to the free base.

  • Aqueous Wash (Critical Step): Stir vigorously for 30 minutes. Filter the solid.[1][2][3][4][5][6] Thiourea remains in the aqueous filtrate.

  • Extraction: Dissolve the filter cake in Ethyl Acetate or DCM. Dry over Na₂SO₄.[4]

  • Salt Regeneration: Cool the organic solution to 0°C. Add 48% HBr (aq) dropwise or HBr in Acetic Acid. The pure hydrobromide salt will precipitate instantly.

  • Final Wash: Filter and wash with anhydrous ether.

Module 2: Visualizing the Workflow

The following diagram illustrates the decision logic for purification and the impurity rejection pathways.

PurificationLogic Start Crude Reaction Mixture (HBr Salt + Impurities) Check Visual/TLC Inspection Start->Check Direct Method A: Direct Recrystallization (EtOH / Ether) Check->Direct Light Color Low Impurity Indirect Method B: Base-Acid Cycle (Water Wash -> HBr) Check->Indirect Dark Color Sticky/Thiourea High Thiourea Impurity: Thiourea (Remains in Mother Liquor) Direct->Thiourea Filtrate Final Pure 4-(4-F-Ph)-Thiazol-2-amine HBr (White/Pale Yellow Solid) Direct->Final Indirect->Thiourea Aqueous Waste Oligomers Impurity: Colored Oligomers (Removed via Charcoal/Base Wash) Indirect->Oligomers Organic Wash Indirect->Final

Caption: Decision tree for selecting the optimal purification route based on crude product quality.

Module 3: Troubleshooting & FAQs

Q1: My product is oiling out (forming a sticky gum) instead of crystallizing during Method A. Why?

  • Cause: This usually happens if the solvent polarity is too high or if the cooling is too rapid. It can also indicate trapped solvent.

  • Fix: Re-heat the mixture until dissolved. Add a "seed crystal" if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation. Add the anti-solvent (Ether) very slowly.

Q2: The solid is persistent pink or red. Is this an impurity?

  • Cause: Thiazoles are susceptible to air oxidation, forming trace azo-like or radical oligomers that are highly colored even at ppm levels.

  • Fix: In Method A , add Activated Charcoal (5-10% w/w) to the hot ethanol solution. Stir for 15 minutes, then filter hot through Celite. The charcoal adsorbs the planar, colored impurities.

Q3: How do I confirm the HBr salt vs. the Free Base?

  • Solubility Test: Take a small amount of solid. Add water.

    • Dissolves (or mostly dissolves): It is the HBr Salt .

    • Remains Insoluble: It is the Free Base .

  • Beilstein Test: A copper wire flame test will show green for halogens (Br/F), but this is non-specific.

  • Silver Nitrate Test: Dissolve in water, add AgNO₃. A pale yellow precipitate (AgBr) confirms the bromide counterion.

Q4: I suspect unreacted 2-bromo-4'-fluoroacetophenone is present. How do I remove it?

  • Detection: This impurity is a lachrymator (tear gas effect) and has a distinct sharp smell.

  • Removal: It is highly soluble in Diethyl Ether. Wash your solid HBr salt thoroughly with anhydrous ether. The salt is insoluble; the bromo-ketone will wash away.

Module 4: Analytical Validation

Do not proceed to biology or next-step synthesis without meeting these criteria.

ParameterSpecification (HBr Salt)Method
Appearance White to pale yellow crystalline solidVisual
Solubility Soluble in MeOH, Water, DMSO; Insoluble in Ether, HexaneSolubility Check
1H NMR Aromatic protons (F-Ph) + Thiazole singlet (~7.0-7.5 ppm).[7][8][9] NH₂ protons typically shift downfield (~8-10 ppm) or broaden due to HBr salt form.DMSO-d6
Fluorine NMR Single peak around -110 to -115 ppm (typical for p-F-Ph).19F NMR
Melting Point Sharp range (< 2°C variation). Note: HBr salts often melt >200°C or decompose, unlike the free base (~130-135°C).Capillary MP

References

  • Hantzsch Thiazole Synthesis Mechanism & Review

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis and Evalu

    • Source:Journal of Heterocyclic Chemistry (via ResearchG
    • URL:[Link]

  • PubChem Compound Summary: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Purification of Thiazole Derivatives via Recrystallization Source: BenchChem Technical Protocols.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-4-Arylthiazole Hydrobromides

Case ID: REC-TZ-HBR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Chemical Context Subject: Optimization of recrystallization solvents for 2-amino-4-arylthiazole hydrobromide...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-TZ-HBR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

Subject: Optimization of recrystallization solvents for 2-amino-4-arylthiazole hydrobromides synthesized via Hantzsch condensation.

Technical Context: The reaction of


-bromoacetophenones with thiourea (Hantzsch synthesis) yields 2-amino-4-arylthiazoles. In the absence of a base, the product is isolated as the hydrobromide salt (HBr) . These salts are ionic, high-melting solids that differ significantly in solubility from their free-base counterparts.

Common Challenges:

  • Oiling Out: The product separates as a liquid phase before crystallizing, trapping impurities.[1][2][3]

  • Hygroscopicity: The HBr salts can absorb atmospheric moisture, complicating drying.

  • Color Retention: Sulfur-containing byproducts often result in persistent yellow/orange discoloration.

Module 1: Solvent Selection Matrix

Guidance: Do not rely on a single solvent for all derivatives. Substituents on the aryl ring (e.g., -NO2, -OMe, -Cl) significantly alter lattice energy. Use this matrix to select your starting system.

Solvent SystemPolarity IndexSuitabilityTechnical Notes
Ethanol (95%) 5.2Primary Choice Best balance of solvation power for the ionic salt and temperature-dependent solubility.
Ethanol : Water (4:1) HighSecondary Choice Use if the salt is too insoluble in pure ethanol. Water disrupts the crystal lattice of the salt.
Methanol 5.1Alternative Higher solubility than EtOH. Risk of lower yields due to excessive solubility at cold temperatures.
Acetonitrile 5.8Specialist Useful for highly non-polar aryl substituents. Warning: Can form solvates.[1]
Water 9.0Poor HBr salts are often too soluble in hot water, leading to hydrolysis or oiling out.
Ether / Hexane < 2.0Anti-Solvent Strictly used to force precipitation from alcoholic solutions.

Critical Mechanism: The HBr salt relies on dipole-ion interactions for dissolution. Protic solvents (EtOH, MeOH) stabilize the bromide anion (


) and the protonated thiazole cation via hydrogen bonding.

Module 2: Standard Operating Procedure (SOP)

Protocol ID: SOP-TZ-CRYST-04 Objective: Purification of crude 2-amino-4-arylthiazole hydrobromide to >98% purity.

Phase A: Dissolution & Treatment
  • Massing: Place crude solid in an Erlenmeyer flask.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of crude solid.

  • Heating: Heat to reflux (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
    • Observation: If solid remains, add solvent in 1 mL increments until dissolved.

    • Constraint: Do not exceed 15 mL/g. If insoluble, switch to EtOH:H2O (4:1) .

  • Decolorization (Mandatory):

    • Remove from heat source (safety precaution).

    • Add Activated Charcoal (1-2% by weight of crude).

    • Reflux for 5 minutes. Note: Thiazole syntheses frequently generate colored polymeric sulfur impurities.

Phase B: Hot Filtration & Crystallization
  • Filtration: Filter the hot solution through a pre-warmed Celite pad or fluted filter paper to remove charcoal.

  • Nucleation: Allow the filtrate to cool slowly to room temperature (approx.

    
    ).[4]
    
    • Do not place directly in ice; this causes rapid precipitation and impurity trapping.

  • Deep Cooling: Once room temperature is reached, place flask in an ice-salt bath (

    
     to 
    
    
    
    ) for 30 minutes.
Phase C: Collection
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake twice with cold ethanol (

    
    ).
    
    • Warning: Water washing can dissolve the HBr salt; avoid unless yield is not a concern.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets (to absorb acid/water).
    

Visualization: Workflow & Logic

Figure 1: Recrystallization Process Flow

RecrystallizationWorkflow Start Crude Thiazole HBr Solvent Add Hot Ethanol (95%) Start->Solvent Check Dissolved? Solvent->Check AddWater Add 10-20% Water Check->AddWater No Charcoal Add Charcoal & Reflux Check->Charcoal Yes AddWater->Charcoal Filter Hot Filtration (Celite) Charcoal->Filter Cool Slow Cooling (RT -> 0°C) Filter->Cool Collect Vacuum Filtration Cool->Collect End Pure Crystals Collect->End

Caption: Standard workflow for purifying thiazole salts. Note the branch for solubility adjustment using water.

Figure 2: Troubleshooting "Oiling Out"

OilingOutLogic Issue Problem: Product Oils Out TempCheck Is solution boiling point > product melting point? Issue->TempCheck SolventChange Switch to lower BP solvent (e.g., MeOH instead of EtOH/H2O) TempCheck->SolventChange Yes PurityCheck Is Crude highly impure? TempCheck->PurityCheck No Action1 Re-heat & add Seed Crystal at cloud point PurityCheck->Action1 No Action3 Perform Acid/Base Extraction before recrystallization PurityCheck->Action3 Yes (Tars present) Action2 Vigorous stirring during cooling Action1->Action2 If fails

Caption: Logic tree for resolving "oiling out" (liquid-liquid phase separation), a common failure mode in thiazole chemistry.

Troubleshooting & FAQs

Q1: The product separates as a heavy oil at the bottom of the flask. What is happening?

  • Diagnosis: This is "oiling out."[1][2][5] It occurs when the melting point of the solvated product is lower than the boiling point of the solvent, or when impurities depress the melting point.[1][5]

  • Fix:

    • Re-heat to dissolve the oil.[5]

    • Add a small amount of additional solvent.[1][5][6]

    • Allow to cool very slowly with vigorous stirring.

    • Seeding: Add a tiny crystal of pure product when the solution reaches the metastable zone (cloudy but not precipitating).

Q2: My yield is very low (<40%) using Ethanol.

  • Diagnosis: The HBr salt is likely too soluble in pure ethanol, or you used too much solvent.

  • Fix:

    • Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume and cool again to recover a "second crop."

    • Next time, use an Anti-solvent method : Dissolve in minimum hot ethanol, then add warm diethyl ether dropwise until turbidity (cloudiness) persists. Cool effectively.

Q3: The crystals are persistently orange/brown. How do I get them white?

  • Diagnosis: Oxidation products of thiourea or polymerized

    
    -haloketones.
    
  • Fix:

    • Ensure the Charcoal Step (Phase A, Step 4) was performed.

    • If charcoal failed, the impurity might be occluded inside the crystal lattice. Perform a re-pulping : Stir the solid in cold solvent (that it doesn't dissolve in) to wash surface impurities, then recrystallize again.

Q4: Can I use Acetone?

  • Warning: generally NO . Acetone can react with primary amines (like the 2-amino group on the thiazole) to form imines (Schiff bases), especially under the acidic conditions provided by the HBr salt. Stick to alcohols.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. Troubleshooting Recrystallization: Oiling Out. Retrieved from [Link]

  • PubChem. 2-Aminothiazole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Troubleshooting solubility issues of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine HBr in DMSO

Technical Support Center: Solubility & Stability Guide Topic: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine HBr in DMSO Executive Summary You are encountering solubility or stability issues with 4-(4-Fluorophenyl)-1,3-thiazol-2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Stability Guide Topic: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine HBr in DMSO

Executive Summary

You are encountering solubility or stability issues with 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide (HBr) in Dimethyl Sulfoxide (DMSO). While DMSO is a universal solvent, the specific combination of an aminothiazole , a hydrobromide salt , and hygroscopic DMSO creates a complex thermodynamic environment.

This guide addresses the three primary failure modes:

  • The Water Effect: DMSO hygroscopicity triggering "salting out."

  • The Salt Lattice: High crystal lattice energy of the HBr form.

  • Chemical Incompatibility: The potential for HBr/DMSO-mediated oxidative degradation.[1][2]

Part 1: The Mechanics of Failure (Why is this happening?)

Q1: Why won't this compound dissolve even though the datasheet says "Soluble in DMSO"?

A: Datasheets often report "kinetic solubility" (what happens immediately) rather than "thermodynamic solubility" (what stays in solution). For this specific HBr salt, two antagonistic forces are likely at play:

  • The "Antisolvent" Effect of Water: DMSO is aggressively hygroscopic. At 60% relative humidity, pure DMSO can absorb significant water from the air within minutes. The 4-(4-fluorophenyl) moiety is highly lipophilic.[1] If your DMSO has absorbed even 1-2% water, the solvent power for the lipophilic core drops drastically, while the ionic strength from the HBr salt promotes aggregation—a phenomenon known as "salting out."

  • HBr/DMSO Reactivity (The Hidden Trap): This is a critical, often overlooked factor. The combination of HBr and DMSO is chemically known as a reagent system for oxidative bromination [1]. While your compound is a salt and not free HBr, the equilibrium exists. Long-term storage or heating of HBr salts in DMSO can facilitate oxidative decomposition of the aminothiazole ring (S-oxidation) or dimerization, leading to insoluble degradation products often mistaken for the original compound [2].

Q2: Is the precipitate actually my compound?

A: Not necessarily.

  • Scenario A (White/Off-white solid): Likely your compound crystallizing due to supersaturation or water ingress.[1][3]

  • Scenario B (Dark/Brown solid or solution): Likely degradation products.[1][4] Aminothiazoles are prone to oxidation, and the HBr/DMSO environment accelerates this. If the solution has turned dark yellow or brown, the compound has likely degraded [3].

Part 2: Troubleshooting Protocol (The "How-To")

Q3: How do I rescue a crashed-out solution?

A: Follow this stepwise "Solubility Rescue Protocol." Do NOT simply heat to boiling, as this accelerates the HBr/DMSO degradation pathway.

The Rescue Workflow:

SolubilityRescue Start Precipitate Observed CheckColor Check Solution Color Start->CheckColor Dark Dark/Brown? CheckColor->Dark Degradation Chemical Degradation (Discard & Restart) Dark->Degradation Yes White White/Off-White? Dark->White No WaterCheck Is DMSO Anhydrous? White->WaterCheck Wet DMSO likely wet (Add fresh Anhydrous DMSO) WaterCheck->Wet No/Unsure Sonicate Sonicate (Bath) 40°C for 10 mins WaterCheck->Sonicate Yes Wet->Sonicate Vortex Vortex vigorously (30 sec) Sonicate->Vortex Result Soluble? Vortex->Result Success Success (Use Immediately) Result->Success Yes Fail Failure (Switch to Co-solvent) Result->Fail No

Figure 1: Decision tree for troubleshooting solubility issues with aminothiazole salts.

Detailed Steps:

  • Verify Solvent Quality: Ensure you are using Anhydrous DMSO (sealed under argon/nitrogen).[1] If the bottle has been open for >1 month, discard it.

  • Controlled Heating: Warm the vial to 37°C - 40°C in a water bath. Do not exceed 50°C.

  • Ultrasonication: Use a bath sonicator for 10–15 minutes. This breaks up crystal lattice structures that vortexing cannot.[1]

  • Visual Check: Hold the vial against a light source. If "schlieren" lines (swirls) are visible, dissolution is incomplete.

Part 3: Prevention & Storage (Best Practices)

Q4: Can I store the stock solution at -20°C?

A: Proceed with extreme caution. DMSO freezes at ~19°C. Storing at -20°C causes the solvent to freeze.[1]

  • Freeze-Concentration Effect: As DMSO freezes, it excludes the solute, concentrating the HBr salt into pockets of liquid until it precipitates.

  • Freeze-Thaw Cycles: Repeated cycles promote crystal growth (Ostwald ripening).[1] The redissolution of HBr salts in cold DMSO is kinetically very slow.

Recommendation:

  • Preferred: Prepare fresh immediately before use.

  • Alternative: Store at room temperature (20–25°C) in a desiccator if used within 2 weeks.

  • If Freezing is Mandatory: Aliquot into single-use vials to avoid freeze-thaw cycles.

Q5: Are there alternative solvent systems?

A: Yes. If the HBr salt proves too difficult in pure DMSO, consider these modifications:

Solvent SystemProsConsApplication
DMSO + 5% Water Counter-intuitive:[1] Sometimes helps dissociate the salt.Reduces solubility of the lipophilic tail.Only if "salting out" isn't the primary issue.
DMSO + PEG400 (1:1) PEG400 stabilizes the lipophilic core; reduces HBr reactivity.High viscosity; difficult to pipette.[1][3]In vivo formulation.[1][5]
Free Base Conversion Removes the high lattice energy of the salt.Requires chemical workup (extraction).[1]If the salt is permanently insoluble.

How to Convert to Free Base (Micro-scale): If the HBr salt is unworkable:

  • Suspend 10 mg in water.[1]

  • Add 1 eq. of NaOH (dilute).

  • Extract with Ethyl Acetate.[1][6]

  • Dry and evaporate.[1] The resulting free base is often significantly more soluble in pure DMSO.

References

  • Rezaei, N., Sheikhi, E., & Ranjbar, P. R. (2018).[7] Metal-Free Oxidative C(sp3)-N Coupling by HBr and DMSO: A Novel Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones.[1][7] Synlett, 29(07), 912-917.[1] Link

  • Ropponen, H. K., et al. (2021).[1][4] Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 16(14), 2089–2093. Link

  • BenchChem Technical Support. (2025). Improving the stability of thiazole compounds in DMSO for long-term storage. Link[1]

  • Gaylord Chemical. (2025).[1] DMSO Solubility Data (Bulletin 102). Link

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Thiazole Ring Cyclization

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working with thiazole ring cyclization, particularly t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working with thiazole ring cyclization, particularly the Hantzsch synthesis and its variations.[1][2][3] As specialists in synthetic organic chemistry, we understand that while the Hantzsch synthesis is a robust and widely used method, it is not without its challenges.[1][4] Low yields, difficult purifications, and unexpected byproducts are common hurdles.

This resource is structured to provide direct, actionable solutions to specific problems you may encounter in the lab. It combines mechanistic insights with practical, field-tested protocols to help you optimize your reactions, minimize side products, and achieve higher yields of your target thiazole derivatives.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction yield is low, and TLC/LC-MS analysis shows multiple unexpected spots.

Question: I'm performing a Hantzsch synthesis between an α-haloketone and a substituted thiourea in ethanol, and my yield of the desired 2-aminothiazole is below 40%. My analytical data indicates the presence of at least two major byproducts. What are the likely side reactions, and how can I suppress them?

Answer: This is a classic issue in Hantzsch synthesis, often stemming from competing reaction pathways. The primary culprits are typically the formation of isomeric dihydrothiazoles or self-condensation products.

Plausible Side Reactions:

  • Formation of 2-Imino-2,3-dihydrothiazole Isomers: When using N-substituted thioureas, the initial nucleophilic attack on the α-haloketone can occur through either of the two nitrogen atoms. While attack from the unsubstituted nitrogen is generally favored leading to the desired 2-amino-thiazole, reaction conditions can influence this selectivity. Under strongly acidic conditions, the reaction can favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer, which can be difficult to separate from your desired product.[5]

  • Thiourea Self-Condensation: In the presence of a base or at elevated temperatures, thiourea can react with itself or decompose, leading to various side products and reducing the amount available for the main reaction.

  • α-Haloketone Degradation: α-Haloketones can be unstable, especially under basic conditions or prolonged heating, leading to decomposition or self-condensation (e.g., via a Favorskii-type rearrangement), which reduces the overall yield.[6]

Troubleshooting Workflow & Suggested Solutions:

// Nodes start [label="Low Yield & Multiple Products\nObserved", fillcolor="#FBBC05", fontcolor="#202124"]; check_pH [label="Analyze Reaction pH", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; acidic [label="Acidic Conditions Detected\n(pH < 5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; neutral_base [label="Neutral to Basic Conditions\n(pH ≥ 7)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_acid [label="Likely Isomer Formation\n(2-imino-2,3-dihydrothiazole)\n\n1. Neutralize: Run reaction in neutral solvent (EtOH, THF).\n2. Add Mild Base: Use NaHCO₃ or pyridine post-reaction for workup.\n3. Monitor Temp: Avoid excessive heat.", fillcolor="#F1F3F4", fontcolor="#202124", shape=record]; check_temp [label="Review Reaction Temperature\n& Duration", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; high_temp [label="High Heat (>80°C)\nor Prolonged Reaction Time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_temp [label="Potential Reactant Decomposition\n\n1. Lower Temperature: Run at 50-60°C.\n2. Reduce Time: Monitor by TLC and stop when starting material is consumed.\n3. Use Microwave: Consider microwave synthesis for rapid, controlled heating.", fillcolor="#F1F3F4", fontcolor="#202124", shape=record]; check_purity [label="Verify Starting Material Purity", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; impure [label="Impurities Detected in\nα-haloketone or Thiourea", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_purity [label="Purify Starting Materials\n\n1. Recrystallize thiourea.\n2. Distill or chromatograph α-haloketone.\n3. Ensure reagents are dry.", fillcolor="#F1F3F4", fontcolor="#202124", shape=record]; end_node [label="Optimized Reaction:\nHigher Yield & Purity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_pH; check_pH -> acidic [label="Acidic"]; check_pH -> neutral_base [label="Neutral/Basic"]; acidic -> solution_acid; solution_acid -> end_node [style=dashed]; neutral_base -> check_temp; check_temp -> high_temp [label="Yes"]; check_temp -> check_purity [label="No"]; high_temp -> solution_temp; solution_temp -> end_node [style=dashed]; check_purity -> impure [label="Yes"]; check_purity -> end_node [label="No, Purity is High"]; impure -> solution_purity; solution_purity -> end_node [style=dashed]; } } Caption: Troubleshooting workflow for low reaction yields.

Problem 2: The reaction is clean but proceeds very slowly or stalls completely.

Question: My TLC analysis shows clean conversion with no major side products, but after 24 hours at reflux in ethanol, a significant amount of starting material remains. How can I increase the reaction rate without inducing side reactions?

Answer: A sluggish reaction points to insufficient activation energy or suboptimal reaction conditions for your specific substrates. The key is to enhance the rate of the desired cyclization without providing enough energy to initiate decomposition or alternative pathways.

Strategies to Increase Reaction Rate:

  • Solvent Optimization: While ethanol is standard, its polarity may not be optimal for all substrates. A solvent screen is a valuable exercise.[6] Consider more polar aprotic solvents like DMF or acetonitrile, which can accelerate S_N2 reactions. Sometimes, a mixture like ethanol/water can be effective.[7][8]

  • Introduction of a Catalyst: While often run neat, the Hantzsch synthesis can be catalyzed.

    • Mild Base: A catalytic amount of a non-nucleophilic base like triethylamine (NEt₃) can facilitate the final dehydration step of the mechanism, driving the reaction forward.[9]

    • Reusable Acid Catalyst: Silica-supported tungstosilicic acid has been shown to be an effective and reusable catalyst, promoting the reaction under milder conditions.[7][10]

  • Microwave-Assisted Synthesis: This is a highly effective method for accelerating the Hantzsch synthesis.[10][11] Microwave irradiation provides rapid and uniform heating, often reducing reaction times from hours to minutes and leading to cleaner products with higher yields.[7][11]

Data Comparison: Conventional vs. Microwave Synthesis

MethodSolventTemperatureTimeTypical Yield (%)Reference
Conventional HeatingEthanol78°C (Reflux)8-10 hours60-75%[11]
Microwave IrradiationEthanol170 W5-15 minutes85-95%[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the solvent in the Hantzsch synthesis?

A1: The solvent plays multiple crucial roles. First, it must solubilize the α-haloketone and the thio-nucleophile. Protic solvents like ethanol can participate in hydrogen bonding, stabilizing intermediates and transition states. The reaction begins with an S_N2 reaction, followed by intramolecular cyclization and dehydration.[12] A polar protic solvent can facilitate the proton transfers necessary for the final dehydration step to form the aromatic thiazole ring.

Q2: How do I choose the right workup procedure to isolate my product?

A2: The workup is critical for both yield and purity.[4] Many 2-aminothiazole products are formed as their hydrohalide salts (e.g., hydrobromide or hydrochloride). These salts are often soluble in the reaction medium. To isolate the neutral product, the reaction mixture is typically poured into a weak base solution, such as 5% sodium carbonate or ammonium hydroxide.[4][6][12] This neutralizes the salt, causing the free base form of the thiazole to precipitate, which can then be collected by simple filtration.[4][12] If the product does not precipitate, it may require extraction with an organic solvent like ethyl acetate.[6]

Q3: Can I use α-chloro and α-bromo ketones interchangeably?

A3: Yes, but with differences in reactivity. α-bromoketones are generally more reactive than their α-chloroketone counterparts due to bromide being a better leaving group. If you are using an α-chloroketone and experiencing a slow reaction, switching to the corresponding α-bromoketone can often increase the rate. Conversely, if you are facing issues with the stability of a highly reactive α-bromoketone, the α-chloro version might offer a more controlled reaction.

Featured Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a rapid and high-yielding method for synthesizing a model 2-aminothiazole, demonstrating the efficiency of microwave-assisted organic synthesis.[10][11]

Materials:

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • Thiourea (1.52 g, 20 mmol)

  • Ethanol (15 mL)

  • Specialized microwave reaction vessel (10-20 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Preparation: In a microwave reaction vessel, combine 2-bromoacetophenone (10 mmol) and thiourea (20 mmol).[11]

  • Solvent Addition: Add 15 mL of ethanol to the vessel.[11]

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant power of 170 W for 10-15 minutes.[11] Monitor the internal temperature and pressure, ensuring they remain within the safe limits of the instrument.

  • Reaction Monitoring: The reaction progress can be monitored by taking an aliquot (after cooling) and analyzing via TLC (Mobile phase: 8:2 Diethyl ether:Ethyl acetate).[11]

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold water or a 5% sodium carbonate solution.[11][12]

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration through a Buchner funnel.

  • Purification: Wash the filter cake with cold water to remove any inorganic salts. The product can be further purified by recrystallization from ethanol to yield 2-amino-4-phenylthiazole as a crystalline solid.[11]

G cluster_0 Step 1: Reagent Combination cluster_1 Step 2: Microwave Irradiation cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification reagents Combine α-haloketone & Thiourea in Vessel microwave Irradiate in Synthesizer (e.g., 170W, 10 min) reagents->microwave workup Cool & Pour into Aqueous Base (Na₂CO₃) microwave->workup filtration Collect Precipitate via Vacuum Filtration workup->filtration purify Recrystallize from Ethanol filtration->purify product Pure 2-Aminothiazole Product purify->product

References

Sources

Optimization

Technical Support Center: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Hydrobromide

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide. This guide is intended for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this compound in solution. The information herein is synthesized from established knowledge of 2-aminothiazole derivatives and general principles of chemical stability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide in solution.

Issue 1: Unexpected Precipitation or Cloudiness in Aqueous Solutions

Symptoms: Your aqueous solution of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide appears cloudy or forms a precipitate, either immediately after preparation or over a short period.

Potential Causes and Solutions:

  • pH-Dependent Solubility: The hydrobromide salt is generally more soluble in acidic to neutral aqueous solutions. An increase in pH can neutralize the amine salt, leading to the precipitation of the less soluble free base.

    • Troubleshooting Steps:

      • Measure the pH of your solution.

      • If the pH is neutral to basic, try acidifying the solution with a small amount of a compatible acid (e.g., HCl) to lower the pH and redissolve the compound.

      • For future experiments, consider using a buffered solution (e.g., citrate or phosphate buffer) within an acidic to neutral pH range to maintain solubility.

  • Exceeding Solubility Limit: The concentration of the compound may be higher than its solubility limit in the chosen solvent system.

    • Troubleshooting Steps:

      • Attempt to dissolve the precipitate by gently warming the solution. If it redissolves, this suggests a solubility issue.

      • Consider diluting the solution to a lower concentration.

      • If a higher concentration is necessary, explore the use of co-solvents such as ethanol, DMSO, or PEG-400 in your aqueous formulation.

Troubleshooting Workflow for Precipitation Issues

start Precipitation Observed check_ph Measure pH of Solution start->check_ph is_basic pH > 7? check_ph->is_basic acidify Acidify Solution (e.g., with HCl) is_basic->acidify Yes check_concentration Is concentration high? is_basic->check_concentration No use_buffer Consider using a buffer in future experiments acidify->use_buffer resolved Issue Resolved use_buffer->resolved warm_dilute Gently warm or dilute solution check_concentration->warm_dilute use_cosolvent Consider using co-solvents (e.g., DMSO, Ethanol) warm_dilute->use_cosolvent use_cosolvent->resolved

Caption: Workflow for troubleshooting precipitation of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide in solution.

Issue 2: Discoloration or Appearance of New Peaks in HPLC Analysis

Symptoms: Your solution changes color (e.g., turns yellow or brown) over time, or you observe new peaks in your HPLC chromatogram, indicating degradation.

Potential Causes and Solutions:

  • Oxidative Degradation: The 2-aminothiazole ring system can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or exposure to light. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone.[1]

    • Troubleshooting Steps:

      • Minimize Oxygen Exposure: Prepare solutions using degassed solvents and consider blanketing the solution with an inert gas like nitrogen or argon.

      • Chelate Metal Ions: If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA.

      • Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

  • Photodegradation: 2-aminothiazole derivatives have been shown to be susceptible to photodegradation upon exposure to UV light.[2][3][4] This can lead to complex ring-opening reactions.[1][4]

    • Troubleshooting Steps:

      • Conduct all experiments under low-light conditions or use amber-colored glassware.

      • Wrap containers with aluminum foil to provide extra protection from light.

      • If the experimental setup requires exposure to light, use a filter to block UV wavelengths if possible.

  • Hydrolysis: While the 2-aminothiazole core is generally stable to hydrolysis, extreme pH conditions (highly acidic or alkaline) and elevated temperatures can promote hydrolytic degradation.

    • Troubleshooting Steps:

      • Maintain the pH of the solution within a stable range (typically acidic to neutral).

      • Avoid prolonged exposure to high temperatures. Store solutions at recommended temperatures (see FAQs).

Potential Degradation Pathways

parent 4-(4-Fluorophenyl)-1,3-thiazol-2-amine oxidation Oxidative Degradation (e.g., Sulfoxide formation) parent->oxidation O2, light, metal ions photodegradation Photodegradation (Ring opening) parent->photodegradation UV light hydrolysis Hydrolysis (Extreme pH/temp) parent->hydrolysis H2O, H+ or OH-

Caption: Potential degradation pathways for 2-aminothiazole derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide?

A1: The hydrobromide salt form generally exhibits good solubility in polar protic solvents like water and ethanol. For less polar systems or to achieve higher concentrations, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used. However, be aware that DMSO can sometimes promote the degradation of certain compounds over long-term storage.[5] It is always recommended to perform preliminary solubility tests for your specific application.

SolventGeneral SuitabilityNotes
WaterGood, especially at acidic pHSolubility decreases as pH increases.
EthanolGoodCan be used as a co-solvent with water.
DMSOExcellentUse fresh solutions; long-term storage is not recommended without stability validation.[5]
DMFGoodA suitable alternative to DMSO.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To ensure the stability of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping the container in aluminum foil.[1][2][3]

  • Atmosphere: For sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q3: Is this compound stable across a wide pH range?

A3: The stability of 2-aminothiazole derivatives can be pH-dependent. Generally, they are more stable in acidic to neutral conditions. Highly alkaline conditions may promote degradation. For applications requiring a specific pH, it is crucial to perform a pH-stability profile study.

Q4: What are the likely degradation products I should look for?

A4: Based on the known degradation pathways of similar 2-aminothiazole compounds, potential degradation products could include:

  • Oxidation Products: The corresponding sulfoxide or sulfone derivatives.[1]

  • Photodegradation Products: Complex ring-opened products resulting from UV exposure.[4]

  • Hydrolysis Products: While less common, hydrolysis under harsh conditions could lead to cleavage of the thiazole ring.

To definitively identify degradation products, techniques such as LC-MS are recommended.

Q5: How can I establish a stability-indicating analytical method for this compound?

A5: A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. To develop such a method, typically using HPLC, you should perform forced degradation studies.[1] This involves subjecting the compound to stress conditions to intentionally generate degradation products.

Proposed Forced Degradation Conditions

Stress ConditionProposed Experimental Conditions
Acid Hydrolysis0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis0.1 M NaOH at 60°C for 24-48 hours
Neutral HydrolysisWater at 60°C for 24-48 hours
Oxidation3% H₂O₂ at room temperature for 24 hours
PhotostabilityExpose solution to UV light (e.g., 254 nm) and white light
Thermal StressExpose solid and solution to 80°C for 48 hours

After subjecting the compound to these conditions, analyze the samples by HPLC-UV/DAD to separate the parent peak from any new peaks that have formed. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure the specificity of the method.

References

  • Todd, Z.R., Szabla, R., Szostak, J.W., & Sasselov, D.D. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications. Available at: [Link]

  • National Center for Biotechnology Information. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. PubChem. Available at: [Link]

  • Saldyka, M., & Coussan, S. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. Available at: [Link]

  • El-Serwy, W.S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medical Chemistry Research. Available at: [Link]

  • National Center for Biotechnology Information. (2025). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem. Available at: [Link]

  • Malambré, R., et al. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purifying Thiazole Synthesis Products

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of pure thiazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of pure thiazole derivatives. The Hantzsch thiazole synthesis is a cornerstone reaction in drug development, typically involving the condensation of an α-haloketone with a thioamide[1]. However, to drive the reaction to completion and suppress haloketone degradation, thiourea is routinely added in a 1.1 to 1.5 molar excess[2].

While the reaction itself is highly efficient, the unreacted thiourea is notoriously difficult to remove. Its powerful hydrogen-bonding capabilities and propensity to form inclusion complexes mean that simple filtration often yields a contaminated product. This guide provides field-proven, causality-driven methodologies to troubleshoot thiourea removal and ensure the integrity of your final compound.

Workflow: Strategic Selection of Thiourea Removal Methods

ThioureaRemoval Start Crude Thiazole Mixture (Contains Excess Thiourea) CheckSol Is the thiazole product soluble in non-polar solvents (e.g., Ether, EtOAc)? Start->CheckSol PathYes Liquid-Liquid Extraction CheckSol->PathYes Yes PathNo Product is highly polar or water-soluble CheckSol->PathNo No LLE_Step Dissolve in Ether/EtOAc. Wash with 5% Na2CO3 / H2O. Thiourea partitions to aqueous. PathYes->LLE_Step Trituration Selective Trituration (Extract product with ether, leave thiourea solid) PathNo->Trituration Recryst Recrystallization (Hot Ethanol/Water) PathNo->Recryst Complex Chemical Complexation (Cu2+ aqueous wash) PathNo->Complex Pure Pure Thiazole Product LLE_Step->Pure Trituration->Pure Recryst->Pure Complex->Pure

Logical decision tree for selecting a thiourea removal strategy.

FAQ: Troubleshooting Thiourea Contamination

Q1: Why does unreacted thiourea stubbornly persist in my crude thiazole product even after filtration? A1: The persistence of thiourea is an artifact of its molecular structure. Thiourea is highly polar and acts as both a powerful hydrogen-bond donor and acceptor. During the cooling phase of the Hantzsch synthesis (often conducted in methanol or ethanol), thiourea tends to co-precipitate or co-crystallize with the newly formed thiazole ring. Because the reaction generates hydrohalic acid (e.g., HBr or HCl), your product may exist temporarily as a polar thiazolium salt, which shares a similar solubility profile to thiourea, making simple solvent filtration ineffective[1][3].

Q2: What is the most reliable method for removing thiourea from a standard, lipophilic thiazole? A2: The industry standard is an aqueous basic workup utilizing liquid-liquid extraction. By quenching the reaction mixture with 5% aqueous sodium carbonate (Na₂CO₃), you neutralize the hydrohalic acid byproduct. This deprotonates the thiazole, converting it into its lipophilic free-base form[3]. Simultaneously, the aqueous layer acts as a massive sink for thiourea, which has an exceptional aqueous solubility of ~137 g/L at 20 °C[4]. The free-base thiazole can then be safely extracted into a non-polar organic solvent like diethyl ether.

Q3: My synthesized thiazole derivative is highly polar and water-soluble. How do I remove the thiourea without losing my product in the aqueous wash? A3: If aqueous extraction causes unacceptable product loss, you must exploit differential organic solubility. Thiourea is completely insoluble in non-polar solvents such as diethyl ether and carbon tetrachloride[5]. By evaporating your reaction mixture to absolute dryness and triturating the crude solid with warm diethyl ether, you can selectively extract the moderately polar thiazole while leaving the unreacted thiourea behind as a solid filter cake.

Q4: Can I use chemical oxidants to destroy the excess thiourea? A4: While thiourea can be chemically oxidized to urea or formamidine sulfinic acid using strong oxidants like hydrogen peroxide, ozone, or Ferrate(VI)[6][7], this is strongly discouraged in the presence of a newly synthesized thiazole. The sulfur atom within the thiazole ring is highly susceptible to over-oxidation, which will generate unwanted sulfoxide or sulfone byproducts.

If chemical removal is absolutely necessary for a highly stubborn matrix, transition metal complexation is a safer alternative. Thiourea forms highly stable, water-soluble coordination complexes with transition metals like Cu(II) and Ag(I)[7][8]. Washing your organic layer with a mild aqueous CuSO₄ solution will sequester the thiourea into the aqueous phase without risking the oxidative destruction of your product.

Quantitative Data: Thiourea Solubility Profile

To design a self-validating purification protocol, you must understand the thermodynamic solubility limits of your impurity. The following table summarizes the solubility of thiourea across common laboratory solvents to guide your extraction and recrystallization choices.

SolventTemperature (°C)Solubility ( g/100 g solvent)Causality & Purification Application
Water 20.213.70Optimal Sink: High dielectric constant makes it ideal for aqueous extraction/washing.
Water 97.0200.00Hot Wash: Boiling water can rapidly strip thiourea from highly lipophilic solids[5].
Methanol 25.113.57Co-elution Risk: Poor choice for precipitation; solubilizes both product and impurity[5].
Ethanol 64.810.88Recrystallization (Hot): Solubilizes thiourea during hot filtration[5].
Ethanol 20.33.75Recrystallization (Cold): Sharp solubility drop allows temperature-gradient purification[5].
Diethyl Ether 25.0InsolubleSelective Extraction: Optimal for selective trituration of the thiazole product[5].
Carbon Tetrachloride 25.0InsolubleAlternative Non-Polar: Can be used if ether is unavailable or unsuitable[5].

Experimental Protocols: Self-Validating Systems

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Aqueous Bicarbonate Quench & Liquid-Liquid Extraction

Best for: Standard, lipophilic to moderately polar thiazole derivatives.

  • Cooling & Quenching: Cool the crude Hantzsch reaction mixture to room temperature. Slowly pour the mixture into a beaker containing an equal volume of 5% aqueous Na₂CO₃[1][3].

    • Causality: The base neutralizes the HBr/HCl generated during cyclization, converting the water-soluble thiazolium salt into its lipophilic free-base form.

    • Validation Check: Test the aqueous phase with pH indicator paper. The pH must be >7. If it is acidic, add more Na₂CO₃ until basicity is achieved.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Add an equal volume of diethyl ether or ethyl acetate. Agitate gently and vent.

    • Causality: The free-base thiazole partitions into the organic layer, while the highly water-soluble thiourea remains in the aqueous phase.

    • Validation Check: The organic phase should be completely transparent. Persistent cloudiness indicates an emulsion or undissolved inorganic salts; resolve this by adding a small volume of brine.

  • Washing: Wash the organic layer twice with deionized water, followed by a final wash with saturated NaCl (brine).

    • Causality: Successive water washes ensure the removal of any residual thiourea that may have partitioned due to methanol/ethanol carryover from the reaction solvent.

    • Validation Check: Spot the organic layer on a TLC plate alongside a pure thiourea standard. Develop in 50% EtOAc/Hexane[1] and visualize under UV or with an iodine chamber. The low-Rf thiourea spot must be entirely absent.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure thiazole.

Protocol B: Selective Trituration

Best for: Highly polar, water-soluble thiazoles where aqueous washing results in product loss.

  • Solvent Evaporation: Remove all reaction solvents (e.g., methanol/ethanol) under reduced pressure to yield a crude solid containing both the thiazole and excess thiourea.

    • Validation Check: The residue must be a dry, free-flowing powder. Residual methanol will artificially increase thiourea's solubility in the subsequent ether step, ruining the separation.

  • Non-Polar Solvent Addition: Suspend the crude solid in anhydrous diethyl ether (10 mL per gram of crude solid).

    • Causality: Thiourea is strictly insoluble in diethyl ether[5], whereas most thiazoles maintain moderate to high solubility.

  • Agitation: Stir the suspension vigorously at room temperature for 30 minutes.

    • Causality: Mechanical agitation breaks up co-precipitated aggregates and inclusion complexes, allowing the ether to fully solvate the trapped thiazole product.

  • Filtration & Recovery: Filter the suspension through a Büchner funnel. The filter cake contains the unreacted thiourea. Concentrate the filtrate under reduced pressure to recover the purified thiazole product.

    • Validation Check: Weigh the dried filter cake. Its mass should closely approximate the theoretical mass of the excess thiourea used in the initial reaction setup.

References

1.[4] Title: What is Thiourea? | FAQ - Camachem Source: camachem.com URL: 2.[5] Title: Properties of substance: thiourea Source: chemister.ru URL: 3.[8] Title: Thiourea: Structure, Properties, Synthesis & Applications Source: vedantu.com URL: 4. Title: Thiourea - Sciencemadness Wiki Source: sciencemadness.org URL: 5.[3] Title: optimization of Hantzsch thiazole synthesis reaction conditions Source: benchchem.com URL: 6.[2] Title: 4-(4-Nitrophenyl)-1,3-thiazol-2-amine Source: benchchem.com URL: 7.[1] Title: Hantzsch Thiazole Synthesis Source: chemhelpasap.com URL: 8.[6] Title: REACTION KINETICS AND THIOUREA REMOVAL BY OZONE OXIDATION Source: pwr.edu.pl URL: 9.[7] Title: Ferrate(VI) Oxidation of Thiourea | Environmental Science & Technology Source: acs.org URL:

Sources

Optimization

Optimizing reaction temperature for 4-(4-Fluorophenyl)-1,3-thiazol-2-amine formation

Topic: Optimizing Reaction Temperature for Hantzsch Thiazole Formation Target Molecule: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (CAS: 77815-14-6) Support Tier: Level 3 (Senior Application Scientist) The Thermal Landscape:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Hantzsch Thiazole Formation Target Molecule: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (CAS: 77815-14-6) Support Tier: Level 3 (Senior Application Scientist)

The Thermal Landscape: Theory & Mechanism

Why Temperature is the Critical Variable

In the synthesis of 4-(4-fluorophenyl)-1,3-thiazol-2-amine via the Hantzsch reaction, temperature is not just an accelerator—it is a selector. The reaction between 2-bromo-4'-fluoroacetophenone and thiourea proceeds through two distinct kinetic phases with different activation energies.

  • Phase I: S-Alkylation (Kinetic Control): The nucleophilic attack of the thiourea sulfur on the

    
    -carbon of the ketone. This is rapid and can often occur at room temperature (RT).
    
  • Phase II: Cyclization & Dehydration (Thermodynamic Control): The closure of the ring and subsequent loss of water to aromatize the system. This step has a higher activation energy barrier.

The "Trap" of Insufficient Heat: If the reaction temperature is too low (<50°C), the system often stalls at the intermediate iminothioether stage. This intermediate is frequently isolated as a sticky, hygroscopic hydrobromide salt that fails to cyclize, leading to "gummy" crude products and poor yields.

The "Trap" of Excessive Heat: While the fluorine substituent on the phenyl ring withdraws electrons (making the


-carbon more electrophilic), it also renders the ring system susceptible to oxidative degradation or polymerization at temperatures exceeding 120°C, especially in the presence of oxygen.
Visualizing the Pathway

The following diagram illustrates the energy landscape and where temperature plays a pivotal role.

HantzschMechanism Start Reagents: 2-Bromo-4'-fluoroacetophenone + Thiourea Inter Intermediate: Iminothioether (Linear) Start->Inter Fast, Low Temp (S-Alkylation) Barrier Activation Barrier (Requires Heat) Inter->Barrier Heat Input Product Target: 4-(4-Fluorophenyl)- 1,3-thiazol-2-amine Barrier->Product Cyclization (- H2O) Side Side Product: Decomposition/Tar Barrier->Side T > 120°C Oxidation

Caption: Reaction pathway showing the thermal barrier required to transition from the linear intermediate to the cyclized aromatic thiazole.

Optimized Protocols

We recommend two distinct thermal strategies depending on your equipment availability and green chemistry requirements.

Method A: Standard Ethanol Reflux (Robust & Scalable)

Best for: Routine synthesis, scale-up, and ease of crystallization.

  • Solvent: Ethanol (Absolute).

  • Temperature: 78°C (Reflux).

  • Time: 2–4 Hours.

  • Stoichiometry: 1.0 eq Ketone : 1.1 eq Thiourea.

Protocol:

  • Dissolve 2-bromo-4'-fluoroacetophenone in ethanol (5 mL/mmol).

  • Add thiourea (1.1 equiv) in one portion.

  • Heat to reflux (78°C). The solution will typically turn clear, then precipitate the hydrobromide salt of the product as the reaction proceeds.

  • Critical Step: Maintain reflux for at least 1 hour after precipitation begins to ensure complete cyclization.

  • Workup: Cool to RT. Filter the solid (HBr salt). Suspend in water and neutralize with aqueous ammonia or NaHCO₃ to liberate the free base (MP: ~102–110°C).

Method B: Aqueous "Green" Synthesis (High Efficiency)

Best for: High throughput, avoiding organic solvents.

  • Solvent: Water.[1][2][3][4]

  • Temperature: 100°C.

  • Time: 1–2 Hours.

  • Catalyst: None required (water acts as a hydrogen-bond donor/acceptor to assist proton transfer).

Protocol:

  • Suspend reagents in water (3 mL/mmol). They will not dissolve initially.

  • Heat to 100°C with vigorous stirring (essential for mass transfer).

  • The mixture will eventually become homogenous or form a molten oil phase before solidifying.

  • Advantage: The hydrophobic fluorinated product often precipitates cleanly upon cooling, requiring only filtration.

Troubleshooting Guide

Use this matrix to diagnose issues based on your observed symptoms.

SymptomProbable Thermal CauseTechnical DiagnosisCorrective Action
Sticky/Gummy Solid Temperature Too Low Incomplete cyclization. You have isolated the linear iminothioether intermediate or a mixed salt.Reflux longer. Return the gum to ethanol and reflux for an additional 2 hours.
Dark/Black Tar Temperature Too High Oxidative decomposition of the thiourea or polymerization of the thiazole.Reduce Temp. If using microwave, cap at 100°C. Ensure inert atmosphere (

) if scaling up.
Starting Material Remains Solvent Choice Poor solubility of the fluorinated ketone in cold polar solvents preventing reaction initiation.Pre-dissolve the ketone in a minimum amount of warm ethanol before adding thiourea.
Low Yield (<50%) Trapped in Mother Liquor The fluorinated product has higher solubility in organic solvents than non-fluorinated analogs.Precipitate with Water. Dilute the ethanol reaction mixture with water (1:1) and cool to 0°C to force precipitation.
Diagnostic Flowchart

Follow this logic path when the reaction fails to meet QC specifications.

Troubleshooting Start Reaction Check (TLC / LCMS) Result1 Single Spot/Peak? Start->Result1 Result2 Multiple Spots? Start->Result2 Success Proceed to Workup Result1->Success Yes Issue1 SM Present? Result2->Issue1 Action1 Increase Temp/Time (Check Solubility) Issue1->Action1 Yes Issue2 New Impurity (Lower Rf)? Issue1->Issue2 No Action2 Intermediate Trapped. Reflux longer. Issue2->Action2 Yes Issue3 Baseline Smear/Tar? Issue2->Issue3 No Action3 Temp too high. Restart <100°C. Issue3->Action3 Yes

Caption: Decision tree for troubleshooting reaction outcomes based on chromatographic analysis.

Frequently Asked Questions (FAQ)

Q: Does the fluorine atom affect the reaction temperature compared to the non-fluorinated analog? A: Yes, slightly. The electron-withdrawing nature of the 4-fluoro group destabilizes the cationic transition state of the cyclization slightly less than a nitro group but more than a methyl group. While standard reflux (78°C) is sufficient, you may observe that the reaction is faster than electron-rich analogs (e.g., 4-methoxyphenyl). However, the solubility of the starting bromide is often lower, requiring the solvent to be warm before reagent addition.

Q: Can I use Microwave irradiation? A: Absolutely. Microwave synthesis is highly effective for this transformation.[4]

  • Settings: 100–120°C, 15–20 minutes, Ethanol or Water/Ethanol (1:1).

  • Warning: Do not exceed 140°C. The 2-aminothiazole ring is stable, but the free amine is prone to oxidation at extreme temperatures.

Q: My product melting point is lower than the literature (102°C). Why? A: This usually indicates trapped solvent or the presence of the HBr salt.

  • Salt vs. Free Base: The HBr salt melts at a much higher temperature (>200°C) or decomposes. If your MP is low (e.g., 80-90°C), you likely have solvent inclusion or uncyclized intermediate.

  • Fix: Recrystallize from Ethanol/Water (1:1) and dry under vacuum at 40°C overnight.

Q: Is an acid catalyst necessary? A: Generally, no. The reaction generates HBr in situ, which autocatalyzes the dehydration step. Adding external acid (like HCl) can actually trap the thiourea as a salt, retarding the initial nucleophilic attack.

References

  • Sigma-Aldrich. Product Specification: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (CAS 77815-14-6).(Verified physical properties and CAS).

  • BenchChem Technical Support. Optimization of Hantzsch Thiazole Synthesis. Accessed 2025.[3][5][6][7][8] (General reaction parameters and troubleshooting).

  • Potewar, T. M., et al. "An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water." Green and Sustainable Chemistry, Vol. 1 No. 2, 2011. (Green chemistry protocols).

  • PubChem. Compound Summary: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.[6][7] National Library of Medicine. (Spectral data and identifiers).

  • MDPI. Synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine.(Analogous synthesis conditions).

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in NMR of Thiazole Hydrobromide Salts

Ticket ID: NMR-TZ-HBR-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Spectroscopy Division Executive Summary Thiazole hydrobromide salts represent a "perfect storm" for NMR baseline in...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NMR-TZ-HBR-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

Thiazole hydrobromide salts represent a "perfect storm" for NMR baseline instability. You are likely observing rolling baselines, broad "humps" in the 10–14 ppm region, or significant line broadening of the thiazole ring protons (H2/H4/H5). This is rarely a simple instrumental failure. It is usually a convolution of 14N quadrupolar relaxation , chemical exchange of the acidic NH⁺ proton , and ionic strength effects on the probe’s quality factor (Q-factor).

This guide deconstructs these physical phenomena and provides a validated troubleshooting protocol to resolve them.

Part 1: Diagnostic Workflow

Before altering your sample, determine if the noise is chemical (sample-intrinsic) or instrumental (hardware/processing).

DiagnosticWorkflow Start Symptom: Rolling Baseline / Broad Peaks CheckSolvent Check Residual Solvent Peak (e.g., DMSO quintet at 2.50 ppm) Start->CheckSolvent SolventBroad Solvent Peak is BROAD/DISTORTED CheckSolvent->SolventBroad Poor Line Shape SolventSharp Solvent Peak is SHARP CheckSolvent->SolventSharp Good Line Shape InstrumentIssue Instrumental/Shimming Issue 1. Tune/Match Probe (High Salt = Low Q) 2. Re-shim (Z1, Z2, X, Y) 3. Check Temperature Stability SolventBroad->InstrumentIssue ChemicalIssue Chemical/Exchange Issue SolventSharp->ChemicalIssue D2O_Test Perform D2O Shake Test (Add 1-2 drops D2O) ChemicalIssue->D2O_Test ExchangeConfirmed Broad Peak Disappears? D2O_Test->ExchangeConfirmed Yes Cause: NH+ Exchange Solution: Dry Solvent / Lower Temp ExchangeConfirmed->Yes Yes No Cause: 14N Quadrupolar / Aggregation Solution: Decoupling / Change Solvent ExchangeConfirmed->No No

Figure 1: Decision tree for isolating the source of baseline artifacts in thiazole salt NMR.

Part 2: The Physics of the Noise (Root Cause Analysis)

The "Invisible" Broadener: 14N Quadrupolar Relaxation

The nitrogen atom in the thiazole ring is a quadrupolar nucleus (Spin


). In the hydrobromide salt form, the symmetry of the electric field gradient around the nitrogen is distorted.
  • Mechanism: The 14N nucleus relaxes efficiently via quadrupolar mechanisms.[1] This rapid relaxation induces a scalar relaxation of the second kind on the attached or adjacent protons (specifically the NH⁺ proton and the H2 proton).

  • Result: The H2 proton signal (often around 9-10 ppm) broadens significantly, sometimes collapsing into the baseline, which processing algorithms effectively interpret as "noise" or a rolling background [1].

Chemical Exchange of the NH⁺ Proton

The HBr salt protonates the thiazole nitrogen. This proton is acidic and labile.

  • Mechanism:

    
    . If the exchange rate (
    
    
    
    ) is intermediate on the NMR timescale (relative to the frequency difference
    
    
    ), the peak broadens maximally.
  • Trigger: Trace water in hygroscopic solvents (like DMSO-d6) acts as a base, accelerating this exchange. Thiazole HBr salts are notoriously hygroscopic, importing their own water into the sample [2].

Ionic Strength & Probe Detuning

High concentrations of ionic salts (HBr) increase the conductivity of the solution.

  • Mechanism: This loads the NMR coil, lowering the probe's Q-factor (sensitivity) and shifting the tuning frequency.

  • Result: If the probe is not tuned/matched after inserting the sample, the 90° pulse width is incorrect, leading to phase errors that manifest as rolling baselines (acoustic ringing or phase roll) [3].

Part 3: Experimental Solutions

Protocol A: Solvent Selection Strategy

The choice of solvent dictates the exchange rate and viscosity.

SolventSuitabilityTechnical Notes
DMSO-d6 High Excellent solubility. Risk: Hygroscopic.[2] Water accelerates exchange. High viscosity broadens lines.[3] Fix: Use ampoules; dry over 3Å sieves.
MeOD-d4 Medium Good solubility. Risk: Rapid exchange (

). The NH peak will vanish immediately. Good for "cleaning" the spectrum but bad for characterizing the salt proton.
CDCl3 Low Poor solubility for salts. Risk: Aggregation/Ion-pairing. Signals may shift concentration-dependently.[4] Fix: Add trace TFA-d or MeOD-d4 to solubilize.
Acetone-d6 High Low viscosity (sharper lines). Less hygroscopic than DMSO. Risk: Limited solubility for some HBr salts.
Protocol B: The "Salt-Break" Method (Free-Basing in situ)

If the HBr salt is causing aggregation or excessive broadening, neutralize it directly in the NMR tube to observe the sharp free base.

  • Acquire the spectrum of the salt (Baseline).

  • Add 1-2 equivalents of solid K2CO3 or a drop of NaOD/D2O (if in water) or DBU (if in organic) directly to the tube.

  • Shake vigorously for 1 minute.

  • Filter (optional) if using solid carbonate, or let settle.

  • Re-acquire. The NH signal will disappear, but the ring protons (H2, H4, H5) will sharpen dramatically as the quadrupolar relaxation pathway changes and ionic strength drops.

Protocol C: Variable Temperature (VT) NMR

Manipulate the exchange rate (


) to exit the "intermediate exchange" regime.
  • Cooling (to 270 K): Slows exchange. The broad NH hump may sharpen into a distinct triplet/singlet. Recommended for Acetone-d6.

  • Heating (to 320-340 K): Accelerates exchange. The NH proton averages with the water peak, effectively "cleaning" the baseline, though the NH information is lost. Recommended for DMSO-d6.

Part 4: Processing Solutions

When physical manipulation fails, advanced processing can recover the data.

Backward Linear Prediction (LP)

The first few points of the FID often contain acoustic ringing from the high-salt sample.

  • Action: Discard the first 2-4 data points and reconstruct them using Backward LP. This flattens the rolling baseline significantly.

Polynomial vs. Spline Baseline Correction
  • Avoid: Simple polynomial fits (ABS in Bruker) often fail with broad salt humps, creating "bowing" artifacts.

  • Use: Spline-based correction or "Whittaker Smoother" algorithms. These follow the curvature of the broad signals without over-correcting the sharp peaks [4].

Part 5: Frequently Asked Questions (FAQ)

Q: Why does my baseline look like a sine wave? A: This is likely "Acoustic Ringing" caused by the high dielectric constant of the salt solution affecting the probe coil.

  • Fix: Adjust the DE (Pre-scan Delay) or DW (Dwell Time). Alternatively, use a pulse sequence with a suppression block (e.g., zg30 vs zg). Ensure the probe is Tuned and Matched with the sample inside .

Q: The H2 proton (between N and S) is missing. Where is it? A: It hasn't vanished; it has broadened into the baseline due to 14N quadrupolar broadening.

  • Fix: Acquire a 1H-{14N} decoupling experiment (if hardware permits) or simply integrate the broad hump. Increasing temperature often sharpens this specific proton by averaging the relaxation pathways [5].

Q: Can I use D2O exchange to prove the noise is the NH peak? A: Yes. This is the gold standard.

  • Run standard 1H NMR.[2]

  • Add 1 drop D2O.

  • Shake and rerun.[5]

  • Result: If the broad baseline hump disappears and the HDO peak grows, the noise was your exchangeable NH⁺ proton.

References

  • Lehn, J. M., & Kintzinger, J. P. (1989). "Nuclear relaxation and molecular properties: 14N quadrupolar relaxation and 1H line shapes in nitrogen-containing heterocycles." Taylor & Francis.

  • BenchChem Technical Support. (2025). "Troubleshooting Broad Peaks in DMSO-d6 NMR Spectra." BenchChem.[2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Contextual grounding on salt effects on probe tuning).
  • Cobas, C., et al. (2006). "A new approach to automatic baseline correction in 1D NMR." Mestrelab Research. (Contextual grounding on algorithmic correction).
  • Witanowski, M., et al. (1996).[6] "Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems." Journal of the Chemical Society, Perkin Transactions 2.[6]

Sources

Optimization

Technical Support Center: Ensuring the Stability of Fluorinated Thiazoles

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Stability Challenge of Fluorinated Thiazoles The incorporation of fluorine into thiazole-containing molecules is a widely employed...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Stability Challenge of Fluorinated Thiazoles

The incorporation of fluorine into thiazole-containing molecules is a widely employed strategy in modern drug discovery. The unique properties of fluorine, such as its high electronegativity and small size, can significantly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] However, these same properties can also influence the chemical stability of the thiazole scaffold, presenting unique challenges during storage and experimentation. This guide provides in-depth technical support to help you anticipate, troubleshoot, and prevent the degradation of your valuable fluorinated thiazole compounds.

Fluorinated thiazoles can be susceptible to a variety of degradation pathways, including hydrolysis, oxidation, and photodegradation. The electron-withdrawing nature of fluorine can stabilize the thiazole ring in some respects but can also activate certain positions towards nucleophilic attack or other reactions.[3][4] Understanding these potential liabilities is the first step toward ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause my fluorinated thiazole to degrade during storage?

A1: The most common factors leading to the degradation of fluorinated thiazoles are exposure to moisture, light, elevated temperatures, and atmospheric oxygen.[5]

  • Moisture: Can lead to hydrolysis of the thiazole ring or susceptible functional groups. It is crucial to store compounds in a dry environment, using desiccants where necessary.[5]

  • Light: Many aromatic and heterocyclic compounds are photosensitive. Exposure to UV or even ambient light can trigger photodegradation, often through complex mechanisms involving singlet oxygen.[6]

  • Heat: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Long-term storage at elevated temperatures should be avoided.[5]

  • Oxygen: Some fluorinated thiazoles can be susceptible to oxidation. Storing under an inert atmosphere, such as argon or nitrogen, can mitigate this risk.[5]

Q2: I'm storing my fluorinated thiazole in DMSO at -20°C, but I'm still seeing degradation. What's happening?

A2: While -20°C is a common storage temperature, several issues can still arise with DMSO solutions:

  • Water Content in DMSO: DMSO is hygroscopic and can absorb atmospheric moisture. This water can then participate in the hydrolytic degradation of your compound. It is essential to use high-purity, anhydrous DMSO.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can introduce moisture and oxygen, accelerating degradation. It is highly recommended to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.

  • DMSO-Mediated Degradation: Although less common, some compounds can react with DMSO or its impurities over time.

Q3: How does the position of the fluorine atom on the thiazole ring affect its stability?

A3: The position of the fluorine atom, an electron-withdrawing group, significantly influences the electronic distribution within the thiazole ring and thus its stability.

  • Stabilization: By withdrawing electron density, fluorine can make the ring less susceptible to oxidative degradation.[3]

  • Activation: The C2 position of the thiazole ring is inherently electron-deficient. A fluorine atom elsewhere on the ring can further increase the acidity of the C2-proton, making it more susceptible to deprotonation by strong bases.[3] This can be a consideration in certain reaction conditions. The electron-withdrawing effect also deactivates the ring towards some electrophilic substitutions, which can be a protective feature.[3] While direct comparative stability studies between 2-, 4-, and 5-fluorothiazoles are not abundant in the literature, the general principle is that the electronic effects of the fluorine atom will be most pronounced at the positions ortho and para to its substitution.

Q4: What are the typical degradation products I should look for?

A4: The nature of the degradation products will depend on the degradation pathway:

  • Hydrolysis: May lead to ring-opening of the thiazole, producing N-acyl or S-acyl amino sulfanyl derivatives.[7]

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can form sulfoxides or sulfones.[8][9] This can destabilize the ring and lead to further degradation.

  • Photodegradation: This can be complex. In one documented case of a fluorinated thiazole derivative, photodegradation proceeded via a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranged to a benzamide derivative.[6]

Troubleshooting Guide

Unexpected results in your experiments can often be traced back to the degradation of a key reagent. This table provides a guide to troubleshooting common issues you might encounter with your fluorinated thiazole compounds.

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
Loss of biological activity or inconsistent assay results Compound degradation in stock solution or assay buffer.1. Prepare fresh stock solutions from solid material. 2. Perform a stability study of the compound in your assay buffer. 3. Analyze the stock solution by HPLC-UV or LC-MS to check for the presence of degradation products.
Appearance of new, unexpected peaks in HPLC/LC-MS analysis Degradation of the compound during storage or sample preparation.1. Compare the chromatogram to that of a freshly prepared sample. 2. Characterize the new peaks using mass spectrometry to identify potential degradation products. 3. Review storage conditions (temperature, light, atmosphere) and handling procedures.
Peak tailing in HPLC analysis Secondary interactions between the analyte (or a basic degradant) and the stationary phase.1. Lower the pH of the mobile phase to protonate residual silanols on the column.[10] 2. Use a highly deactivated (end-capped) column.[10] 3. Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer alternative selectivity for fluorinated compounds.[11]
Precipitation observed in stock solution upon thawing Poor solubility at low temperatures or formation of a less soluble degradation product.1. Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound. 2. If precipitation persists, filter the solution and re-quantify the concentration. 3. Consider storing at a higher concentration if solubility permits, as this can sometimes improve stability.

Experimental Protocol: Forced Degradation Study and Stability-Indicating HPLC Method Development

A forced degradation study is essential for understanding the intrinsic stability of your fluorinated thiazole and for developing a robust, stability-indicating analytical method.[12][13] This protocol provides a general framework.

Objective: To identify potential degradation pathways for a fluorinated thiazole and to develop an HPLC method capable of separating the parent compound from its degradation products.

Materials:

  • Fluorinated thiazole compound

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

  • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 3.5 µm)

Step 1: Preparation of Stock and Stress Solutions

  • Prepare a stock solution of your fluorinated thiazole in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • For each stress condition, dilute the stock solution with the stressor to a final concentration of approximately 100 µg/mL.

Step 2: Forced Degradation Conditions

Subject the prepared solutions to the following stress conditions. The goal is to achieve 5-20% degradation.[12] Adjust exposure times and temperatures as needed.

  • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solution of the compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.[14]

  • Control Samples: Keep a solution of the compound at room temperature and protected from light, and another at 4°C.

Step 3: HPLC Method Development

  • Initial Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan with PDA detector and select an appropriate wavelength.

  • Analysis of Stressed Samples: Inject the control and all stressed samples. Neutralize the acid and base-stressed samples before injection.

  • Method Optimization:

    • Examine the chromatograms for the separation of the parent peak from any new peaks (degradation products).

    • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve baseline resolution between all peaks.

    • The goal is a "stability-indicating" method where all degradation products are resolved from the parent compound and from each other.[15][16]

Step 4: Method Validation (Abbreviated)

Once an optimal method is achieved, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation and Troubleshooting

Degradation Pathway Decision Tree

This diagram illustrates a logical approach to identifying the cause of observed degradation.

A Degradation Observed (e.g., new HPLC peaks, loss of activity) B Review Storage Conditions A->B C Was the compound exposed to light? B->C Check D Was the compound exposed to moisture/humidity? B->D Check E Was the compound stored at elevated temperature? B->E Check F Potential Photodegradation (Implement light protection) C->F Yes I If conditions were optimal, consider inherent instability or oxidative degradation. C->I No G Potential Hydrolysis (Store under inert gas, use desiccant) D->G Yes D->I No H Potential Thermal Degradation (Store at recommended low temperature) E->H Yes E->I No J Perform Forced Degradation Study I->J

Caption: A decision tree for troubleshooting the root cause of fluorinated thiazole degradation.

HPLC Troubleshooting Workflow

This diagram outlines steps to take when encountering common HPLC issues during the analysis of fluorinated thiazoles.

start HPLC Analysis Issue peak_tailing Peak Tailing Observed start->peak_tailing new_peaks New/Unexpected Peaks start->new_peaks resolution Poor Resolution start->resolution check_ph Lower Mobile Phase pH peak_tailing->check_ph compare_fresh Compare to Freshly Prepared Sample new_peaks->compare_fresh optimize_gradient Optimize Gradient Slope resolution->optimize_gradient use_deactivated_column Use Highly Deactivated Column check_ph->use_deactivated_column If persists change_column Switch to PFP Column use_deactivated_column->change_column If persists characterize_ms Characterize by MS compare_fresh->characterize_ms If confirmed review_storage Review Storage & Handling characterize_ms->review_storage change_solvent Try Different Organic Solvent (e.g., Methanol) optimize_gradient->change_solvent If needed change_column_res Use Higher Efficiency Column (e.g., smaller particles) change_solvent->change_column_res If needed

Caption: A workflow for addressing common HPLC issues when analyzing fluorinated thiazoles.

References

  • BenchChem. Stabilizing thiazyl moiety with electron-withdrawing groups. BenchChem Technical Support.
  • Fluorinated pharmaceutical intermediates play a crucial role....
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 869-879.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Thiazole-based organic semiconductors for organic electronics. Science.gov.
  • Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(13), 3046.
  • BenchChem.
  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(8), 3569-3580.
  • BenchChem. troubleshooting poor resolution in HPLC analysis of fluorinated piperidines. BenchChem Technical Support.
  • Katritzky, A. R., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(5), 2200-2234.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Journal of Engineering, 23(11), 1-10.
  • What is the ICH guideline for forced degradation?
  • Thiazole synthesis. Organic Chemistry Portal.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. Journal of the American Chemical Society, 113(8), 3071-3078.
  • SGS.
  • Murai, T., et al. Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups.
  • Schlosser, M., et al. (2010). Oxidative desulfurization–fluorination of thioethers. Application for the synthesis of fluorinated nitrogen containing building blocks. Organic & Biomolecular Chemistry, 8(24), 5682-5691.
  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances, 12(45), 29555-29562.
  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Tepnel Pharma Services Limited.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
  • The Royal Society of Chemistry.
  • Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 1-8.
  • Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. Molecules, 27(9), 2986.
  • BenchChem. Application Note & Protocol: A Stability-Indicating HPLC Method for the Analysis of Derrone. BenchChem Technical Support.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.
  • Syntheses and degradations of fluorinated heterocyclics. NASA Technical Reports Server.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11293-11306.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 46(3), 215-230.
  • Development and Validation of Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone in an Ophthalmic Solution.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 31-40.
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(1), 13.
  • Thermal degrad
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Sulfur Oxidation Increases the Rate of HIRE-Type [1.4]Thiazepinone Ring Expansion and Influences the Conformation of a Medium-Sized Heterocyclic Scaffold. The Journal of Organic Chemistry, 86(11), 7644-7654.
  • Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology.
  • Sulfur Oxidation Increases the Rate of HIRE-Type [1.4]Thiazepinone Ring Expansion and Influences the Conformation of a Medium-Sized Heterocyclic Scaffold. Figshare.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435.

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Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Technical Comparison Guide: Mass Spectrometry Profiling of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Executive Summary This guide provides a high-resolution technical analysis of the mass spectrometry (MS) fragmentation beh...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Executive Summary This guide provides a high-resolution technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (CAS: 2246-03-9). As a critical scaffold in drug discovery—particularly for kinase inhibitors and anti-inflammatory agents—precise structural characterization is essential. This document objectively compares ionization techniques (ESI vs. EI) and benchmarks the fluorinated derivative against non-fluorinated analogs to establish a robust diagnostic profile for researchers.

Chemical Profile & Core Specifications

PropertySpecification
IUPAC Name 4-(4-Fluorophenyl)-1,3-thiazol-2-amine
Molecular Formula C₉H₇FN₂S
Monoisotopic Mass 194.0314 Da
[M+H]⁺ (ESI) 195.0392 m/z
Key Substituent 4-Fluoro (Para-position on Phenyl ring)
Structural Class 2-Aminothiazole / Arylthiazole

Methodological Comparison: ESI vs. EI Performance

Selecting the correct ionization mode is the first decision in the analytical workflow. The following comparison evaluates the "alternatives"—Electrospray Ionization (ESI) versus Electron Impact (EI)—specifically for this thiazole derivative.

Table 1: Comparative Performance of Ionization Alternatives

FeatureAlternative A: ESI (+) (Soft Ionization) Alternative B: EI (70 eV) (Hard Ionization) Recommendation
Molecular Ion Stability High. Dominant [M+H]⁺ (m/z 195). Minimal in-source fragmentation.Moderate. M⁺ (m/z 194) is visible but often <50% relative abundance.Use ESI for PK/PD quantification.
Fragmentation Depth Low (requires CID). Needs MS/MS to generate diagnostic ions.High. Rich spontaneous fragmentation providing "fingerprint" spectra.Use EI for library matching & impurity ID.
Diagnostic Sensitivity Excellent for intact mass confirmation.Excellent for structural elucidation (ring cleavage).EI is superior for proving the thiazole core structure.
Fluorine Specificity Retains F-Ph moiety intact in parent ion.Generates specific F-Ph cationic fragments (m/z 95).EI confirms the halogen presence more aggressively.

Expert Insight: For routine monitoring in biological matrices (plasma/urine), ESI-MS/MS is the superior alternative due to sensitivity. However, for confirming the synthesis of the core scaffold, EI-MS provides the necessary structural proof via characteristic ring-opening fragmentation.

Deep Dive: Fragmentation Pathway Analysis

The fragmentation of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine follows distinct mechanistic pathways driven by the stability of the aromatic thiazole ring and the strong C-F bond.

Mechanism 1: Thiazole Ring Cleavage (Retro-Diels-Alder-like)

The most diagnostic pathway involves the cleavage of the thiazole ring. Under high collision energy (CID) or EI, the ring opens, typically breaking the C-S and C-N bonds.

  • Diagnostic Ion 1 (m/z 121): The formation of the 4-fluorobenzonitrile cation [F-C₆H₄-CN]⁺. This confirms the attachment of the fluorophenyl group to the thiazole C4 position.

  • Diagnostic Ion 2 (m/z 95): The 4-fluorophenyl cation [F-C₆H₄]⁺. A highly stable aromatic cation formed after the loss of the nitrile group.

Mechanism 2: Neutral Losses
  • Loss of Cyanamide (CH₂N₂): A characteristic loss of 42 Da from the 2-amino position, yielding the thiirene or thione intermediate (m/z 153).

  • Loss of HCN: Common in nitrogen heterocycles, resulting in ring contraction.

Visualization of Signaling & Fragmentation Pathways

The following diagram illustrates the collision-induced dissociation (CID) pathways. The logic flows from the protonated parent ion to the terminal diagnostic fragments.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 195 (C9H8FN2S)+ Frag_NH3 Loss of NH3 [M+H - 17]+ m/z 178 Parent->Frag_NH3 - NH3 (17 Da) Frag_HCN Loss of HCN [M+H - 27]+ m/z 168 Parent->Frag_HCN - HCN (27 Da) RDA_Inter Thiazole Ring Cleavage (RDA-like mechanism) Parent->RDA_Inter High Collision Energy Ion_121 DIAGNOSTIC ION 4-Fluorobenzonitrile [F-Ph-CNH]+ m/z 122 RDA_Inter->Ion_121 Loss of CH2S + NH Ion_95 CORE FRAGMENT 4-Fluorophenyl Cation [F-C6H4]+ m/z 95 Ion_121->Ion_95 - HCN (27 Da)

Caption: CID Fragmentation tree highlighting the transition from the protonated precursor (m/z 195) to the diagnostic fluorophenyl core (m/z 95).

Analog Benchmarking: Specificity Verification

To validate the spectrum, one must compare it against the non-fluorinated analog (4-Phenyl-1,3-thiazol-2-amine). This "Negative Control" comparison isolates the spectral shift caused by the Fluorine atom.

Table 2: Diagnostic Ion Shift Analysis

Fragment Identity4-(4-Fluorophenyl) (Target) 4-Phenyl (Analog) Mass Shift (Δ) Interpretation
Molecular Ion [M+H]⁺ 195 177 +18 DaReplaces H with F (19 - 1 = 18).
Aryl-Nitrile Fragment 122 (F-Ph-CNH⁺)104 (Ph-CNH⁺)+18 DaConfirms F is on the phenyl ring.
Aryl Cation 95 (F-Ph⁺)77 (Ph⁺)+18 DaCritical Check: If m/z 77 appears in the target spectrum, defluorination or impurity is present.

Validated Experimental Protocol (LC-MS/MS)

Objective: Obtain a clean MS/MS spectrum for structural confirmation.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

Workflow:

  • Sample Prep: Dissolve 1 mg of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine in 1 mL Methanol. Dilute 1:100 with Solvent A to reach ~10 µg/mL.

  • Infusion/Injection:

    • Direct Infusion: 5-10 µL/min into ESI source (for method development).

    • LC Separation: C18 Column (2.1 x 50 mm, 1.8 µm).[1] Gradient: 5% B to 95% B over 5 mins.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Promotes transmission of parent m/z 195).

    • Source Temp: 120°C.

  • Fragmentation (MS/MS):

    • Select Precursor: m/z 195.0.

    • Collision Energy Ramp: 10, 20, 40 eV.

    • Observation: At 10 eV, m/z 195 dominates. At 20-30 eV, m/z 122 and 95 should appear. At 40+ eV, m/z 95 becomes the base peak.

References

  • Mohamed, M. et al. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.[2] (Diagnostic ions for 2-aminothiazoles). Retrieved from [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole. (Mechanisms of thiazole ring opening). Retrieved from [Link]

  • NIST. Protocol for structure determination of unknowns by EI mass spectrometry. (Diagnostic ion identification).[3][4] Retrieved from [Link]

Sources

Comparative

Comparing bioactivity of HBr vs HCl salts of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Title: Comparative Technical Guide: Hydrobromide vs. Hydrochloride Salts of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Executive Summary For researchers utilizing 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (CAS: 77815-14-6), the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Technical Guide: Hydrobromide vs. Hydrochloride Salts of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Executive Summary For researchers utilizing 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (CAS: 77815-14-6), the choice between Hydrobromide (HBr) and Hydrochloride (HCl) salts is often a trade-off between synthetic convenience and pharmaceutical optimization .

  • The HBr Salt is the "native" synthetic product of the Hantzsch thiazole synthesis. It is cost-effective and often exhibits superior crystallinity for initial purification but carries a higher molecular weight penalty.

  • The HCl Salt is the "engineered" form, generally preferred for in vivo bioavailability and formulation due to higher aqueous solubility and active pharmaceutical ingredient (API) mass fraction.

This guide analyzes the physicochemical and bioactive divergences between these two forms to support experimental design in drug discovery.

Physicochemical Profile & Causality

The functional difference between these salts stems from the counter-ion's size, electronegativity, and the resulting crystal lattice energy.

FeatureHydrobromide (HBr) Hydrochloride (HCl) Causality & Impact
Origin Direct product of Hantzsch synthesis (Phenacyl bromide + Thiourea).Secondary product (Free base neutralization with HCl).HBr is faster to isolate; HCl requires an extra processing step.
Molecular Weight Higher (+80.91 Da vs free base).Lower (+36.46 Da vs free base).HCl offers ~15% higher API content per mg of powder.
Solubility (Water) Moderate.High.Cl⁻ is smaller and has higher charge density, often creating more soluble lattices for this scaffold.
Hygroscopicity Generally Lower.Generally Higher.HCl salts of aminothiazoles can be prone to hydrate formation; HBr is often more stable in ambient air.
pKa (Conjugate Acid) ~ -9 (HBr)~ -7 (HCl)Both are strong acids; full protonation of the thiazole amine (pKa ~5.3) occurs in both cases.
Expert Insight: The "Synthetic Artifact" Phenomenon

The prevalence of the HBr salt in early-stage catalogs is an artifact of the synthesis pathway. The reaction of 2-bromo-4'-fluoroacetophenone with thiourea generates the HBr salt spontaneously. Converting this to HCl requires neutralizing to the free base and re-acidifying, a step often skipped by vendors to reduce cost.

Bioactivity Analysis: In Vitro vs. In Vivo

The "bioactivity" comparison depends entirely on the experimental context.

A. In Vitro Assays (Enzyme/Receptor Binding)
  • Verdict: Bio-Equivalent.

  • Mechanism: In standard assay buffers (PBS, HEPES) or DMSO stock solutions, the salt lattice dissolves completely. The thiazole amine equilibrates based on the buffer pH, not the original counter-ion.

  • Critical Protocol: You must correct for Molecular Weight (MW).

    • Example: 10 mg of HBr salt contains fewer active moles than 10 mg of HCl salt. Failure to adjust molarity will result in a falsely weaker IC50 for the HBr salt.

B. In Vivo Studies (PK/PD)
  • Verdict: Bio-Distinct.

  • Mechanism: The HCl salt typically provides a faster dissolution rate (

    
    ) in gastric fluid due to the "common ion effect" being less detrimental for HCl in the stomach (high [Cl-]) compared to the slower dissolution kinetics often seen with heavier bromide salts.
    
  • Outcome: HCl salts usually yield a higher

    
     (peak concentration) and shorter 
    
    
    
    compared to HBr salts in oral dosing.

Experimental Workflows

Diagram 1: The Salt Origin & Selection Pathway

This decision tree visualizes why you might encounter the HBr salt and when to switch to HCl.

SaltSelection Start Start: 2-Bromo-4'-fluoroacetophenone + Thiourea Reaction Hantzsch Condensation (Reflux in EtOH) Start->Reaction HBr_Salt Product A: HBr Salt (Precipitate) 'The Synthetic Native' Reaction->HBr_Salt Direct Isolation Free_Base Neutralization (NaOAc or Na2CO3) HBr_Salt->Free_Base Base Treatment Screening High Throughput Screening (DMSO Stock) HBr_Salt->Screening Use HBr (Correct MW) HCl_Salt Product B: HCl Salt (Add HCl/Dioxane) Free_Base->HCl_Salt Acidification HCl_Salt->Screening Use HCl Animal In Vivo PK Study (Oral Gavage) Screening->Animal Hit Identified Animal->HBr_Salt Avoid (Lower Bioavailability) Animal->HCl_Salt Preferred (Solubility)

Caption: Workflow illustrating the synthetic origin of HBr vs. HCl salts and their appropriate utilization stages.

Protocol: Converting HBr to HCl (Salt Switch)

If you have the HBr salt but require the HCl form for animal studies, follow this self-validating protocol:

  • Free Basing: Suspend 1.0 eq of HBr salt in water. Slowly add saturated

    
     until pH > 9. The solid should dissolve and re-precipitate as the Free Base. Extract with Ethyl Acetate, dry (
    
    
    
    ), and evaporate.
  • Validation 1: Check NMR. The acidic proton peak (usually broad singlet >8 ppm) should disappear or shift significantly.

  • Salt Formation: Dissolve Free Base in minimal Ethanol. Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.

  • Isolation: Dilute with Diethyl Ether to precipitate the HCl salt. Filter and dry under vacuum.[1]

  • Validation 2 (Gravimetric): Weigh the product. The yield should reflect the MW change (HCl is lighter than HBr).

Solubility & Dissolution Testing

Before running cell assays, verify the salt's performance in your specific media.

StepActionObservation (HBr)Observation (HCl)
1 Add 10mg to 1mL DMSO.Dissolves rapidly (Exothermic).Dissolves rapidly.
2 Dilute 1:100 into PBS (pH 7.4).Check for turbidity. Bromides of hydrophobic amines may precipitate faster.Usually remains clear (Higher supersaturation stability).
3 Dilute 1:100 into DMEM (Media).Stable.Stable.
Diagram 2: Dissolution & Bioavailability Logic

Bioavailability cluster_0 Common Ion Effect Solid_Salt Solid Salt (Tablet/Capsule) Stomach Gastric Fluid (pH 1.2) Solid_Salt->Stomach Dissolution Dissolution Rate (dm/dt) Stomach->Dissolution HCl > HBr Stomach->Dissolution Cl- ions present (Favors HCl stability) Absorption Intestinal Absorption (Free Base) Dissolution->Absorption Rate Limiting Step

Caption: The impact of salt form on dissolution kinetics in the gastric environment.

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Source: BenchChem Application Notes.[2] "Hantzsch Thiazole Synthesis for the Preparation of N-Substituted Thiazoles."

  • Salt Selection in Drug Discovery

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Thiazole Scaffold Bioactivity

    • Source: MDPI Molecules.
    • URL:[Link][2]

  • Physicochemical Properties of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

    • Source: PubChem Compound Summary (CID 722371).
    • URL:[Link]

Sources

Validation

A Comparative Guide to the Crystal Structures and Physicochemical Properties of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Salts

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The cry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystalline form of a drug substance can profoundly influence its solubility, stability, bioavailability, and manufacturability. For the promising therapeutic scaffold, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, a thorough understanding of its various solid forms, including its free base and salt forms, is crucial for advancing its development.

This guide provides a comparative analysis of the available crystal structure data and physicochemical properties of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and its salts. As a living document, it also highlights areas where further experimental investigation is warranted to build a complete solid-form landscape of this important molecule.

The Significance of Salt Selection in Drug Development

The decision to develop an API as a free base or a salt is a critical juncture in the drug development process. While the pharmacological activity resides in the core molecule, the choice of its solid form can be the difference between a successful therapeutic and a failed candidate. Salt formation is a widely employed strategy to modulate the physicochemical properties of an API. The formation of a salt introduces an ionic interaction between the API and a counter-ion, which can lead to:

  • Enhanced Solubility and Dissolution Rate: For poorly soluble APIs, salt formation can significantly improve their dissolution in aqueous media, which is often a prerequisite for absorption and bioavailability.

  • Improved Stability: Certain salt forms can exhibit greater physical and chemical stability compared to the free base, leading to longer shelf-life and resistance to degradation under various environmental conditions.

  • Modified Hygroscopicity: The tendency of a compound to absorb moisture from the atmosphere can be altered through salt formation, impacting its handling, processing, and storage.

  • Favorable Crystal Habit: Salt formation can lead to the generation of crystals with more desirable morphologies for filtration, drying, and formulation.

  • Intellectual Property Protection: Novel salt forms of an existing API can be patentable, providing a valuable extension of market exclusivity.

The selection of an appropriate salt form is therefore a multi-faceted challenge that requires a deep understanding of the solid-state chemistry of the API.

Synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

The synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine is commonly achieved through the well-established Hantzsch thiazole synthesis.[1][2] This method involves the condensation reaction of an α-haloketone with a thiourea derivative.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process reactant1 2-Bromo-1-(4-fluorophenyl)ethan-1-one condensation Condensation reactant1->condensation reactant2 Thiourea reactant2->condensation product 4-(4-Fluorophenyl)-1,3-thiazol-2-amine condensation->product Ethanol, Reflux

Caption: General workflow for the Hantzsch synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one

  • Thiourea

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 2-Bromo-1-(4-fluorophenyl)ethan-1-one and thiourea in ethanol.

  • Heat the reaction mixture to reflux and maintain for a period of 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Comparative Analysis of Solid Forms

A comprehensive comparison of the different solid forms of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine requires detailed crystallographic and physicochemical data. The following table summarizes the currently available information and highlights the existing data gaps.

PropertyFree Base (Dimeric Form)Hydrochloride SaltHydrobromide Salt
Crystal System Data Not AvailableData Not AvailableData Not Available
Space Group Data Not AvailableData Not AvailableData Not Available
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Åα = ?°, β = ?°, γ = ?°a = ? Å, b = ? Å, c = ? Åα = ?°, β = ?°, γ = ?°a = ? Å, b = ? Å, c = ? Åα = ?°, β = ?°, γ = ?°
Molecules per Unit Cell (Z) Data Not AvailableData Not AvailableData Not Available
Calculated Density Data Not AvailableData Not AvailableData Not Available
Solubility >29.1 µg/mL (at pH 7.4)[3]Data Not AvailableData Not Available
Stability Data Not AvailableData Not AvailableData Not Available
Hygroscopicity Data Not AvailableData Not AvailableData Not Available
Melting Point 102-110 °CData Not AvailableData Not Available

Note: "Data Not Available" indicates that this information has not been found in the public domain and requires experimental determination.

Experimental Workflows for Characterization

To populate the data gaps in the comparison table, a systematic experimental approach is necessary. This involves salt screening to identify different salt forms and their subsequent characterization.

Salt Screening Workflow

A salt screening study is a systematic investigation to identify and characterize different salt forms of an API.

Salt_Screening start 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (Free Base) counterions Selection of Counter-ions (e.g., HCl, HBr, H2SO4, etc.) start->counterions solvents Selection of Solvents (e.g., Ethanol, Methanol, Acetone, Water) start->solvents crystallization Crystallization Experiments (e.g., Cooling, Evaporation, Anti-solvent addition) counterions->crystallization solvents->crystallization isolation Isolation and Drying of Solids crystallization->isolation characterization Solid-State Characterization (XRPD, DSC, TGA, Microscopy) isolation->characterization

Caption: A typical workflow for a salt screening study.

Experimental Protocol: Salt Formation and Crystallization

  • Dissolution: Dissolve the free base of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine in a suitable solvent.

  • Acid Addition: Add a stoichiometric amount of the desired acid (e.g., hydrochloric acid, hydrobromic acid) to the solution.

  • Crystallization: Induce crystallization through various methods such as slow cooling, solvent evaporation, or the addition of an anti-solvent.

  • Isolation: Collect the resulting crystals by filtration.

  • Drying: Dry the crystals under appropriate conditions to remove residual solvent.

Physicochemical Characterization

Once different solid forms are obtained, they need to be thoroughly characterized to understand their properties.

  • X-Ray Powder Diffraction (XRPD): To identify the unique crystalline fingerprint of each solid form.

  • Single-Crystal X-Ray Diffraction: To determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and other thermal events.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.

  • Dynamic Vapor Sorption (DVS): To evaluate hygroscopicity.

  • Solubility Studies: To measure the equilibrium solubility in various solvents and biorelevant media.

Future Directions and a Call for Data

This guide underscores the current knowledge gap regarding the solid-state properties of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine salts. While the parent molecule holds therapeutic promise, a comprehensive understanding of its salt forms is essential for its successful translation into a viable drug product.

Researchers in the field are encouraged to pursue the following:

  • Systematic Salt Screening: To identify a wide range of salt forms of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.

  • Single Crystal Growth and Structure Determination: To elucidate the detailed crystal structures of the free base and its various salts.

  • Comprehensive Physicochemical Characterization: To generate comparative data on solubility, stability, and hygroscopicity.

  • Publication of Data: To share findings with the scientific community to accelerate the development of this important molecule.

By systematically investigating and sharing the crystal structure and physicochemical data of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine and its salts, the scientific community can collectively contribute to the development of a safe, effective, and stable pharmaceutical product.

References

  • PubChem. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]

  • ResearchGate. Crystal Structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine in dimeric form: Green synthesis, DFT, HS analysis, Anticandidal and Anticancer study. [Link]

Sources

Comparative

Comparative Study of Fluorinated vs. Non-Fluorinated Phenylthiazoles: A Guide for Medicinal Chemists

Phenylthiazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous antimicrobial, anticancer, and antiparasitic agents. During the lead optimization phase, a critical decision is whether to int...

Author: BenchChem Technical Support Team. Date: March 2026

Phenylthiazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous antimicrobial, anticancer, and antiparasitic agents. During the lead optimization phase, a critical decision is whether to introduce halogen substituents. This guide provides a comprehensive, data-driven comparison between fluorinated and non-fluorinated phenylthiazoles, detailing how the strategic insertion of a single fluorine atom can fundamentally alter pharmacodynamics, metabolic stability, and target engagement.

The Physicochemical Paradigm Shift

The substitution of a hydrogen atom (van der Waals radius ~1.20 Å) with a fluorine atom (~1.47 Å) introduces minimal steric bulk but profound electronic changes. Because fluorine is the most electronegative element, its strong C–F bond1 without disrupting the molecule's overall conformation[1].

Table 1: Comparative Physicochemical Properties
PropertyNon-Fluorinated PhenylthiazoleFluorinated PhenylthiazolePharmacological Impact
Bond Dissociation Energy C–H: ~98 kcal/molC–F: ~116 kcal/molF-derivatives resist oxidative cleavage by CYP450 enzymes.
Lipophilicity (LogP) BaselineIncreased (+0.2 to +0.5)Enhances 1 and passive cellular uptake[1].
pKa Modulation BaselineDecreased basicity of adjacent aminesImproves bioavailability by reducing ionization at physiological pH.
Steric Volume Small (H atom)Marginally larger (F atom)Mimics hydrogen closely, avoiding the steric clashes seen with Bromine or Iodine.

Structural Biology & Target Engagement

Fluorination is not merely a pharmacokinetic tool; it directly influences target binding through specialized electronic interactions that non-fluorinated counterparts cannot achieve.

Antifungal Efficacy (CYP51 Inhibition): In the development of 2-phenylthiazole CYP51 inhibitors, non-fluorinated leads (such as SCZ-14) showed only moderate activity. However, structural optimization revealed that introducing a fluorine atom on the benzene ring allowed the compound to form a2 of the fungal enzyme, alongside enhanced π–π stacking, leading to highly potent antifungal activity[2].

Anticancer Efficacy: Fluorinated 2-amino-4-phenylthiazole derivatives containing amide moieties exhibit by influencing the Raf/MEK/ERK signaling pathway.

Pathway Drug Fluorinated Phenylthiazole Raf Raf Kinase Drug->Raf Inhibits MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Prolif Tumor Proliferation ERK->Prolif Promotes

Raf/MEK/ERK signaling pathway inhibition by fluorinated phenylthiazoles.

Pharmacokinetics & Metabolic Stability

A primary rationale for fluorinating phenylthiazoles is to block cytochrome P450 (CYP450) mediated oxidative metabolism. By replacing a metabolically labile C–H bond with a robust C–F bond, medicinal chemists can effectively "shield" the molecule.

However, the position of the fluorine is critical and must be empirically validated. In studies of urea derivatives of 2-aryl-benzothiazol-5-amines against Trypanosoma brucei,3 (IC50 = 9 nM), but exhibited mixed results regarding metabolic stability depending on the specific microsomal species (human vs. mouse)[3].

Table 2: Comparative Pharmacological Efficacy
Target / IndicationNon-Fluorinated LeadFluorinated DerivativeKey Mechanistic Difference
CYP51 (Antifungal) SCZ-14 (MIC: 1–16 μg/mL)Compound B9/B10 (Potent MIC)F-atom forms specific H-bond with Ser378[2].
Trypanosoma brucei Moderate PotencyCompound 70 (IC50 = 9 nM)3-Fluoro substitution enhances target binding[4].
Raf Kinase (Cancer) BaselineCompound 4n (IC50 = 6.31 μM)Enhanced cellular penetration and kinase inhibition.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate internal controls and causality-driven methodologies.

Protocol A: Synthesis of Fluorinated Phenylthiazoles (Hantzsch Method)

This protocol describes the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, a standard fluorinated scaffold[1].

  • Condensation: Combine equimolar amounts of thiosemicarbazone and 2-bromo-4-fluoroacetophenone in absolute ethanol.

    • Causality: Ethanol provides a polar protic medium that stabilizes the transition state of the nucleophilic attack without participating in side reactions.

  • Reflux: Heat the mixture under reflux for 4–5 hours.

    • Causality: Refluxing provides the necessary activation energy to drive the cyclization step following the initial thioamide alkylation.

  • Crystallization: Cool the reaction mixture to room temperature, collect the precipitate via filtration, and recrystallize from ethanol.

    • Causality: Slow cooling allows for the thermodynamic rejection of impurities, yielding high-purity crystals required for sensitive biological assays.

  • Self-Validation (NMR): Confirm the structure using

    
    C and 
    
    
    
    F NMR. The ipso carbon bonded to the fluorine must show a characteristic doublet in the
    
    
    C NMR spectrum at 162.0–164.7 ppm with a large coupling constant (
    
    
    = 244.3–249.4 Hz)[1].
Protocol B: In Vitro Liver Microsomal Stability Assay

This assay determines the half-life (


) and intrinsic clearance of the synthesized compounds.

Workflow Prep 1. Prepare Compound Micro 2. Add Liver Microsomes Prep->Micro NADPH 3. Initiate with NADPH Micro->NADPH Quench 4. Quench with Cold MeCN NADPH->Quench LCMS 5. LC-MS/MS Analysis Quench->LCMS

Step-by-step workflow for in vitro liver microsomal stability assay.

  • Pre-incubation: Incubate 1 µM of the test compound with human or mouse liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: Pre-equilibration prevents temperature-shock artifacts and ensures enzymes are at optimal physiological temperature before initiation.

  • Initiation: Add 1 mM NADPH to start the reaction.

    • Self-Validation Architecture: Run a parallel control without NADPH. Because NADPH is the obligate electron donor for CYP450, the minus-NADPH control proves that any observed degradation is strictly CYP450-mediated and not due to aqueous instability.

  • Quenching: At predetermined time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard.

    • Causality: Cold MeCN instantly denatures the CYP450 enzymes and precipitates microsomal proteins, locking the metabolite profile at the exact time point.

  • Quantification: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).

Conclusion

The transition from non-fluorinated to fluorinated phenylthiazoles is a powerful strategy in rational drug design. While non-fluorinated derivatives often serve as excellent initial hits, targeted fluorination can drastically improve metabolic stability, enhance membrane permeability, and unlock specific hydrogen-bonding interactions within enzyme active sites (such as CYP51). However, the position of fluorination must be carefully mapped, as inappropriate placement can lead to steric misalignment or unexpected metabolic shunting.

References

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.[Link]

  • Urea Derivatives of 2-Aryl-benzothiazol-5-amines. CORE.[Link]

  • Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety. Chinese Journal of Organic Chemistry.[Link]

  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. PMC.[Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.[Link]

Sources

Validation

Technical Guide: UV-Vis Characterization of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

The following technical guide details the UV-Vis absorption characteristics, synthesis, and comparative analysis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine . Executive Summary & Compound Profile 4-(4-Fluorophenyl)-1,3-thi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the UV-Vis absorption characteristics, synthesis, and comparative analysis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine .

Executive Summary & Compound Profile

4-(4-Fluorophenyl)-1,3-thiazol-2-amine (CAS: 77815-14-6) is a critical pharmacophore in medicinal chemistry, widely utilized as a scaffold for kinase inhibitors, anti-inflammatory agents, and metabolic probes.[1] The incorporation of the fluorine atom at the para-position of the phenyl ring enhances metabolic stability by blocking oxidative metabolism (CYP450) while modulating the lipophilicity and electronic properties of the thiazole core.

This guide provides an in-depth analysis of its electronic absorption spectra, comparing it against structural analogs to elucidate the impact of the fluoro-substituent on the


-conjugated system.
Physicochemical Profile
PropertySpecification
IUPAC Name 4-(4-Fluorophenyl)-1,3-thiazol-2-amine
Molecular Formula C

H

FN

S
Molecular Weight 194.23 g/mol
Appearance Crystalline solid (White to pale yellow)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Key Chromophore Thiazole-Phenyl conjugated system

UV-Vis Absorption Characteristics

The UV-Vis spectrum of 2-amino-4-arylthiazoles is dominated by intense


 transitions arising from the conjugation between the thiazole ring and the aryl substituent.
Primary Absorption Maxima ( )

In polar protic solvents (e.g., Ethanol, Methanol), the compound exhibits two characteristic absorption bands:

Band Type

(Ethanol)
Molar Extinction (

)
Electronic Transition
Primary Band 286 – 290 nm ~12,000 - 15,000 M

cm


(Thiazole-Phenyl Conjugation)
Secondary Band ~255 nm ~8,000 M

cm


(Thiazole Ring localized)
Spectroscopic Analysis[3][4][8][9][10][11][12][13][14][15]
  • The Fluorine Effect: The fluorine atom is unique; it exerts a strong electron-withdrawing inductive effect (-I) but a significant electron-donating resonance effect (+R). In the context of the 4-phenylthiazole system, these effects nearly cancel out, resulting in a minimal bathochromic shift (1-3 nm) compared to the unsubstituted parent compound (4-phenyl-1,3-thiazol-2-amine,

    
     nm).
    
  • Solvatochromism: The amino group at position 2 acts as an auxochrome. In acidic media, protonation of the ring nitrogen or the exocyclic amine disrupts the conjugation, typically causing a hypsochromic (blue) shift.

Comparative Analysis: Substituent Effects

To validate the spectral data, it is essential to compare the target compound with analogs possessing different electronic properties. The table below illustrates how the substituent at the para-position modulates the


.
Table 1: Comparative UV-Vis Maxima of 4-(4-R-Phenyl)-1,3-thiazol-2-amines
Compound AnalogSubstituent (R)

(EtOH)
Electronic EffectSpectral Shift vs. Parent
Parent –H286 nmBaseline
Target –F 288 nm Inductive (-I) ≈ Resonance (+R)Negligible / Slight Red Shift
Chloro-Analog –Cl292 nmInductive (-I) < Resonance (+R)Moderate Bathochromic Shift
Methoxy-Analog –OCH

305 nmStrong Resonance (+R)Strong Bathochromic Shift
Nitro-Analog –NO

360 nmStrong Inductive/Resonance (-M)Strong Bathochromic (ICT band)

Key Insight: The 4-fluoro analog closely mimics the parent phenyl compound sterically and spectrally, making it an excellent bioisostere that alters metabolic properties without disrupting the electronic recognition elements of the pharmacophore.

Experimental Protocols

A. Synthesis (Hantzsch Thiazole Method)

The most authoritative method for synthesizing this compound is the Hantzsch condensation, which ensures high regioselectivity.

Reagents:

  • 4-Fluoroacetophenone (Precursor A)

  • Thiourea (Precursor B)

  • Iodine (Catalyst/Oxidant) or Bromine (for

    
    -bromination)
    

Workflow Diagram:

HantzschSynthesis P1 4-Fluoroacetophenone Step1 α-Halogenation (Br2 or I2) P1->Step1 Int1 2-Bromo-1-(4-fluorophenyl)ethanone Step1->Int1 - HBr Step2 Condensation & Cyclization (Reflux in EtOH) Int1->Step2 Thio Thiourea Thio->Step2 Product 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (Target) Step2->Product - H2O, - HBr

Figure 1: Step-wise Hantzsch synthesis pathway for the target compound.

Detailed Procedure:

  • Halogenation: Dissolve 4-fluoroacetophenone (10 mmol) in glacial acetic acid. Add bromine (10 mmol) dropwise at 0°C. Stir until decolorized to form the

    
    -bromo ketone.
    
  • Cyclization: Mix the

    
    -bromo ketone (10 mmol) and thiourea (20 mmol) in Ethanol (50 mL).
    
  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitoring by TLC (Hexane:Ethyl Acetate 7:3) will show the disappearance of the starting material.

  • Work-up: Cool the solution and neutralize with aqueous ammonia or NaHCO

    
     to precipitate the free amine.
    
  • Purification: Recrystallize from ethanol/water to obtain the pure product (Yield ~85%).

B. UV-Vis Measurement Protocol

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.

  • Stock Solution Preparation:

    • Weigh 1.94 mg of purified 4-(4-fluorophenyl)-1,3-thiazol-2-amine.

    • Dissolve in 10 mL of HPLC-grade Ethanol to create a 1.0 mM (

      
       M) stock.
      
  • Working Solution:

    • Dilute 100

      
      L of stock into 9.9 mL of Ethanol.
      
    • Final Concentration:

      
       M.
      
  • Baseline Correction:

    • Fill two quartz cuvettes (1 cm path length) with pure Ethanol.

    • Run a baseline scan (200–800 nm) to subtract solvent absorption.

  • Measurement:

    • Replace the sample cuvette with the working solution.

    • Scan from 200 to 500 nm.

    • Validation Check: Absorbance at

      
       should be between 0.2 and 0.8 AU for linearity (Beer-Lambert Law). If >1.0, dilute further.
      

Structural & Electronic Visualization

The UV absorption is driven by the delocalization of electrons across the thiazole and the fluorophenyl ring.

ElectronicEffects cluster_effect Net Spectral Result F Fluorine Atom (-I Inductive / +R Resonance) Phenyl Phenyl Ring (π-System) F->Phenyl Withdraws (σ) / Donates (π) Result λmax ~288 nm (Minimal Shift vs Parent) Phenyl->Result Thiazole Thiazole Ring (Electron Deficient) Thiazole->Phenyl Conjugation Bridge Thiazole->Result Amine 2-Amino Group (Strong +R Donor) Amine->Thiazole Donates e- density (Stabilizes Excited State)

Figure 2: Electronic interaction map showing the competing effects of the fluorine substituent and the amino group on the conjugated system.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thioharnstoffe". Berichte der deutschen chemischen Gesellschaft.

  • Spectral Properties of 2-Aminothiazoles: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[2]

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews.

  • Comparative UV Data (Analogous Systems):Potts, K. T. (1977). "Thiazoles and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry.
  • Crystallographic & Spectral Data: Narale, A., et al. (2025). "Crystal Structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine...". ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide. As a fluorinated heterocyclic amine, this compound requires specific handl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide. As a fluorinated heterocyclic amine, this compound requires specific handling protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established chemical safety principles and are designed for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Part 1: Core Hazard Assessment and Waste Classification

Before any disposal procedure can begin, a thorough understanding of the compound's intrinsic hazards is paramount. 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide is a halogenated organic compound containing nitrogen and sulfur, which dictates its classification as hazardous waste.

Causality of Hazard Classification: The presence of a fluorine atom on the phenyl ring places this compound in the halogenated organic waste stream .[1][2] This is a critical distinction, as halogenated wastes are typically managed through specific high-temperature incineration processes and must not be mixed with non-halogenated solvents to avoid creating complex, difficult-to-treat waste mixtures and to manage disposal costs effectively.[3] Furthermore, data on the base molecule, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation.[4] Therefore, all waste forms, including residues and contaminated materials, must be treated as hazardous.

Chemical Profile & Hazard Summary
Full Chemical Name 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide
CAS Number 1147205-03-5[5]
Molecular Formula C₉H₈BrFN₂S[5]
Primary Hazard Class Halogenated Organic Compound[1]
GHS Hazard Statements (for base amine) H302: Harmful if swallowed.[4][6] H312: Harmful in contact with skin.[4] H315: Causes skin irritation.[4][7][8] H319: Causes serious eye irritation.[4][7][8] H332: Harmful if inhaled.[4]
Primary Disposal Route Hazardous Waste Incineration[1]

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Safe handling during accumulation and disposal is non-negotiable. The potential for skin, eye, and respiratory irritation necessitates stringent adherence to PPE protocols.

  • Laboratory Controls : All handling and preparation of this waste for disposal should be conducted within a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[9][10] Ensure that safety showers and eyewash stations are readily accessible.[11]

  • Required PPE :

    • Eye Protection : Wear chemical safety goggles or a face shield.[8]

    • Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[10]

    • Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.[10]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the proper segregation, accumulation, and disposal of 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide waste.

Step 1: Waste Classification and Segregation

Treat all forms of this compound (pure, in solution, or contaminated materials) as Hazardous Halogenated Organic Waste .[1] This is the most critical step, as it dictates the entire disposal pathway.

  • Mechanism of Segregation : Keep this waste stream separate from all other waste types, including:

    • Non-halogenated organic wastes.[3][12][13]

    • Acids and bases.[1][13]

    • Oxidizers.[3][13]

    • Aqueous and heavy metal wastes.[3][13]

    • Rationale : Mixing incompatible waste streams can lead to dangerous chemical reactions, complicates the disposal process, and is a violation of regulatory standards.[13]

Step 2: Container Selection and Management

Choose a waste container that is in good condition, leak-proof, and chemically compatible with the waste.

  • Container Specifications : Use a designated container with a secure, tight-fitting screw cap.[9][12] For solid waste, a high-density polyethylene (HDPE) container is often suitable.

  • Container Integrity : The container must be kept closed at all times except when waste is being actively added.[3][12][13] This prevents the release of vapors and protects against spills.

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for the safety of all personnel.

  • Labeling Requirements : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[2][12]

  • Required Information : The label must clearly state:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "Waste 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide" . Do not use chemical formulas or abbreviations.[12][13]

    • If in a solvent mixture, list all components and their approximate percentages.[9]

    • The date when waste accumulation began.[9]

Step 4: Satellite Accumulation

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][9] The SAA must be under the control of the laboratory personnel.

Step 5: Handling Contaminated Materials and Empty Containers

Any item that comes into direct contact with 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide is also considered hazardous waste.

  • Solid Waste : Used gloves, weigh boats, and contaminated absorbent pads should be placed in a designated solid hazardous waste container, separate from liquid waste.

  • Empty Containers : The original product container is considered hazardous. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9] Crucially, the rinsate from these cleanings must be collected and added to your halogenated liquid waste container. [9] After triple-rinsing, deface the original label and manage the container as directed by your EHS office.

Step 6: Arranging for Final Disposal

Once your waste container is full (typically no more than 75-80% capacity to allow for expansion) or you no longer need it, schedule a pickup.

  • Procedure : Contact your institution's EHS or Hazardous Waste Management department to arrange for collection.[2][9] Do not transport hazardous waste across the facility yourself.[9]

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain : If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.

  • Absorb and Collect : Cover the spill with an inert absorbent material (e.g., vermiculite or sand).[2] Carefully sweep or scoop the material into your designated hazardous waste container.[11]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to your laboratory supervisor and EHS department.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide.

G Disposal Workflow for 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide cluster_start cluster_classify Step 1: Classification cluster_procedure Steps 2-4: Handling & Accumulation cluster_final Step 5: Final Disposal cluster_special Special Cases start Waste Generation (Pure compound, solution, or contaminated material) classify Is the compound halogenated? start->classify spill Spill Occurs start->spill empty Empty Product Container start->empty waste_type YES (Contains Fluorine) Classify as: Hazardous Halogenated Organic Waste classify->waste_type   container Select Leak-Proof, Compatible Container waste_type->container labeling Affix 'Hazardous Waste' Label with Full Chemical Name & Date container->labeling segregate Segregate from Non-Halogenated, Acids, Bases, & Oxidizers labeling->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store ehs Container Full or No Longer Needed --> Contact EHS for Pickup store->ehs spill_proc Use spill kit, collect with inert absorbent, place in waste container. spill->spill_proc spill_proc->container Add contaminated material to container empty_proc Triple-rinse with solvent. Collect rinsate into liquid halogenated waste. empty->empty_proc empty_proc->container Add rinsate to liquid container

Caption: Decision workflow for proper disposal.

References

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Handling

Personal protective equipment for handling 4-(4-Fluorophenyl)-1,3-thiazol-2-aminehydrobromide

[1] Executive Safety Assessment Compound Identity: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide CAS Number: 1147205-03-5 (Salt form); 77815-14-6 (Parent free base) Molecular Formula: C₉H₈BrFN₂S (Salt)[1][2] This g...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Assessment

Compound Identity: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine hydrobromide CAS Number: 1147205-03-5 (Salt form); 77815-14-6 (Parent free base) Molecular Formula: C₉H₈BrFN₂S (Salt)[1][2]

This guide addresses the specific handling requirements for the hydrobromide salt of 4-(4-fluorophenyl)-1,3-thiazol-2-amine. Unlike its free base counterpart, the hydrobromide salt presents a dual-hazard profile: the bioactive aminothiazole core and the acidic hydrobromide counter-ion.[1]

Critical Hazard Mechanism: Upon contact with mucous membranes or ambient moisture, the salt can hydrolyze, locally lowering pH and releasing bromide ions. This exacerbates the intrinsic irritant properties of the aminothiazole ring.[1] Consequently, standard "dust masks" are insufficient; protection must account for both particulate toxicity and acidic corrosivity .

Risk Profile & GHS Classification

The following classification is derived from structural analogs and the specific functional groups present (Aminothiazoles and Halogenated salts).

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[1][3][4][5]H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.[5][6][7]H315
Eye Damage/Irritation Cat 2ACauses serious eye irritation.[5][6][7][8]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][4][5][7]H335

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic recommendations by selecting PPE based on permeation resistance and particulate exclusion efficiency .

A. Respiratory Protection (Critical)[9]
  • Requirement: NIOSH-approved N95 (minimum) or P100 respirator.[1]

  • Scientific Rationale: The hydrobromide salt is a fine crystalline solid prone to triboelectric charging (static). Airborne dust is not just mechanically irritating but chemically reactive with mucosal moisture.

  • Operational Rule: If handling >500 mg outside a fume hood, a Powered Air-Purifying Respirator (PAPR) or full-face elastomeric respirator with acid gas/particulate cartridges (e.g., 3M 60923) is required to neutralize potential HBr micro-fumes.[1]

B. Hand Protection[5][6][9][10][11][12]
  • Primary Layer: Nitrile Rubber (0.11 mm minimum thickness).

  • Secondary Layer (Double Gloving): Required for weighing and solubilization steps.

  • Rationale: Fluorinated heterocycles can exhibit enhanced lipophilicity, potentially aiding skin permeation. The outer glove protects against physical abrasion from the salt crystals; the inner glove provides the chemical barrier.[1]

  • Contraindication: Do not use Latex. Latex proteins can degrade rapidly upon contact with acidic salts, compromising barrier integrity.

C. Ocular Protection[1][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Prohibition: Standard safety glasses are insufficient .

  • Rationale: The H319 classification (Serious Eye Irritation) is elevated by the salt form. Dust ingress behind standard glasses can cause severe chemical conjunctivitis due to the acidic hydrolysis of the salt in tear fluid.[1]

Operational Workflow: From Storage to Solution[1]

The following workflow utilizes a "Zero-Contact" methodology to minimize exposure risks.

HandlingProtocol Storage 1. Storage (Desiccated, 2-8°C) Equilibration 2. Thermal Equilibration Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Static Control) Equilibration->Weighing Fume Hood Only Solubilization 4. Solubilization (DMSO/EtOH) Weighing->Solubilization Add Solvent to Solid Waste 5. Disposal (Halogenated) Solubilization->Waste Segregate Stream

Figure 1: Operational workflow emphasizing moisture control and containment.[1]

Detailed Protocol Steps
Step 1: Thermal Equilibration (Crucial)[1]
  • Action: Remove the vial from 2-8°C storage and allow it to reach room temperature before opening.

  • Causality: Opening a cold vial introduces condensation. Moisture reacts with the hydrobromide salt, causing clumping and hydrolysis, which alters the stoichiometry and increases acidity.

Step 2: Static-Controlled Weighing[1]
  • Hazard: Organic salts are highly static-prone.[1]

  • Protocol:

    • Place an ionizing bar or anti-static gun inside the balance draft shield.

    • Use a plastic spatula (avoid metal to prevent potential catalytic degradation or sparking).

    • Weigh directly into the final vessel to avoid transfer losses.

Step 3: Solubilization
  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions.

  • Technique: Add solvent to the powder, not powder to solvent. This prevents the formation of a "dust cloud" caused by solvent displacement of air.[1]

  • Observation: A mild exotherm may occur due to the heat of solvation of the salt.

Emergency Response & Decontamination

This section provides a self-validating response system.

ScenarioImmediate ActionChemical Logic
Skin Contact Wash with soap/water for 15 min.[1] Do not use ethanol.Ethanol increases skin permeability, potentially driving the fluorinated compound deeper into the dermis.
Eye Contact Flush with saline/water for 15 min.[6][9] Lift eyelids.Immediate dilution is required to neutralize the acidic pH shift caused by the HBr salt.
Spill (Solid) Cover with solid Sodium Bicarbonate (

), then sweep.
Bicarbonate neutralizes the acidity of the hydrobromide salt in situ before mechanical removal.
Spill (Solution) Absorb with vermiculite. Dispose as halogenated waste.Inert absorption prevents the spread of the fluorinated organic into drains.

Disposal Specifications

Waste Stream: Halogenated Organic Waste. Reasoning: The molecule contains both Fluorine and Bromine.

  • Do NOT mix with strong bases (e.g., NaOH waste) without controlled neutralization, as this will liberate the free amine and potentially generate heat.[1]

  • Do NOT dispose of down the drain. Fluorinated organics are persistent environmental pollutants.

References

  • PubChem . (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

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